molecular formula C4H5BrN4 B1292474 5-Bromopyrimidine-2,4-diamine CAS No. 1004-01-9

5-Bromopyrimidine-2,4-diamine

Cat. No.: B1292474
CAS No.: 1004-01-9
M. Wt: 189.01 g/mol
InChI Key: SUHXPSAYNUCJSC-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C4H5BrN4 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXPSAYNUCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-01-9
Record name 5-bromopyrimidine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromopyrimidine-2,4-diamine: A Cornerstone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrimidine-2,4-diamine is a pivotal heterocyclic intermediate, distinguished by its unique electronic and structural characteristics. The strategic placement of a bromine atom and two amino groups on the pyrimidine core renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive exploration of its chemical properties, a validated synthesis protocol, in-depth analytical characterization, and its critical role in modern medicinal chemistry. We will delve into the causality behind experimental methodologies and highlight the compound's utility in developing targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific endeavors.

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine motif is recognized in medicinal chemistry as a "privileged scaffold." This distinction arises from its intrinsic ability to form multiple hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine binding mode of ATP.[1][2] This bioisosteric relationship has established the scaffold as a cornerstone in the design of numerous kinase inhibitors for oncology and inflammatory diseases.[3][4][5]

The introduction of a bromine atom at the 5-position, yielding this compound, significantly enhances its synthetic utility. The bromine atom serves as a versatile chemical handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic exploration of chemical space around the core scaffold, a critical process in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

The structure of this compound features an aromatic pyrimidine ring substituted with two electron-donating amino groups at positions 2 and 4, and an electron-withdrawing bromine atom at position 5. This arrangement creates a unique electronic profile that dictates its reactivity and intermolecular interactions.

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1004-01-9[7][8]
Molecular Formula C₄H₅BrN₄[7]
Molecular Weight 189.02 g/mol [7]
Appearance Off-white to light yellow solidGeneral Knowledge
Melting Point >200 °C (Decomposes)Inferred from related compounds[9][10]
Solubility Moderately soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and alcohols.[11]General Knowledge
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from light.General Knowledge

Synthesis and Purification: A Validated Protocol

The most direct and efficient synthesis of this compound involves the electrophilic bromination of the commercially available precursor, 2,4-diaminopyrimidine. The electron-rich nature of the pyrimidine ring, activated by the two amino groups, directs substitution selectively to the C5 position.

Expert Rationale:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike elemental bromine (Br₂), which is highly corrosive and can lead to over-bromination and side reactions, NBS is a milder and more selective source of electrophilic bromine. This ensures a cleaner reaction profile and higher yield of the desired monosubstituted product. Dimethylformamide (DMF) is selected as the solvent due to its high polarity, which facilitates the dissolution of the starting material and the reaction intermediates, and its high boiling point, which allows for controlled heating to drive the reaction to completion.

Detailed Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-diaminopyrimidine (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL per gram of starting material).

  • Dissolution: Stir the mixture at room temperature until the 2,4-diaminopyrimidine is fully dissolved.

  • Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMF used). This will quench the reaction and precipitate the crude product.

  • Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove residual DMF.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound as a pure solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy as detailed in Section 4.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 2,4-Diaminopyrimidine in anhydrous DMF B 2. Cool to 0°C A->B C 3. Add N-Bromosuccinimide (NBS) portion-wise B->C D 4. Stir at room temperature (4-6h) C->D E 5. Quench with ice water D->E Reaction Complete F 6. Isolate by vacuum filtration E->F G 7. Wash with H₂O & Et₂O F->G H 8. Recrystallize from EtOH/H₂O G->H I This compound H->I Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Rationale: This technique provides information about the number and chemical environment of protons in the molecule. For this compound, we expect to see signals for the amino protons and the single aromatic proton on the pyrimidine ring.

    • Expected Spectrum (in DMSO-d₆):

      • δ ~7.8-8.0 ppm (singlet, 1H): Corresponds to the proton at the C6 position of the pyrimidine ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the influence of the adjacent nitrogen atoms.[12]

      • δ ~6.5-7.0 ppm (broad singlet, 2H): Corresponds to the protons of the C4-NH₂ group.

      • δ ~6.0-6.5 ppm (broad singlet, 2H): Corresponds to the protons of the C2-NH₂ group. The broadness of the amino peaks is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Rationale: ¹³C NMR identifies all unique carbon atoms in the structure.

    • Expected Spectrum (in DMSO-d₆):

      • δ ~163 ppm (C2-NH₂)

      • δ ~161 ppm (C4-NH₂)

      • δ ~158 ppm (C6-H)

      • δ ~95 ppm (C5-Br): The carbon bearing the bromine atom is significantly shielded compared to the other ring carbons.[13][14]

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

    • Expected Peaks:

      • 3450-3300 cm⁻¹ (N-H stretching): Strong, sharp peaks characteristic of the primary amino groups.[15]

      • ~1650 cm⁻¹ (N-H scissoring): Bending vibration of the amino groups.

      • 1600-1450 cm⁻¹ (C=N and C=C stretching): A series of absorptions corresponding to the pyrimidine ring vibrations.

      • ~600-500 cm⁻¹ (C-Br stretching): Absorption in the fingerprint region confirming the presence of the bromo substituent.

  • MS (Mass Spectrometry):

    • Rationale: This technique provides the molecular weight of the compound and information about its isotopic composition.

    • Expected Spectrum (ESI+): The most crucial feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units.

      • m/z = 189 [M+H]⁺ (corresponding to ⁷⁹Br)

      • m/z = 191 [M+H]⁺ (corresponding to ⁸¹Br)

Analytical Workflow Diagram

G Start Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) Start->NMR MS Mass Spectrometry (ESI+) Start->MS IR FT-IR Spectroscopy (KBr pellet) Start->IR Confirm Structure & Purity Confirmed NMR->Confirm Correct shifts & integration MS->Confirm Correct m/z & Br isotope pattern IR->Confirm Key functional groups present

Caption: Standard analytical workflow for structural validation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in the reactivity of its C5-bromo substituent, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura coupling is arguably the most important reaction involving this scaffold. It enables the formation of a new carbon-carbon bond between the C5 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[6][16]

  • Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.[17] Key steps include:

    • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

    • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.

    • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

This reaction is instrumental in drug discovery as it allows for the rapid synthesis of large libraries of analogues, where the R group can be systematically varied to probe structure-activity relationships (SAR).

Reaction Pathway: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Conditions A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 5-Aryl-pyrimidine-2,4-diamine C->D C-C Bond Formation

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Application in Kinase Inhibitor Development

The 2,4-diaminopyrimidine core is a proven hinge-binding motif for numerous protein kinases. By utilizing the Suzuki coupling of this compound, medicinal chemists can introduce specific aryl or heteroaryl groups at the C5 position that can extend into the solvent-exposed region of the ATP-binding pocket or target other sub-pockets. This strategy has been successfully employed to develop potent and selective inhibitors for kinases such as:

  • Focal Adhesion Kinase (FAK)[1]

  • c-jun N-terminal Kinase (JNK)[3]

  • Aurora Kinases[2]

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK2)[4]

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as a hazardous substance and may cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its structure combines the potent biological activity of the 2,4-diaminopyrimidine scaffold with the synthetic versatility of an aryl bromide. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to efficiently construct novel molecular architectures and accelerate the development of next-generation therapeutics.

References

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]

  • Ma, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). PubMed. [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST WebBook. [Link]

  • 5-Bromopyrimidine. PubChem. [Link]

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  • 5-Bromopyrimidine Spectrum. SpectraBase. [Link]

  • 2,6-Diamino-5-bromopyrimidin-4-ol. mzCloud. [Link]

  • 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. MDPI. [Link]

  • Supporting Information: NMR Spectra. The Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Pyrimidine, 5-bromo-. NIST WebBook. [Link]

  • 2-Amino-5-bromopyrimidine. PubChem. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors. PubMed. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • 2-amino-5-bromopyrimidine. CAS Database. [Link]

  • Process for the preparation of 2,4-diaminopyrimidine.
  • Preparation of 2,4-diaminopyrimidines.
  • IR spectra of diamine. ResearchGate. [Link]

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Sources

5-Bromopyrimidine-2,4-diamine CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromopyrimidine-2,4-diamine (CAS: 1004-01-9) for Advanced Research and Drug Development

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The intrinsic value of this compound lies in its pyrimidine core, specifically the 2,4-diaminopyrimidine scaffold, which is recognized as a "privileged" structure. This scaffold is a cornerstone in the design of a multitude of biologically active agents, demonstrating a remarkable versatility in therapeutic applications ranging from anti-infectives to oncology.[1][2][3] The strategic placement of a bromine atom at the 5-position further enhances its utility, offering a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to consolidate critical information on this compound, covering its fundamental properties, synthetic pathways, practical applications, and procurement details. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document provides the in-depth insights necessary to effectively leverage this compound in advanced research endeavors.

Part 1: Core Compound Profile and Identification

A precise understanding of a compound's identity and physicochemical properties is the foundation of any successful research campaign. This section details the essential identifiers and expected analytical characteristics of this compound.

Chemical Identity
PropertyValueSource
CAS Number 1004-01-9[4][5][6]
IUPAC Name This compound[4]
Molecular Formula C₄H₅BrN₄[4]
Molecular Weight 189.02 g/mol [4]
Physical State Solid[7]
Canonical SMILES C1=C(C(=NC(=N1)N)N)Br
Anticipated Spectroscopic Profile

Characterization via spectroscopic methods is crucial for verifying the structure and purity of the synthesized or procured compound. The following table outlines the expected spectral data based on the molecule's structure.

TechniqueExpected Observations
¹H NMR The spectrum is expected to be simple, showing a singlet for the C6-proton, likely in the aromatic region (δ 7.5-8.5 ppm). Two distinct broad singlets corresponding to the non-equivalent amine protons (-NH₂) at the C2 and C4 positions would also be anticipated. The exact chemical shifts of the amine protons can vary depending on the solvent and concentration.
¹³C NMR Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the bromine (C5) would appear at a lower field compared to unsubstituted pyrimidine carbons, while the carbons attached to the amino groups (C2, C4) would be shifted upfield. The C6 carbon would also show a characteristic signal.
Mass Spec. (MS) The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected m/z values would be around 188 and 190.
Infrared (IR) The IR spectrum should display characteristic N-H stretching vibrations for the primary amine groups, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region. C=N and C=C stretching vibrations associated with the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ range.

Part 2: Synthesis, Purification, and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is vital for custom derivatization or scale-up operations. The proposed synthesis leverages fundamental principles of heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The primary disconnection targets the Carbon-Bromine bond, identifying direct bromination of a readily available precursor as the most efficient forward-reaction strategy.

Retrosynthesis Target This compound Precursor 2,4-Diaminopyrimidine Target->Precursor C-Br Disconnection (Electrophilic Bromination)

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from 2,4-diaminopyrimidine. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a reliable source of electrophilic bromine that is easier and safer to handle than liquid bromine, and it often provides higher selectivity in the bromination of electron-rich aromatic systems.[8] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2,4-diaminopyrimidine in Acetonitrile B Cool solution to 0°C (Ice Bath) A->B C Add N-Bromosuccinimide (NBS) portion-wise B->C D Stir at room temperature overnight in the dark C->D E Remove solvent (Reduced Pressure) D->E F Wash crude solid with water E->F G Filter and dry in vacuo F->G H Recrystallize from Ethanol/Water G->H I Characterize by NMR, MS, HPLC H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 2,4-diaminopyrimidine in a suitable volume of acetonitrile. Cool the resulting solution to 0°C using an ice-water bath.

  • Bromination: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the cooled solution in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight in the dark. The exclusion of light is a precautionary measure to prevent radical side reactions involving NBS.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Isolation: Add deionized water to the resulting crude solid to dissolve the succinimide byproduct. Collect the insoluble product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Characterization: Confirm the identity and assess the purity of the final compound using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Part 3: Applications in Drug Discovery and Chemical Biology

The 2,4-diaminopyrimidine moiety is a potent pharmacophore, frequently employed for its ability to form critical hydrogen bond interactions with protein targets, particularly kinases. The addition of a bromine atom at the C5 position provides a versatile vector for further chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.

Role as a Privileged Scaffold

The diaminopyrimidine core mimics the hinge-binding interactions of the adenine base of ATP, making it a highly effective scaffold for competitive kinase inhibitors.[1] This structural motif is central to numerous approved drugs and clinical candidates.

Illustrative Therapeutic Areas
  • Anticancer Agents: The design of novel compounds based on this scaffold has shown significant promise. For instance, derivatives of 2,4-diaminopyrimidines have been synthesized and demonstrated potent antiproliferative activity against various cancer cell lines, such as HCT116 and MCF-7, by inducing cell cycle arrest and apoptosis.[3]

  • Anti-Tubercular Agents: The dihyrofolate reductase (DHFR) enzyme in Mycobacterium tuberculosis (Mtb) is a validated drug target. The 2,4-diaminopyrimidine core is a classic feature of DHFR inhibitors. Research has focused on synthesizing derivatives that can selectively inhibit Mtb-DHFR over human DHFR, with modifications at the C5 and C6 positions being crucial for enhancing potency and selectivity.[2][9]

Drug Discovery Workflow

This compound serves as an ideal starting point in a typical drug discovery cascade. The bromine atom allows for late-stage diversification, a highly valuable strategy in lead optimization.

Drug_Discovery_Workflow Start This compound (Starting Building Block) Library Library Synthesis (e.g., Suzuki, Sonogashira Coupling) Start->Library HTS High-Throughput Screening (HTS) (Biochemical/Cellular Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A typical drug discovery workflow utilizing this compound.

Part 4: Safety, Handling, and Procurement

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.[7][10]

  • General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Remove person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[10]

Hazard Statements (Anticipated)Precautionary Statements (Selected)
Causes skin irritation.P261: Avoid breathing dust.[7]
Causes serious eye irritation.P280: Wear protective gloves/eye protection.[10]
May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7][10]

Commercial Suppliers

This compound (CAS: 1004-01-9) is available from various chemical suppliers catering to research and development needs.

SupplierNotes
AK Scientific, Inc.Provides detailed safety and handling information.[10]
HANGZHOU LEAP CHEM CO., LTD.A specialized fine chemical supplier for R&D and production.[12]
ChemenuOffers the compound for R&D use with specified purity.[4]
BLD PharmProvides the compound and associated analytical data like NMR.[5]
Thermo Fisher Scientific (Alfa Aesar)A major supplier of laboratory chemicals with comprehensive safety data.[7]

Conclusion

This compound is more than a mere chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its privileged 2,4-diaminopyrimidine core provides a reliable anchor for targeting a host of disease-relevant proteins, while the C5-bromo substituent offers a gateway to vast chemical diversity. By understanding its synthesis, properties, and safe handling, researchers can fully exploit the potential of this building block to accelerate the discovery and development of next-generation therapeutics.

References

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  • ChemicalBook. (n.d.). This compound | 1004-01-9.
  • MedChemExpress. (n.d.). 5-Bromo-2,4-diamino-6-hydroxypyrimidine.
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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - 5-Bromopyrimidine.
  • Biocompare.com. (n.d.). 5-Bromopyrimidine from Aladdin Scientific.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromopyridine-2,4-diamine manufacturers and suppliers.
  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Anti-Tubercular Agents. Molecules, 24(15), 2749. Available at: [Link]

  • CymitQuimica. (n.d.). CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine.
  • ChemicalBook. (n.d.). 2,3-Diamino-5-bromopyridine CAS#: 38875-53-5.
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An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrimidine-2,4-diamine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors like Palbociclib and Ribociclib.[1] Its structural arrangement allows for targeted derivatization, making it a highly valuable scaffold in drug discovery. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the strategic and mechanistic considerations that guide the choice of starting materials and reaction conditions. We will explore methodologies starting from readily available precursors such as 2,4,6-trihydroxypyrimidine (barbituric acid), 2,4-diaminopyrimidine, and convergent strategies involving guanidine. Each section is designed to offer researchers and drug development professionals both theoretical grounding and practical, field-proven protocols.

Introduction: Strategic Importance in Drug Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The introduction of a bromine atom at the C5 position and amine groups at the C2 and C4 positions creates a versatile molecule with three distinct points for chemical modification. The bromine atom is particularly important as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[4] The amino groups, in turn, can be functionalized to modulate solubility, target binding, and pharmacokinetic properties. The demand for efficient, scalable, and cost-effective syntheses of this compound is therefore driven by its central role in the production of life-saving oncology drugs.[1]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy often depends on factors such as raw material cost, scalability, and the desired purity profile. The three most prevalent routes are:

  • Route A: Linear Synthesis from Uracil/Barbituric Acid Derivatives. This is a classical and widely practiced approach that builds the target molecule through a sequence of functional group transformations on a pre-formed pyrimidine ring.

  • Route B: Convergent Synthesis via Cyclocondensation. This strategy involves the construction of the pyrimidine ring itself by reacting guanidine with a suitable three-carbon (C3) synthon.

  • Route C: Late-Stage Bromination of 2,4-Diaminopyrimidine. This is the most direct approach, involving the direct electrophilic bromination of the parent diamine.

The following diagram provides a high-level overview of these divergent pathways.

G cluster_start Common Starting Materials cluster_target Target Molecule Uracil_Deriv Uracil / Barbituric Acid Target This compound Uracil_Deriv->Target Route A: Multi-step linear synthesis Guanidine Guanidine + C3 Synthon Guanidine->Target Route B: Ring formation & bromination DAP 2,4-Diaminopyrimidine DAP->Target Route C: Direct bromination G Guanidine Guanidine Addition Initial Nucleophilic Addition Guanidine->Addition Synthon 2-Bromomalononitrile (C3 Synthon) Synthon->Addition Base Base (e.g., NaOEt) Ethanol, Reflux Cyclization Intramolecular Cyclization & Elimination Base->Cyclization Addition->Base Target This compound Cyclization->Target

Caption: Workflow for the cyclocondensation route.

Challenges and Feasibility

While elegant in concept, this route faces practical challenges. 2-Bromomalononitrile is a highly reactive and potentially hazardous reagent. The synthesis of 2,4,6-triaminopyrimidine from malononitrile and guanidine is well-established, but introducing the bromo-substituent on the malononitrile precursor adds complexity and cost. [5][6]For these reasons, this route is less commonly employed in large-scale manufacturing compared to Routes A and C.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet pharmaceutical standards.

  • Purification: The primary method is recrystallization . A mixed solvent system, typically ethanol/water or isopropanol/water, is effective. The crude product is dissolved in the hot alcohol, and water is added until turbidity is observed. Upon cooling, high-purity crystals of this compound are formed. For removing colored impurities, a charcoal treatment may be included.

  • Characterization:

    • HPLC: To determine purity (>99.5% is typical for API intermediates).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The ¹H NMR spectrum in DMSO-d₆ will characteristically show a singlet for the C6-H proton and broad singlets for the two different NH₂ groups.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio). [7] * Melting Point: A sharp melting point indicates high purity.

Conclusion and Route Comparison

The synthesis of this compound can be successfully achieved through several distinct chemical pathways. The optimal choice is dictated by a balance of economic, logistical, and safety considerations.

RouteStarting MaterialProsCons
A (Linear) 5-BromouracilWell-established, reliable.Multi-step, uses hazardous POCl₃, requires pressure vessels.
C (Direct) 2,4-DiaminopyrimidineHighest atom economy, simple, high yield.Dependent on the cost/availability of the starting material.
B (Convergent) GuanidineBuilds the core ring structure.Precursor (e.g., 2-bromomalononitrile) can be expensive/hazardous.

For industrial-scale production, Route C (Direct Bromination) is often the most attractive if 2,4-diaminopyrimidine is economically viable. For laboratory or pilot-scale synthesis where starting material flexibility is key, Route A (Linear Synthesis) remains a robust and dependable option.

References

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Introduction: The Strategic Importance of the 5-Bromopyrimidine-2,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromopyrimidine-2,4-diamine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrimidine-2,4-diamine scaffold is one such "privileged structure," renowned for its ability to form critical hydrogen bond interactions with a wide array of biological targets.[1] This core is central to compounds developed for diseases ranging from cancer to microbial infections. The strategic introduction of a bromine atom at the 5-position of this scaffold creates the this compound moiety, a versatile intermediate and a pharmacologically significant entity in its own right.

The bromine substituent is not merely a placeholder; its electron-withdrawing nature and steric bulk fundamentally alter the molecule's physicochemical properties, influencing binding affinities and metabolic stability. Furthermore, its utility as a synthetic handle, particularly for carbon-carbon bond-forming reactions like the Suzuki coupling, allows for the systematic exploration of chemical space and the fine-tuning of biological activity.[2] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis and Chemical Logic

The synthesis of this compound derivatives is a well-established process, typically commencing from readily available pyrimidine precursors. The choice of synthetic route is dictated by the desired substitution pattern, but a common strategy involves building the core and then introducing the critical 5-bromo substituent, which can later be used for further diversification.

General Synthetic Workflow

A representative synthetic pathway often starts with 2,4-diamino-6-hydroxypyrimidine. This precursor undergoes chlorination, followed by nucleophilic substitution and subsequent halogenation to yield the key 5-bromo or 5-iodo intermediate. This intermediate is then perfectly poised for diversification via palladium-catalyzed cross-coupling reactions.

G A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl3 C 2,4-Diamino-6-substituted Pyrimidine B->C Nucleophilic Substitution (e.g., NaH, R-OH) D 2,4-Diamino-5-iodo/bromo-6-substituted Pyrimidine (Key Intermediate) C->D Halogenation (e.g., NIS, NBS) F Diversified 5-Aryl-2,4-diaminopyrimidine Derivatives D->F Suzuki Coupling (e.g., Pd Catalyst, Base) E Aryl/Heteroaryl Boronic Acid E->F

Caption: General synthetic scheme for 2,4-diaminopyrimidine derivatives.

Exemplary Protocol: Synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidine

This protocol, adapted from methodologies aimed at producing precursors for anti-tubercular agents, illustrates the generation of a key halogenated intermediate.[2]

Causality Behind Experimental Choices:

  • Chlorination with POCl₃: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl group at the C6 position into a more reactive chloro group, which is a good leaving group for subsequent nucleophilic substitution.

  • Iodination with N-Iodosuccinimide (NIS): NIS is an electrophilic iodinating agent. The electron-rich nature of the pyrimidine ring, enhanced by the two amino groups, directs the iodination to the C5 position. Iodine is often preferred over bromine at this stage as it is more reactive in subsequent Suzuki coupling reactions.

Step-by-Step Methodology:

  • Step 1: Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. The reaction is typically performed at elevated temperatures.

  • Step 2: Nucleophilic Substitution: React 2,4-diamino-6-chloropyrimidine with a chosen nucleophile (e.g., the sodium salt of an alcohol, generated using sodium hydride in an anhydrous solvent like DMSO or THF) to displace the chlorine atom and introduce a desired substituent at the C6 position.[2]

  • Step 3: Iodination: Dissolve the resulting 2,4-diamino-6-substituted pyrimidine in dry acetonitrile. Add N-iodosuccinimide (NIS) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure 2,4-diamino-5-iodo-6-substituted pyrimidine derivative.[2]

Anticancer Activity: A Focus on Kinase Inhibition

The 2,4-diaminopyrimidine core is a classic "hinge-binder," adept at mimicking the adenine portion of ATP. This allows it to sit within the ATP-binding pocket of protein kinases, forming crucial hydrogen bonds with the backbone of the kinase hinge region, thereby inhibiting enzyme activity.[1] Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression.

Key Kinase Targets and Signaling Pathways
  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle and transcription.[3] Inhibition of CDKs, such as CDK2, CDK7, and CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.[3][4][5] 5-fluoro- and 5-bromo- N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of both CDK2 and CDK9.[3][4]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a vital role in cell adhesion, survival, and migration. Its overexpression is linked to metastatic cancers.[6] Diaminopyrimidine derivatives have been designed as FAK inhibitors, showing potent antiproliferative activity in cancer cell lines with high FAK expression, such as A549 (lung cancer) and MDA-MB-231 (breast cancer).[6]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD Rb pRb CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E / CDK2 E2F->CyclinE activates transcription CyclinE->Rb phosphorylates G1S G1-S Transition CyclinE->G1S promotes Inhibitor This compound Derivative Inhibitor->CyclinE INHIBITS

Caption: Inhibition of the G1-S cell cycle transition by a CDK2 inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,4-diaminopyrimidine scaffold has yielded critical insights into the requirements for potent kinase inhibition.

Compound ClassTarget Kinase(s)Key SAR ObservationsIC₅₀/GI₅₀ RangeReference
N²,N⁴-disubstituted pyrimidine-2,4-diaminesCDK2 / CDK9Substitutions on the N² and N⁴ phenyl rings are critical. Electron-withdrawing groups and moieties capable of forming additional H-bonds enhance potency.65 nM - 10 µM[3]
5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diaminesCDK2 / CDK9The 5-fluoro group is beneficial for activity. Cytotoxicity correlates well with enzymatic inhibition.Sub-micromolar to low µM[4]
2,4-diarylaminopyrimidinesFAKOptimized structures based on the lead compound TAE-226 showed potent activity against cancer cells with high FAK expression.94 nM - 500 nM[6]
Macrocyclic 2,4-diaminopyrimidinesHPK1Macrocyclization is an effective strategy to develop highly potent and innovative inhibitors.As low as 1.0 nM[7]
Experimental Protocols for Anticancer Evaluation

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method to determine the IC₅₀ values of inhibitors. The amount of light generated is inversely proportional to the kinase activity.

Step-by-Step Methodology: [7]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, ATP, and the test compound (this compound derivative) at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

Scientific Rationale: The SRB assay is a colorimetric assay used to measure cell density by quantifying total cellular protein content. It is widely used to determine the cytotoxicity of potential anticancer drugs against various cancer cell lines.[3][4]

Step-by-Step Methodology: [4]

  • Cell Seeding: Seed human tumor cells (e.g., MDA-MB-231, A549) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 60 minutes at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA and let them air dry.

  • Staining: Add a solution of Sulforhodamine B (in acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and let them air dry.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the optical density (absorbance) at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) from dose-response curves.

Antimicrobial and Antiviral Activities

The 2,4-diaminopyrimidine scaffold is a cornerstone of antimicrobial therapy, famously targeting the folate biosynthesis pathway.

Anti-tubercular Activity: Targeting Dihydrofolate Reductase (DHFR)

Mechanism of Action: Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. The 2,4-diaminopyrimidine core is a structural mimic of the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and block its function.[2][8] Selective inhibition of microbial DHFR over human DHFR is the basis for the therapeutic window of drugs like trimethoprim.[8] 5-substituted 2,4-diaminopyrimidine derivatives have been designed to specifically target the DHFR of Mycobacterium tuberculosis (Mtb-DHFR).[2][9]

G PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate synthase PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Inhibitor This compound Derivative Inhibitor->DHFR INHIBITS

Caption: Inhibition of the bacterial folate pathway by a DHFR inhibitor.

Scientific Rationale: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The Alamar Blue reagent acts as a redox indicator; metabolically active (living) bacteria reduce the blue reagent to a pink product. The absence of a color change indicates bacterial death or growth inhibition.

Step-by-Step Methodology: [2]

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Ra strain) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the prepared mycobacterial suspension to each well. Include drug-free wells as growth controls and wells with no bacteria as sterile controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reagent Addition: Add the Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Antiviral Activity

While the 2,4-diaminopyrimidine core is more established in anticancer and antibacterial contexts, certain derivatives have shown promise as antiviral agents.[10] For instance, some 5-cyano-2,4-diaminopyrimidine derivatives have demonstrated pronounced antiretroviral activity.[11] The mechanism often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or DNA polymerase, analogous to the action of nucleoside analogs.[12]

Scientific Rationale: The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the ability of a drug to inhibit the cytopathic effects of a virus in a cell culture. A "plaque" is a localized area of cell death caused by viral replication. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. The semi-solid medium restricts the spread of progeny virus, localizing the infection to form plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the control (no drug) wells.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the control and determine the EC₅₀ (effective concentration that reduces plaque number by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically potent class of compounds. Their established role as kinase inhibitors continues to drive the development of novel anticancer therapeutics, with strategies like macrocyclization showing great promise for enhancing potency and selectivity.[7] Concurrently, their foundational activity as DHFR inhibitors makes them enduring candidates for tackling microbial diseases, including tuberculosis.[2]

Future research will likely focus on several key areas:

  • Selectivity Profiling: Developing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and toxicity.

  • Overcoming Resistance: Designing next-generation compounds that are active against drug-resistant cancer cell lines or microbial strains.

  • Exploring New Targets: Expanding the evaluation of this scaffold against other enzyme families and disease pathways, including viral proteases and polymerases.

  • Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to translate in vitro potency into in vivo efficacy.

The chemical tractability of the 5-bromo substituent ensures that this core structure will remain a valuable platform for the generation of diverse chemical libraries, fueling the discovery of next-generation therapeutic agents.

References

  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link][2][9][13]

  • Gao, J., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link][3]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link][6]

  • Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta Pharmaceutica Sinica B. [Link][4]

  • Shi, L., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link][14]

  • A., S., & S., A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link][15]

  • Unknown Author. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents (CN103420903A). [16]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link][5][17]

  • S., S., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. [Link][10]

  • Hocková, D., et al. (2003). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications. [Link][11]

  • Burch, H. A. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy. [Link][8]

  • Li, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link][7]

  • Sim, I. S., et al. (1984). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. [Link][12]

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5-Bromopyrimidine-2,4-diamine: A Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments"[1]. These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), may exhibit weak binding affinity to the target protein. However, their simplicity and efficiency in sampling chemical space provide a more rational and effective starting point for optimization[1]. The detailed structural information obtained from fragment binding, often through X-ray crystallography or NMR, allows for the targeted and efficient elaboration of these initial hits into potent, drug-like molecules.

Within the vast universe of possible fragments, certain scaffolds have emerged as "privileged," appearing repeatedly in bioactive molecules and demonstrating a predisposition for binding to specific protein families. This guide focuses on one such scaffold: 5-bromopyrimidine-2,4-diamine . This heterocyclic core is a cornerstone in the design of numerous kinase inhibitors and other targeted therapeutics, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and a strategically placed chemical handle for synthetic elaboration.

The this compound Core: A Profile

The power of the this compound fragment lies in its distinct chemical architecture. The 2,4-diaminopyrimidine portion provides a robust hydrogen bonding motif, capable of acting as both a donor and acceptor, which is crucial for anchoring the molecule into the hinge region of many protein kinases. The bromine atom at the 5-position is not merely a placeholder; it is a key functional group that serves multiple roles in the drug discovery process.

Key Physicochemical and Structural Features
PropertyValue (Calculated/Estimated)Significance in FBDD
Molecular Weight189.03 g/mol Adheres to the "Rule of Three" for fragments.
cLogP~0.5 - 1.0Indicates good solubility and a favorable starting point for optimization without excessive lipophilicity.[2][3][4]
Hydrogen Bond Donors2 (from the amino groups)Facilitates strong interactions with protein backbones, particularly in kinase hinge regions.
Hydrogen Bond Acceptors2 (from the ring nitrogens)Complements the hydrogen bond donor capacity, allowing for multiple points of interaction.
Rotatable Bonds0The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The Strategic Role of the Bromine Atom

The bromine substituent is a critical element of this fragment's utility in drug discovery. Its presence offers several distinct advantages:

  • A Vector for Elaboration: The bromine atom is an ideal handle for synthetic chemistry, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic and controlled introduction of a wide variety of aryl, heteroaryl, and other functional groups at the 5-position, enabling the rapid exploration of structure-activity relationships (SAR).

  • Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. This can provide an additional, specific interaction that enhances binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of bromine can influence the electronic properties of the pyrimidine ring and the overall lipophilicity of the molecule, which can be fine-tuned during the lead optimization process.

Synthesis of the this compound Scaffold

While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient route to the 2,4-diaminopyrimidine core involves the condensation of a β-dicarbonyl equivalent with guanidine. For the 5-bromo substituted target, this can be achieved through the reaction of 2-bromomalondialdehyde with guanidine.

A plausible, one-step synthetic approach is outlined in a patent, which describes the reaction of 2-bromomalonaldehyde with amidine compounds (in this case, guanidine) to form 5-bromo-2-substituted pyrimidines[5].

G cluster_reactants Reactants cluster_product Product 2-bromomalondialdehyde 2-Bromomalondialdehyde Reaction Condensation (Acidic Conditions) 2-bromomalondialdehyde->Reaction Guanidine Guanidine Guanidine->Reaction Product This compound Reaction->Product caption General Synthetic Route to the Core Scaffold

General Synthetic Route to the Core Scaffold

This straightforward condensation provides a reliable method for producing the core fragment, which can then be used in screening campaigns or as a starting material for the synthesis of a fragment library with diversity at the amino positions.

Case Study: Elaboration of the 2,4-Diaminopyrimidine Core in IRAK4 Inhibitor Discovery

A compelling example of the power of the 2,4-diaminopyrimidine scaffold can be found in the discovery of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for inflammatory diseases.

In a successful drug discovery campaign, a high-throughput screen identified a class of 5-aryl-2,4-diaminopyrimidine compounds as potent IRAK4 inhibitors[2]. Although this campaign did not start with the 5-bromo fragment itself, the resulting lead compounds highlight the importance of substitution at the 5-position and the key interactions of the 2,4-diaminopyrimidine core.

Structure-Activity Relationship (SAR) and Binding Mode

X-ray crystallography of lead compounds in complex with IRAK4 revealed the critical binding interactions that are enabled by the 2,4-diaminopyrimidine core.

  • Hinge Binding: The N1 nitrogen and the 2-amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone of the hinge region of the kinase (specifically with Met96). This bidentate interaction is a classic binding mode for many kinase inhibitors and provides the primary anchor for the molecule.

  • 5-Position Vector: The substituent at the 5-position, introduced via Suzuki coupling from a 5-bromo precursor, projects out of the ATP binding site towards the solvent-exposed region. This position is a key "growth vector" for optimizing potency and selectivity. The SAR studies showed that the size and nature of the aryl or heteroaryl group at this position are critical for achieving high selectivity over other kinases, such as TAK1[2].

G Scaffold 2,4-Diaminopyrimidine Core Hinge Kinase Hinge Region (e.g., Met96 in IRAK4) Scaffold->Hinge H-Bonds (Key Anchoring) 5-Position 5-Position (Bromo) Scaffold->5-Position Elaboration Suzuki or Buchwald-Hartwig Coupling 5-Position->Elaboration New_Group Aryl/Heteroaryl Group (for SAR exploration) Elaboration->New_Group caption Key Interactions and Elaboration Strategy

Key Interactions and Elaboration Strategy

This case study exemplifies how the this compound fragment, or its close analogues, provides an ideal starting point for FBDD. The core scaffold secures the necessary interactions for kinase binding, while the bromine atom provides a direct and versatile route for optimization.

Experimental Protocols for Fragment Screening and Elaboration

Biophysical Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary fragment screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Principle: A thermally stable protein will unfold at a higher temperature. The binding of a stabilizing ligand, such as a fragment, will increase the Tm of the protein. This unfolding is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x) in DMSO.

    • Prepare a stock solution of the this compound fragment (e.g., 100 mM) in DMSO.

  • Assay Setup (96-well plate format):

    • In each well, add the appropriate volume of buffer.

    • Add the protein to a final concentration of 2 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Add the fragment to a final concentration of 200 µM (ensure final DMSO concentration is ≤ 1%). Include a "DMSO only" control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A significant positive ΔTm indicates a stabilizing interaction.

Chemical Elaboration: Suzuki-Miyaura Coupling

Once a fragment hit is validated, the next step is to elaborate the structure to improve potency. The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the 5-position of the pyrimidine and an aryl or heteroaryl boronic acid.

Principle: A palladium catalyst facilitates the coupling of an organoboron species (boronic acid or ester) with an organohalide (in this case, the 5-bromopyrimidine).

Step-by-Step Methodology:

  • Reaction Setup:

    • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Execution:

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 100-120 °C for 15-30 minutes, or stir at 80-90 °C under conventional heating until TLC or LC-MS indicates consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2,4-diaminopyrimidine derivative.

G cluster_workflow FBDD Workflow Start Start: This compound Screening Biophysical Screening (e.g., TSA, SPR, NMR) Start->Screening Hit_Validation Hit Validation (Orthogonal Assays, Crystallography) Screening->Hit_Validation SAR Structure-Based Design & SAR Analysis Hit_Validation->SAR Elaboration Chemical Elaboration (e.g., Suzuki Coupling) SAR->Elaboration Elaboration->SAR Iterative Cycles Lead_Opt Lead Optimization (ADME, Potency) Elaboration->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate caption Iterative Workflow of FBDD with the Fragment

Iterative Workflow of FBDD with the Fragment

Conclusion and Future Perspectives

The this compound scaffold represents a quintessential privileged fragment for modern drug discovery. Its inherent ability to engage in key hydrogen bonding interactions, combined with the synthetic versatility afforded by the 5-bromo substituent, makes it an invaluable starting point for FBDD campaigns, particularly against protein kinases. The successful development of potent and selective inhibitors for targets like IRAK4 from the closely related 5-aryl-2,4-diaminopyrimidine core underscores the immense potential held within this fragment.

As drug discovery continues to tackle increasingly complex targets, the rational, structure-guided approach of FBDD will become even more critical. Privileged fragments like this compound will remain at the forefront of these efforts, providing a robust and efficient foundation upon which to build the next generation of targeted therapeutics. Future work will likely involve the exploration of this fragment against new target classes and the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile core.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Fragment-based lead discovery is now integral to many hit-finding screening campaigns in drug discovery... (2023). Fragment-Based Drug Discovery - 2023 Archive. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... (2012). Journal of Medicinal Chemistry. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]and-development/)

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Novel Synthetic Strategies for 5-Bromopyrimidine-2,4-diamine Derivatives: A Handbook for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Enduring Relevance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to mimic the hydrogen bonding patterns of purine and pyrimidine nucleobases allows it to effectively interact with a wide array of biological targets. This has led to the development of potent inhibitors for enzymes crucial in disease progression, such as dihydrofolate reductase (DHFR) for antibacterial applications and various kinases in oncology.[1][2] The strategic introduction of a bromine atom at the 5-position of this core structure unlocks vast potential for synthetic diversification. This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[3]

This guide provides an in-depth exploration of the synthesis of novel 5-bromopyrimidine-2,4-diamine derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery endeavors. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Core Synthetic Blueprints

The synthesis of 5-brominated 2,4-diaminopyrimidine derivatives can be broadly approached from two primary strategic directions: functionalization of a pre-existing diaminopyrimidine core or sequential construction from a di-halogenated pyrimidine.

Strategy A: "Bottom-Up" Core Functionalization

This robust strategy commences with a readily available, substituted 2,4-diaminopyrimidine, followed by sequential halogenation and derivatization. A common and cost-effective starting point is 2,4-diamino-6-hydroxypyrimidine.[4] The workflow involves an initial activation of the 6-position, followed by halogenation at the electron-rich 5-position.

The key stages of this synthetic route are:

  • Chlorination of the 6-hydroxyl group: The hydroxyl group is transformed into a more reactive leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This step is critical for enabling subsequent nucleophilic substitution.[4]

  • Nucleophilic Substitution at C6 (Optional): The C6-chloride can be displaced by various nucleophiles (e.g., alcohols, amines) to introduce initial diversity before focusing on the C5-position.[5]

  • Halogenation at the 5-position: The electron-donating nature of the two amino groups activates the C5 position for electrophilic halogenation. Reagents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly employed to install the bromine or iodine atom.[5]

  • Palladium-Catalyzed Cross-Coupling: With the C5-bromo (or iodo) handle in place, a vast array of substituents can be introduced via cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to generate the final, diverse library of compounds.[5][6]

A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl₃ C C6-Substituted-2,4-diaminopyrimidine (Optional) B->C Nucleophile (NuH) D 5-Bromo/Iodo-C6-substituted- 2,4-diaminopyrimidine B->D NBS or NIS C->D NBS or NIS E Novel 5-Aryl/Alkynyl Derivatives D->E Suzuki or Sonogashira Coupling

Caption: Workflow for Strategy A: Core Functionalization.
Strategy B: Sequential Substitution of Dihalopyrimidines

An alternative and powerful approach begins with a pre-halogenated pyrimidine scaffold, such as 5-bromo-2,4-dichloropyrimidine.[7] This strategy leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for a controlled, sequential introduction of different amino groups.

The rationale behind this method is rooted in the electronic properties of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for a regioselective reaction sequence.

  • First Nucleophilic Substitution (C4): Reaction with a primary or secondary amine at ambient or slightly elevated temperatures typically results in selective substitution at the C4 position.

  • Second Nucleophilic Substitution (C2): The remaining chlorine at the C2 position can then be displaced by a different (or the same) amine, often requiring more forcing conditions (higher temperatures or microwave irradiation) to achieve the final 2,4-diamino derivative.[8]

This approach is particularly advantageous for creating asymmetrical 2,4-diaminopyrimidine derivatives, where the substituents at N2 and N4 are different, which is often a key requirement for optimizing target binding and selectivity.[9]

A 5-Bromo-2,4-dichloropyrimidine B 5-Bromo-4-amino-2-chloropyrimidine A->B Amine 1 (R¹R²NH) (Selective C4 Substitution) C Novel Asymmetric 5-Bromo- 2,4-diaminopyrimidine Derivatives B->C Amine 2 (R³R⁴NH) (C2 Substitution)

Caption: Workflow for Strategy B: Sequential Substitution.

Part 2: Field-Proven Experimental Protocols

The following protocols are consolidated from established literature and represent robust methods for key transformations in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine[4]

This procedure details the critical first step in Strategy A, converting the inactive hydroxyl group into a versatile chloro leaving group.

  • Reagents: 2,4-diamino-6-hydroxypyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a flask equipped with a reflux condenser and a stirring mechanism, carefully add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

    • Slowly add phosphorus oxychloride (5.0-10.0 eq) at 0 °C.

    • After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2,4-diamino-6-chloropyrimidine. The product is often pure enough for the next step without further chromatographic purification.[4]

Protocol 2: Electrophilic Bromination at the C5-Position

This protocol describes the introduction of the key bromine handle onto the activated pyrimidine ring.

  • Reagents: A C6-substituted-2,4-diaminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (or DMF).

  • Procedure:

    • Dissolve the 2,4-diaminopyrimidine starting material (1.0 eq) in dry acetonitrile or DMF in a flask protected from light.

    • Add N-Bromosuccinimide (1.05-1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 5-bromo-2,4-diaminopyrimidine derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C5-Arylation[5][6]

This is a general and highly effective protocol for introducing aryl or heteroaryl moieties at the C5-position, a cornerstone of modern medicinal chemistry.

  • Reagents: 5-bromo-2,4-diaminopyrimidine derivative (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).

  • Procedure:

    • To a microwave vial or Schlenk flask, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium catalyst (0.05-0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

    • Heat the reaction mixture to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (30 min to 24 h), monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the final 5-aryl-2,4-diaminopyrimidine derivative.

Part 3: Data Presentation and Validation

The success of a synthetic campaign relies on rigorous characterization and reproducible outcomes. The table below summarizes representative conditions for the Suzuki coupling, highlighting the versatility of this reaction for building molecular diversity.

EntryArylboronic AcidCatalystBaseSolvent SystemTemp (°C) / TimeYield (%)Reference
14-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃EtOH/Toluene/H₂O90 °C / 24 h85[5]
23-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O70 °C / 20 h78[5]
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100 °C / 12 h72[6]
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂K₂CO₃EtOH/Toluene/H₂O90 °C / 24 h91[5]

Characterization: Newly synthesized derivatives must be unambiguously characterized. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure and the successful installation of new substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the new molecule.[5]

  • Infrared Spectroscopy (IR): Useful for identifying key functional groups, such as N-H and C=N stretches.[1][10]

Conclusion and Future Outlook

The synthetic strategies and protocols detailed in this guide provide a robust framework for the generation of novel this compound derivatives. The "bottom-up" functionalization of a diaminopyrimidine core and the sequential substitution of a dihalopyrimidine offer complementary and powerful avenues for creating diverse chemical libraries. The C5-bromo substituent, in particular, serves as a linchpin for introducing molecular complexity through reliable and versatile cross-coupling chemistry. As the demand for highly selective and potent therapeutic agents continues to grow, these methodologies will remain central to the discovery of next-generation kinase inhibitors, antifolates, and other vital medicines.

References

  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1503. [Link]

  • Lountos, G. T., et al. (2010). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 15(10), 7319-7333. [Link]

  • Gangjee, A., et al. (2009). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry, 17(19), 6988-6997. [Link]

  • Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 230-247. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. PharmaChem. [Link]

  • Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta Pharmaceutica Sinica B, 6(2), 146-155. [Link]

  • Wang, C., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(1), 142-144. [Link]

  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. [Link]

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The 5-Bromopyrimidine-2,4-diamine Scaffold: A Technical Guide to Unlocking Kinase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromopyrimidine-2,4-diamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this scaffold, from its synthesis and chemical properties to its mechanism of action and structure-activity relationships (SAR). We will delve into its interactions with key kinase targets, provide detailed experimental protocols for its evaluation, and explore its potential in the landscape of targeted cancer therapy. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Prominence of the 2,4-Diaminopyrimidine Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[2] The 2,4-diaminopyrimidine scaffold has proven to be a highly effective hinge-binding motif, capable of mimicking the adenine portion of ATP to competitively inhibit kinase activity.[1] The strategic placement of a bromine atom at the 5-position of this core structure offers a unique combination of steric and electronic properties that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors.

Synthesis and Chemical Properties of the this compound Scaffold

The synthesis of this compound derivatives can be achieved through several strategic routes. A common and efficient method involves a multi-step synthesis starting from 5-bromo-2,4-dichloropyrimidine.[3] This intermediate allows for sequential nucleophilic substitution at the C4 and C2 positions, providing a versatile platform for introducing a wide range of substituents.

Generalized Synthetic Workflow

A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  POCl3 or similar chlorinating agent C 5-Bromo-4-amino-2-chloropyrimidine Derivative B->C  Amine (R1-NH2), Base (e.g., DIPEA) D This compound Derivative C->D  Amine (R2-NH2), Heat or Pd-catalyzed coupling

Caption: Generalized synthetic scheme for this compound derivatives.

Detailed Synthetic Protocol: Synthesis of a Generic N2, N4-Disubstituted this compound

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

  • To a flask containing phosphorus oxychloride (POCl3, 5-10 equivalents), slowly add 5-bromouracil (1 equivalent).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude 5-bromo-2,4-dichloropyrimidine, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Sequential Amination to Yield the Final Product

  • Dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

  • Add the first amine (R1-NH2, 1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the selective substitution at the more reactive C4 position is complete (monitor by TLC/LC-MS).

  • To the reaction mixture, add the second amine (R2-NH2, 1.2-1.5 equivalents).

  • Heat the reaction to a higher temperature (e.g., 80-120 °C) to facilitate the substitution at the less reactive C2 position.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired N2, N4-disubstituted this compound.

Mechanism of Kinase Inhibition

Derivatives of the this compound scaffold primarily act as ATP-competitive inhibitors. The core scaffold forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket. The amino groups at the C2 and C4 positions act as hydrogen bond donors, while the pyrimidine nitrogens can act as hydrogen bond acceptors.

cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides/Carbonyls) Substrate Protein Substrate Inhibitor 5-Bromopyrimidine- 2,4-diamine Scaffold Inhibitor->Hinge H-Bonds DFG_Motif DFG Motif Inhibitor->DFG_Motif Potential Interactions (via substituents) Solvent_Front Solvent Front Inhibitor->Solvent_Front ATP ATP ATP->Hinge Binds to Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation (Blocked by Inhibitor)

Caption: ATP-competitive inhibition by the this compound scaffold.

The substituents at the N2 and N4 positions, as well as the 5-bromo group, project into different regions of the ATP-binding pocket, allowing for the modulation of potency and selectivity against various kinases.

Structure-Activity Relationship (SAR) and Key Kinase Targets

The biological activity of this compound derivatives can be finely tuned through strategic modifications at several key positions. The 5-bromo substituent plays a crucial role in this regard.

The Role of the 5-Bromo Substituent

The bromine atom at the C5 position of the pyrimidine ring can influence the inhibitor's properties in several ways:

  • Steric Interactions: The size of the bromine atom can provide favorable steric interactions within the ATP-binding pocket, potentially displacing water molecules and increasing binding affinity.

  • Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the pyrimidine ring, which may affect the strength of the hydrogen bonds with the hinge region.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein, further stabilizing the inhibitor-kinase complex.

  • Vector for Further Functionalization: The bromine atom serves as a handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to explore deeper pockets of the kinase active site.[4]

Key Kinase Targets and Representative Data

While comprehensive SAR studies specifically on the 5-bromo-2,4-diaminopyrimidine scaffold are emerging, data from related series and cytotoxicity screenings point towards several key kinase families as potential targets.

Bcr-Abl: A series of novel 5-bromo-pyrimidine derivatives have demonstrated potent in vitro cytotoxic activity against the K562 human chronic myeloid leukemia cell line, which is characterized by the Bcr-Abl fusion protein.[3][4] This suggests that these compounds may act as inhibitors of the Bcr-Abl tyrosine kinase.[3]

Table 1: Cytotoxic Activity (IC50 in µM) of Selected 5-Bromopyrimidine Derivatives against K562 Cells [4]

CompoundK562 (Leukemia) IC50 (µM)
5c0.015 ± 0.003
5e0.019 ± 0.004
9e0.011 ± 0.002
9f0.014 ± 0.003
Dasatinib (Control)0.005 ± 0.001

Focal Adhesion Kinase (FAK): The 2,4-diaminopyrimidine scaffold is a well-established core for FAK inhibitors. While specific data for 5-bromo derivatives is limited, related compounds with other substituents at the C5 position show potent FAK inhibition.[5][6] The development of 5-bromo analogs of known FAK inhibitors is a promising area for future research.

Cyclin-Dependent Kinases (CDKs): The 2,4-diaminopyrimidine scaffold is also prevalent in CDK inhibitors.[1] The introduction of a 5-bromo substituent could modulate the selectivity profile across the CDK family. For instance, studies on 5-fluoro-2,4-diaminopyrimidine derivatives have shown potent inhibition of CDK2 and CDK9.[6] A comparative analysis of the 5-bromo analogs is warranted.

Experimental Protocols for Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by determining the amount of ADP produced during the enzymatic reaction.[7]

  • Reaction Setup: In a 384-well plate, add the kinase of interest, its specific substrate peptide, and various concentrations of the this compound test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Pharmacokinetics and Preclinical Development

The pharmacokinetic properties of kinase inhibitors are critical for their clinical success. Generally, pyrimidine-based kinase inhibitors exhibit variable absorption, high protein binding, and are primarily metabolized by cytochrome P450 enzymes.[8][9] The lipophilicity and potential for metabolic modification of the 5-bromo substituent can influence these properties. While specific pharmacokinetic and in vivo efficacy data for this compound derivatives are not extensively reported in the public domain, this is an active area of research.[10] Some patent applications have disclosed compounds with this scaffold, indicating commercial interest in their development.[11][12]

Future Perspectives and Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the unique properties of the 5-bromo substituent, offers a wealth of opportunities for medicinal chemists to design potent and selective drug candidates. Future research should focus on:

  • Comprehensive SAR studies: A systematic investigation of the influence of the 5-bromo group in comparison to other substituents on kinase potency and selectivity.

  • Kinome-wide profiling: To identify the full spectrum of kinase targets for lead compounds.

  • In vivo evaluation: To assess the efficacy, pharmacokinetics, and safety of promising candidates in relevant animal models.

References

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016.

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. 2023.

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy. 2018.

  • A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs. Benchchem. 2025.

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. 2021.

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. 2016.

  • Pyrimidine-2,4-diamine derivatives as kinase inhibitors. Google Patents. 2014.

  • Pyrimidine-2,4-diamine derivatives and their use as jak2 kinase inhibitors. Google Patents. 2013.

  • WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors. Google Patents. 2013.

  • At 2-position And At 4- Or 6-position Patents and Patent Applications (Class 544/323). Justia Patents. N.D.

  • In Vivo Efficacy of Natural Product-Inspired Irreversible Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2010.

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. 2006.

  • A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives. Benchchem. 2025.

  • A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery. Benchchem. 2025.

  • The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. Benchchem. 2025.

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021.

  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. Benchchem. 2025.

  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. bioRxiv. 2023.

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. 2011.

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. 2013.

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. 2016.

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Research. 2025.

  • Comparison of bioactivities of 5-Fluoro, 5-Iodo, 5-Iodovinyl, and 5-fluorovinyl arabinosyl uridines against SR-39 TK-transfected murine prostate cancer cells. Chemical & Pharmaceutical Bulletin. 2008.

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Navigating the Competitive Landscape: A Technical Guide to the Patent Landscape of 5-Bromopyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromopyrimidine-2,4-diamine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the patent landscape surrounding these analogs, offering valuable insights for researchers and drug development professionals. We delve into the key therapeutic applications, dominant patent assignees, and evolving synthetic strategies. This guide also presents detailed experimental protocols and visualizes critical workflows and signaling pathways to provide a comprehensive understanding of this important chemical space.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a favored scaffold in the design of kinase inhibitors. The 2,4-diaminopyrimidine moiety, in particular, offers multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The introduction of a bromine atom at the 5-position serves a dual purpose. It can act as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space. Additionally, the bromine atom can occupy a hydrophobic pocket within the kinase active site, contributing to enhanced binding affinity. This combination of features has made this compound and its analogs a fertile ground for patent applications in the pursuit of novel therapeutics.

The Patent Landscape: Key Players and Therapeutic Focus

A comprehensive analysis of the patent literature reveals a competitive landscape dominated by pharmaceutical giants and specialized biotechnology companies. These entities have strategically built intellectual property portfolios around this compound analogs, targeting a range of diseases.

Key Patent Assignees:

AssigneeNotable Focus AreasRepresentative Patent Examples
AstraZeneca AB Oncology, particularly cell cycle kinases (CDKs)US6716831B1[2]
Janssen Pharmaceutica NV Kinase inhibitors for various therapeutic areasUS-8962630-B2[3]
Novartis AG Kinase inhibitors for proliferative disordersWO-2007140222-A2[3]
Rigel Pharmaceuticals, Inc. JAK kinase inhibitors for inflammatory and autoimmune diseasesWO2007027238A2[4]
Purdue Research Foundation Dual kinase-demethylase inhibitorsUS-12384782-B2[5]

Primary Therapeutic Indications:

The patent landscape for this compound analogs is heavily skewed towards oncology, with a significant number of patents claiming their use as anti-proliferative agents.[2] A major focus within this area is the inhibition of protein kinases that play a crucial role in cancer cell signaling, such as:

  • Epidermal Growth Factor Receptor (EGFR): Numerous patents disclose compounds that target both wild-type and mutant forms of EGFR, which are implicated in a variety of solid tumors.[6][7]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a key driver of inflammation and cell growth. Several patents describe this compound analogs as potent JAK inhibitors for the treatment of autoimmune disorders and hematological malignancies.[3][8]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Patents in this area describe compounds that induce cell cycle arrest and apoptosis in cancer cells.[1][9]

Beyond oncology, there is growing interest in the application of these analogs for the treatment of neurodegenerative diseases and inflammatory conditions . The ability of these compounds to modulate key signaling pathways in the central nervous system and immune cells opens up new avenues for therapeutic intervention.[10]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound analogs typically involves a multi-step process, with several patented methods for constructing the core and introducing diversity. A general and efficient approach is outlined below.

General Synthesis Workflow

G A 2-Amino-4-chloropyrimidine B Bromination (e.g., NBS) A->B Step 1 C 5-Bromo-2-amino-4-chloropyrimidine B->C D Amination (e.g., NH3 or primary amine) C->D Step 2 E 5-Bromo-pyrimidine-2,4-diamine D->E F Suzuki or other cross-coupling reactions at C5 E->F Step 3a G Further diversification at N2 and N4 amines E->G Step 3b H Final Analog Library F->H G->H

A generalized synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a 5-Aryl-pyrimidine-2,4-diamine Analog

This protocol is a representative example adapted from methodologies described in the patent literature.

Step 1: Bromination of 2-Amino-4-chloropyrimidine

  • To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-2-amino-4-chloropyrimidine.

Step 2: Amination to form the 2,4-diamine core

  • In a sealed vessel, dissolve 5-bromo-2-amino-4-chloropyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Step 3: Suzuki Cross-Coupling for C5-Arylation

  • To a degassed mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere for 4-12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired 5-aryl-pyrimidine-2,4-diamine analog.

Biological Applications and Mechanism of Action

The therapeutic potential of this compound analogs stems from their ability to inhibit protein kinases involved in critical cellular signaling pathways.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[11] Mutations and overexpression of EGFR are common in many cancers. This compound analogs have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK pathway.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 5-Bromopyrimidine- 2,4-diamine Analog Inhibitor->EGFR Blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Inhibition of the EGFR signaling pathway by a this compound analog.

Biological Activity of Patented Analogs

The following table summarizes the biological activity of representative this compound analogs disclosed in the patent literature.

Compound ID (Example from Patent)Target Kinase(s)IC₅₀ (nM)Therapeutic Area
Compound 14g (from a study on HPK1 inhibitors) HPK10.15Immuno-oncology[13]
Example from a study on MK2 inhibitors MK219Inflammatory Diseases[14]
Various analogs from a study on CDK9 inhibitors CDK9180 (for compound 1d)Oncology[15]
Analogs from a study on TRK inhibitors TRKA, B, C0.22 - 7.68Oncology[16]

Future Perspectives and Conclusion

The patent landscape for this compound analogs continues to evolve, with a clear trend towards the development of more selective and potent inhibitors. Future research will likely focus on:

  • Targeting novel kinases: Exploring the potential of this scaffold to inhibit less-studied kinases implicated in disease.[1]

  • Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibition to achieve greater selectivity and overcome drug resistance.

  • Combination therapies: Investigating the synergistic effects of these analogs with other therapeutic agents.

References

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  • Rigel Pharmaceuticals, Inc. (2007).
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  • Schering Corporation. (2007). Pyrazolopyrimidines as protein kinase inhibitors. WO2007044426A3.
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  • Yuhan Corporation. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. US9593098B2.
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  • Nikang Therapeutics Inc. (2024).
  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European journal of medicinal chemistry, 240, 114579. [Link]

  • Senex Biotechnology, Inc. (2016).
  • Astex Therapeutics Ltd. (2020). Cdk2 inhibitors. WO2020157652A2.
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  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic chemistry, 149, 107454. [Link]

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The Strategic Role of the 5-Bromo-2,4-diaminopyrimidine Scaffold in Modern Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrimidine core is a foundational heterocycle in medicinal chemistry, integral to the structure of DNA and RNA and serving as a "privileged scaffold" in drug design.[1] Within this class, molecules featuring a 2,4-diaminopyrimidine framework have garnered significant attention for their potent and often selective anticancer activities. This technical guide delves into the specific role and application of 5-Bromopyrimidine-2,4-diamine as a crucial starting point and structural motif in the development of targeted cancer therapeutics. We will explore the mechanistic basis for the scaffold's efficacy, primarily through kinase inhibition, and its downstream effects on cancer cell proliferation, cell cycle progression, and apoptosis. This guide synthesizes data from numerous cell line studies, presents key quantitative findings in a comparative format, and provides detailed, field-proven protocols for the in vitro evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in oncology research.

Part 1: The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Oncology

The therapeutic utility of pyrimidine-based compounds is vast, spanning anti-infectives, neurological drugs, and, most prominently, anticancer agents.[1] The specific arrangement of the 2,4-diaminopyrimidine core is particularly effective for targeting a large and critical family of enzymes: protein kinases.

The Hinge-Binding Motif Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] These enzymes possess a highly conserved ATP-binding pocket. The 2,4-diaminopyrimidine scaffold acts as an effective "hinge-binder," where the two amino groups form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP. This high-affinity interaction provides a stable anchor for the inhibitor, making it a powerful foundation for building potent and selective kinase inhibitors.

The Strategic Importance of the 5-Bromo Substituent While the 2,4-diamino pattern provides the anchor, modifications at the 5-position of the pyrimidine ring are crucial for tuning potency, selectivity, and pharmacokinetic properties. The 5-bromo substituent is particularly valuable for several reasons:

  • Synthetic Handle: The bromine atom is an excellent functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward introduction of diverse aryl and heteroaryl groups.[1] This enables medicinal chemists to rapidly generate libraries of compounds to explore structure-activity relationships (SAR).

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the amino acid residues of the target protein. This can provide an additional, stabilizing interaction within the binding pocket, enhancing the compound's overall affinity and potency.[3]

By combining the reliable hinge-binding of the 2,4-diaminopyrimidine core with the synthetic versatility and potential for enhanced binding offered by the 5-bromo group, researchers can design highly effective anticancer agents.

Part 2: Mechanism of Action of 2,4-Diaminopyrimidine Derivatives

Derivatives built upon the 5-bromo-2,4-diaminopyrimidine scaffold exert their anticancer effects primarily through the inhibition of key protein kinases that govern cell cycle progression and survival. This targeted inhibition triggers a cascade of downstream cellular events culminating in tumor cell death.

Primary Mechanism: Multi-Kinase Inhibition

The scaffold has been successfully employed to target several critical oncogenic kinases:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[4] Inhibitors based on this scaffold can target CDK2, CDK7, and CDK9, preventing the phosphorylation of downstream substrates necessary for cell cycle transitions and transcription.[4][5] Inhibition of CDKs leads directly to cell cycle arrest.

  • Aurora Kinases: These are essential for proper mitotic progression, particularly the assembly of the mitotic spindle.[6] Inhibition of Aurora kinases by pyrimidine-2,4-diamine derivatives can disrupt the spindle assembly checkpoint, leading to mitotic catastrophe, polyploidy, and ultimately, cell death.[6]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. Its overexpression is linked to tumor development and metastasis.[7] FAK inhibitors derived from the diaminopyrimidine scaffold can effectively block these processes.[7]

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 2,4-Diaminopyrimidine Scaffold hinge Hinge Region (Backbone NH/CO) atp_site ATP Binding Site gatekeeper Gatekeeper Residue scaffold 2,4-Diamino Core scaffold->hinge H-Bonds (Key Interaction) r_group 5-Position Moiety (Derived from Bromo) scaffold->r_group r_group->atp_site

Figure 1: Conceptual diagram of the 2,4-diaminopyrimidine scaffold interacting with a kinase active site.

Downstream Cellular Effects

The inhibition of these upstream kinases leads to profound and desirable anticancer outcomes:

  • Cell Cycle Arrest: By blocking the activity of CDKs, compounds can halt the cell cycle, most commonly at the G1/S or G2/M transition points.[8][9] This prevents cancer cells from replicating their DNA and dividing.

  • Induction of Apoptosis: Disruption of critical survival signaling pathways ultimately triggers programmed cell death, or apoptosis.[8][10] Mechanistic studies often show an increase in apoptotic markers in cells treated with these compounds.

cluster_outcomes Cellular Consequences start 5-Bromo-2,4-diaminopyrimidine Derivative kinase Inhibition of Target Kinase (e.g., CDK, Aurora, FAK) start->kinase arrest Cell Cycle Arrest (G1/S or G2/M) kinase->arrest Disrupts cycle progression apoptosis Induction of Apoptosis (Programmed Cell Death) kinase->apoptosis Blocks survival signals prolif Inhibition of Proliferation arrest->prolif apoptosis->prolif

Figure 2: Workflow from kinase inhibition to key anticancer cellular outcomes.

Part 3: In Vitro Efficacy Across Cancer Cell Lines

The anticancer potential of novel compounds is initially assessed by screening them against a panel of human cancer cell lines. This approach reveals the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), and can indicate a spectrum of sensitivity across different cancer types. Numerous studies have reported the cytotoxic effects of various 2,4-diaminopyrimidine derivatives.[11]

Comparative Cytotoxicity Data (IC50/GI50 in µM)

The following table summarizes the reported in vitro activity of representative 2,4-diaminopyrimidine derivatives against a panel of common human cancer cell lines. It is crucial to note that these values are for various derivatives and not the parent this compound scaffold itself.

Compound ID (Reference)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)Other Cell Lines
Compound 9k [8]2.143.595.523.69-
Compound 13f [8]1.982.784.274.01-
Compound 7i [10]-4.93-8.84HT-29 (Colon): 5.57, HeLa (Cervical): 14.16
Compound A12 [7]0.13---MDA-MB-231 (Breast): 0.094
Compound 7w [9]>50-->50HepG2 (Liver): 10.37, MDA-MB-231 (Breast): 21.05
Dasatinib (Control) [11]0.020.01-0.03K562 (Leukemia): 0.008, U937 (Lymphoma): 0.015

Data is presented as IC50 or GI50 values in micromolar (µM). Lower values indicate higher potency.

Analysis of Differential Sensitivity The data reveals that the efficacy of these compounds can vary significantly between cell lines. For example, compound A12 shows potent, sub-micromolar activity against A549 and MDA-MB-231 cells, which are known to have high FAK expression.[7] In contrast, compound 7w is most effective against the HepG2 liver cancer cell line.[9] This differential activity underscores the importance of the specific molecular alterations within each cancer cell line and highlights the targeted nature of these inhibitors. Structure-activity relationship (SAR) studies are essential to optimize the scaffold for specific cancer types by modifying the groups attached to the core pyrimidine structure.[8]

Part 4: Core Experimental Protocols for Compound Evaluation

To ensure data is robust and reproducible, standardized protocols are essential. The following methodologies are fundamental for characterizing the in vitro anticancer activity of 5-bromo-2,4-diaminopyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a widely accepted standard for measuring cell viability and proliferation.[11] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[11][12]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the cell plates and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.

    • Incubate the plates for an additional 48-72 hours.[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

    • Incubate the plates for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[11]

    • Gently agitate the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

s1 1. Seed Cells in 96-well plate s2 2. Incubate 24h (Allow attachment) s1->s2 s3 3. Treat with Compound (Serial Dilutions) s2->s3 s4 4. Incubate 48-72h (Drug exposure) s3->s4 s5 5. Add MTT Reagent s4->s5 s6 6. Incubate 4h (Formazan formation) s5->s6 s7 7. Add Solubilizer (e.g., DMSO) s6->s7 s8 8. Read Absorbance (570 nm) s7->s8 s9 9. Calculate IC50 s8->s9

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Alternative Cytotoxicity Assay - Sulforhodamine B (SRB)

The SRB assay is another widely used method for determining cytotoxicity.[13] Instead of measuring metabolic activity, it quantifies cell density by staining total cellular protein with the sulforhodamine B dye.[5]

  • Principle: Cells are fixed with trichloroacetic acid (TCA), which immobilizes cellular proteins. The fixed cells are then stained with SRB. After washing away the unbound dye, the protein-bound dye is solubilized and the absorbance is measured.

  • Advantages: The SRB assay is generally less prone to interference from compounds that might affect mitochondrial metabolism. It provides a stable endpoint as it is based on a fixed protein amount. Studies have shown that while MTT and SRB assays produce similar dose-response curves, the SRB assay can be a more suitable endpoint in some cases.[13]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

When a compound shows significant antiproliferative activity, it is crucial to determine if it induces cell cycle arrest. This is commonly achieved by staining the DNA of treated cells with a fluorescent dye and analyzing them via flow cytometry.

  • Principle: Cells are harvested, fixed (typically with ethanol to permeabilize the membrane), and stained with a DNA-intercalating dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells to include the apoptotic population.

    • Wash with PBS and fix the cells in ice-cold 70% ethanol.

    • Wash again and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Analyze the stained cells using a flow cytometer.

  • Interpretation: The resulting histogram will show distinct peaks corresponding to the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest at that phase.[9][10]

Part 5: Conclusion and Future Directions

The 5-bromo-2,4-diaminopyrimidine scaffold represents a highly validated and versatile platform for the design of potent anticancer agents. Its ability to effectively mimic ATP binding in the hinge region of numerous oncogenic kinases makes it a cornerstone of modern targeted therapy development. The strategic inclusion of the 5-bromo substituent provides a critical synthetic handle, enabling extensive SAR exploration and the fine-tuning of inhibitor potency and selectivity.

Studies across a wide range of cancer cell lines have demonstrated that derivatives of this scaffold can induce potent cytotoxic effects, primarily through the induction of cell cycle arrest and apoptosis.[8][10] The future of research in this area is promising and will likely focus on several key avenues:

  • Enhanced Selectivity: Designing next-generation inhibitors with greater selectivity for a specific kinase or a desired panel of kinases to minimize off-target effects and improve therapeutic index.

  • Overcoming Resistance: Developing compounds that are effective against cancers that have developed resistance to existing therapies.

  • Combination Therapies: Investigating the synergistic effects of these kinase inhibitors when combined with other anticancer drugs, such as traditional chemotherapeutics or immunotherapies.[14]

For researchers and drug development professionals, the 5-bromo-2,4-diaminopyrimidine scaffold remains a fertile ground for discovering the next generation of impactful cancer medicines.

References

  • A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs - Benchchem. (URL: )
  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (URL: [Link])

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (URL: [Link])

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - NIH. (URL: [Link])

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (URL: [Link])

  • Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases - PubMed. (URL: [Link])

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (URL: [Link])

  • The cytotoxicity of compounds 5a-m against specific cancer cell lines... - ResearchGate. (URL: [Link])

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Scilit. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (URL: [Link])

  • Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed. (URL: [Link])

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers - MDPI. (URL: [Link])

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed Central. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed. (URL: [Link])

  • New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed. (URL: [Link])

  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PubMed Central. (URL: [Link])

  • Cancer biologists discover a new mechanism for an old drug | MIT News. (URL: [Link])

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - NIH. (URL: [Link])

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (URL: [Link])

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Spectroscopic Profile of 5-Bromopyrimidine-2,4-diamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrimidine-2,4-diamine is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic placement of amino and bromo functionalities on the pyrimidine core makes it a versatile precursor for synthesizing targeted therapeutics, including kinase inhibitors and other enzyme-modulating agents. For researchers engaged in the synthesis and application of this compound, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this characterization process.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While comprehensive published spectra for this specific molecule are not readily consolidated, this document leverages established principles of spectroscopy and data from structurally analogous compounds to present a robust, predictive profile. We will delve into the rationale behind spectral features and provide field-proven, step-by-step protocols for data acquisition, empowering researchers to confidently verify their materials.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Key features include:

  • An aromatic pyrimidine ring.

  • Two electron-donating amine (-NH₂) groups at positions 2 and 4.

  • An electron-withdrawing bromine (-Br) atom at position 5.

  • A single aromatic proton (C6-H).

The interplay of these groups—particularly the strong electron-donating amines and the electronegative bromine—governs the electronic environment of each atom, which is directly reflected in the NMR, IR, and MS data.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a polar aprotic solvent like DMSO-d₆ is recommended due to the amine protons and solubility considerations.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is expected to be relatively simple, containing three distinct signals:

  • C6-H Proton: The sole proton on the pyrimidine ring is anticipated to appear as a sharp singlet. Its chemical shift will be significantly influenced by the adjacent nitrogen (N1) and the bromine at the meta-position. In related 2,4-diaminopyrimidine structures, this proton typically resonates in the range of δ 7.5-8.0 ppm . The electron-donating amines at C2 and C4 shield this proton, shifting it upfield compared to unsubstituted pyrimidine.

  • Amine Protons (-NH₂): The four protons from the two amine groups are expected to appear as two separate broad singlets, as the electronic environments at positions 2 and 4 are different. These protons are exchangeable with deuterium, and a D₂O shake experiment would confirm their assignment by causing their signals to disappear. In DMSO-d₆, these signals are typically observed in the range of δ 5.5-7.0 ppm .

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.6 Singlet (s) 1H H-6 Aromatic proton on the electron-rich pyrimidine ring.
~6.5 Broad Singlet (br s) 2H C4-NH₂ Amine protons, broadened by quadrupole effects and exchange.

| ~6.0 | Broad Singlet (br s) | 2H | C2-NH₂ | Amine protons, in a slightly different chemical environment than C4-NH₂. |

¹³C NMR Spectroscopy Analysis

A proton-decoupled ¹³C NMR spectrum should display four distinct signals for the pyrimidine ring carbons. Quaternary carbons (those without attached protons) often show lower intensity.[1]

  • C2 and C4: These carbons, bonded to two nitrogen atoms, will be the most downfield, typically appearing in the δ 160-165 ppm region. Their exact positions are modulated by the amine substituents.

  • C6: This carbon, bonded to a single nitrogen and hydrogen, is expected around δ 155-158 ppm .

  • C5: The carbon bearing the bromine atom will be significantly shifted upfield due to the heavy atom effect and is predicted to be in the δ 90-95 ppm range.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~163 C2 / C4 Carbon attached to two nitrogen atoms (downfield).
~161 C4 / C2 Carbon attached to two nitrogen atoms (downfield).
~157 C6 Aromatic CH carbon adjacent to a ring nitrogen.

| ~92 | C5 | Carbon attached to bromine (upfield shift). |

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 ac2 ac2 acq1->ac2 ac3 ac3 acq1->ac3 acq2 Acquire ¹H Spectrum (16-64 scans) proc1 Fourier Transform acq2->proc1 acq3 Acquire ¹³C Spectrum (1024+ scans, proton decoupled) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak (DMSO @ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial before transferring to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The spectrum provides a unique "fingerprint" of the molecule.

  • N-H Stretching: The two -NH₂ groups will give rise to strong, sharp to moderately broad absorption bands in the 3200-3500 cm⁻¹ region. Often, two distinct bands are visible, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

  • C=N and C=C Stretching: The aromatic ring stretching vibrations will produce a series of medium to strong bands in the 1550-1650 cm⁻¹ region. These are characteristic of the pyrimidine core.

  • N-H Bending: The scissoring motion of the -NH₂ groups typically results in a strong absorption band around 1600-1650 cm⁻¹ , which may overlap with the ring stretching bands.

  • C-Br Stretching: The vibration of the carbon-bromine bond is expected in the fingerprint region, typically between 500-650 cm⁻¹ .

Table 3: Predicted IR Absorption Frequencies (ATR or KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Strong, Sharp N-H Asymmetric & Symmetric Stretch
1650 - 1600 Strong N-H Bending (Scissoring)
1600 - 1550 Medium - Strong C=N, C=C Aromatic Ring Stretching

| 650 - 500 | Medium | C-Br Stretch |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of this compound is the molecular ion peak (M⁺˙). Due to the presence of bromine, which has two abundant natural isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), separated by 2 m/z units. This is a definitive signature for a monobrominated compound.[4][5]

  • Calculated Monoisotopic Mass: 189.9800 g/mol (for C₄H₅⁷⁹BrN₄)

  • Expected M⁺˙ peak (m/z): ~190

  • Expected (M+2)⁺˙ peak (m/z): ~192

  • Relative Intensity: M / (M+2) ≈ 1:1

Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A plausible fragmentation pathway involves the initial loss of species like HCN or NH₂, followed by the loss of the bromine atom.

G mol [C₄H₅BrN₄]⁺˙ m/z ≈ 190/192 frag1 Loss of HCN [C₃H₄BrN₃]⁺˙ m/z ≈ 163/165 mol->frag1 -HCN frag2 Loss of Br˙ [C₄H₅N₄]⁺ m/z = 111 mol->frag2 -Br˙

Caption: A potential fragmentation pathway for this compound in MS.

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the molecular ion and key fragments.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a comprehensive and definitive characterization of this compound. The ¹H NMR spectrum confirms the presence and electronic environment of the single aromatic proton and two distinct amine groups. The ¹³C NMR spectrum validates the four-carbon core structure. IR spectroscopy identifies the key N-H, C=N, and C-Br functional group vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic 1:1 isotopic pattern for bromine serving as an unmistakable marker. By following the protocols and understanding the predictive data outlined in this guide, researchers can ensure the identity, purity, and quality of this vital synthetic intermediate, paving the way for successful drug discovery and development efforts.

References

  • Wiley-VCH (2007). Supporting Information.
  • The Royal Society of Chemistry. Supporting Information.
  • MDPI (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - General Information.
  • Chem Help ASAP (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • NIST Chemistry WebBook. Pyrimidine, 5-bromo-. Available at: [Link]

  • University of Regensburg. IR Spectroscopy.

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An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and development. Poor aqueous solubility can impede bioavailability and lead to inconsistent results in biological assays, while chemical instability can compromise the compound's shelf-life, efficacy, and safety.[1] This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It details robust experimental protocols, outlines critical data interpretation standards, and offers field-proven insights into the causality behind experimental choices, aligning with industry best practices and regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core structure of nucleic acids and a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] For any novel pyrimidine derivative like this compound to progress as a viable drug candidate, a meticulous evaluation of its physicochemical properties is non-negotiable.

This guide is structured to empower researchers with the foundational knowledge and practical methodologies to:

  • Determine the solubility profile of this compound in various pharmaceutically relevant solvents.

  • Assess its chemical stability under stressed conditions to predict potential degradation pathways.

  • Establish a robust analytical workflow for accurate quantification and characterization.

The insights and protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making throughout the drug development lifecycle.

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution in the body.[1] In the context of drug discovery, solubility is typically evaluated under both kinetic and thermodynamic conditions.[1]

Theoretical Considerations

The solubility of pyrimidine compounds is influenced by several factors, including temperature, pH, and the ionization state of the molecule.[2] Generally, solubility tends to increase with temperature.[2][3] For ionizable compounds like this compound, which possesses amino groups, adjusting the pH of the solution can significantly impact solubility.[3] In acidic conditions, the amino groups are likely to be protonated, increasing the compound's polarity and, consequently, its aqueous solubility.

Experimental Protocols for Solubility Determination

A systematic approach to determining solubility involves screening a diverse range of solvents, from non-polar organic solvents to polar protic and aprotic solvents.[3]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[1][4] This high-throughput method is valuable in early-stage drug discovery for ranking compounds.[1]

Experimental Protocol: Kinetic Solubility

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 20 mM DMSO Stock of this compound mix Add 10 µL of Stock to 490 µL PBS (Final Conc. 400 µM) Prepare in Duplicate stock->mix Dispense buffer Prepare Phosphate-Buffered Saline (PBS), pH 7.4 buffer->mix incubate Incubate at Room Temperature for 2 hours with Shaking mix->incubate filter Filter through 0.45 µm Filter Plate incubate->filter quant Quantify by HPLC-UV or LC-MS/MS filter->quant calib Prepare Calibration Curve in 50:50 Acetonitrile:PBS calib->quant Reference

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[1] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, or various organic solvents).[1][5] Ensure that undissolved solid remains at the end of the experiment.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining solid.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[7]

Data Presentation: Solubility Profile

Summarize the solubility data in a clear and concise table for easy comparison across different solvent systems.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25[Insert Data]Thermodynamic
PBS (pH 7.4)37[Insert Data]Thermodynamic
Methanol25[Insert Data]Thermodynamic
Ethanol25[Insert Data]Thermodynamic
Acetonitrile25[Insert Data]Thermodynamic
DMSO25[Insert Data]Thermodynamic
PBS (pH 7.4)37[Insert Data]Kinetic

Stability Assessment: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[8][9] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10][11][12][13] This information is crucial for developing stability-indicating analytical methods, selecting appropriate formulations and packaging, and determining proper storage conditions and shelf-life.[10][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to generate product-related variants.[14] These studies typically involve exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[11] A degradation of 5-20% is generally considered optimal for these studies; degradation exceeding 20% may be considered abnormal and warrant further investigation.[11][12]

Experimental Protocol: Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Solutions of This compound (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep_sample->acid Expose base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep_sample->base Expose oxidation Oxidation (3% H₂O₂, RT) prep_sample->oxidation Expose thermal Thermal (60°C, Solid & Solution) prep_sample->thermal Expose photo Photolytic (ICH Q1B Conditions) prep_sample->photo Expose analyze Analyze by Stability-Indicating HPLC Method (e.g., HPLC-UV/MS) acid->analyze Sample at Time Points base->analyze Sample at Time Points oxidation->analyze Sample at Time Points thermal->analyze Sample at Time Points photo->analyze Sample at Time Points characterize Characterize Degradants (LC-MS/MS, NMR) analyze->characterize Identify Peaks

Caption: Workflow for Forced Degradation Studies.

  • Hydrolytic Degradation: The compound is exposed to acidic (e.g., 0.1 M to 1.0 M HCl) and basic (e.g., 0.1 M to 1.0 M NaOH) conditions at room temperature and elevated temperatures (e.g., 50-60°C).[11]

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature.

  • Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 10°C increments above accelerated testing temperatures).[9]

  • Photolytic Degradation: The compound is exposed to a combination of UV and visible light as per ICH Q1B guidelines.[11]

Data Presentation: Stability Profile

The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition and the number of degradation products formed.

Stress ConditionDurationTemperature (°C)% DegradationNo. of Degradants
0.1 M HCl7 daysRT[Insert Data][Insert Data]
0.1 M HCl24 hours60[Insert Data][Insert Data]
0.1 M NaOH7 daysRT[Insert Data][Insert Data]
0.1 M NaOH24 hours60[Insert Data][Insert Data]
3% H₂O₂7 daysRT[Insert Data][Insert Data]
Thermal (Solid)14 days60[Insert Data][Insert Data]
Thermal (Solution)14 days60[Insert Data][Insert Data]
PhotolyticICH Q1B25[Insert Data][Insert Data]

Analytical Methodologies: Ensuring Accuracy and Precision

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[15][16][17]

HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of pyrimidine derivatives.[15]

Representative HPLC Method Parameters:

  • System: High-Performance Liquid Chromatograph with a UV detector.[17]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.[17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[17][18][19]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and data interpretation standards outlined, researchers can generate high-quality, reliable data that is essential for advancing this promising compound through the drug discovery and development pipeline. The principles and methodologies described are broadly applicable to other novel pyrimidine derivatives and small molecule drug candidates. Future work should focus on elucidating the structure of any identified degradation products and understanding their potential toxicological implications.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

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  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. [Link]

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  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). PharmaTutor. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Off-Target Effects of 5-Bromopyrimidine-2,4-diamine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-diaminopyrimidine scaffold, particularly its 5-bromo derivative, is a cornerstone in modern medicinal chemistry, celebrated for its role as a privileged structure in the design of potent kinase inhibitors.[1] Its inherent ability to mimic adenine and form critical hydrogen bonds within the ATP-binding pocket of kinases underpins its therapeutic efficacy. However, this same structural feature is a double-edged sword, often leading to a broad spectrum of off-target activities due to the conserved nature of the ATP-binding site across the human kinome.[2] Understanding and characterizing these off-target effects is not merely an academic exercise but a critical step in the drug development pipeline to mitigate potential toxicity, explain unexpected phenotypes, and potentially uncover new therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, identifying, and interpreting the off-target effects of 5-Bromopyrimidine-2,4-diamine based compounds.

Introduction: The Promiscuity of a Privileged Scaffold

The this compound core is a bioisostere of the adenine base in ATP, granting it access to the active sites of a vast number of protein kinases.[2] This class of compounds typically functions as Type I kinase inhibitors, competing with endogenous ATP to modulate cellular signaling pathways. While compounds have been developed with high selectivity for specific targets like Sky kinase or MK2, promiscuity remains a significant challenge.[3][4]

Off-target effects arise when a drug binds to and modulates the activity of proteins other than its intended therapeutic target.[5] For pyrimidine-based inhibitors, these unintended interactions are most common within the kinase family but can also extend to other protein classes.[6] Such effects can lead to a range of outcomes, from unforeseen side effects in a clinical setting to paradoxical pathway activation in preclinical models.[7][8] A thorough assessment of a compound's selectivity profile is therefore essential for the accurate interpretation of experimental results and the development of safer, more effective therapeutics.[8][9]

Predicting and Identifying Off-Target Interactions

A multi-pronged approach combining computational and experimental methods is crucial for building a comprehensive off-target profile.

In Silico Prediction

Before synthesis or extensive biological testing, computational methods can provide valuable early insights into potential off-target liabilities.

  • Molecular Docking & Pharmacophore Modeling: Screening a compound's structure against databases of protein structures (e.g., PDB) can predict binding affinities to a wide range of kinases and other ATP-binding proteins. Pharmacophore models built from known inhibitors can also identify compounds with a high likelihood of interacting with specific off-target families.[10]

  • Structural Analysis: The addition of halogen atoms, like the bromine at the 5-position, can enhance binding affinity and influence selectivity through halogen bonding, a factor that can be modeled and exploited in inhibitor design.[10]

Experimental Profiling: The Gold Standard

Experimental validation is indispensable. Biochemical and cell-based assays provide concrete evidence of off-target engagement and its functional consequences.

Biochemical Assays: Mapping the Kinome Interaction Landscape

Large-scale kinase profiling is the most direct method to assess the selectivity of a pyrimidine-based inhibitor.[9] Commercial services offer panels that cover a significant portion of the human kinome (often over 400 kinases).[8]

  • KINOMEscan™ Platform: This widely used competitive binding assay measures the ability of a test compound to displace a reference ligand from the active site of a large panel of kinases.[11] The results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd), providing a quantitative measure of binding affinity that is independent of ATP concentration.[11]

  • Activity-Based Assays: These assays measure the direct inhibition of kinase catalytic activity. While highly informative, results (IC50 values) can be influenced by the ATP concentration used in the assay.[12]

The logical workflow for biochemical profiling involves an initial broad screen followed by more detailed characterization.

Caption: Workflow for biochemical off-target profiling.

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays reveal direct binding, cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[13][14] They can confirm target engagement in a cellular environment and uncover off-target effects that lead to specific cellular phenotypes.[15][16]

  • Phenotypic Screening: Assessing compound effects on cell viability, proliferation, apoptosis, or morphology across a panel of diverse cancer cell lines can reveal unexpected activities.[17] For example, a compound designed as an inhibitor of a specific oncogenic kinase might show potent anti-proliferative effects in a cell line that does not express the primary target, strongly suggesting off-target action.[5]

  • Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to confirm that a compound binds to its intended target and potential off-targets within living cells.[18]

  • Signaling Pathway Analysis: Western blotting for phosphorylated downstream substrates is a standard method to confirm inhibition of the intended pathway.[8] Conversely, observing the modulation of unexpected signaling pathways can help identify functional off-target effects.[16]

  • Proteome-Wide Methods: Advanced techniques like Thermal Proteome Profiling (TPP) and chemical proteomics with photoaffinity probes can provide an unbiased view of a compound's direct targets and off-targets in the native cellular environment.[19]

Data Interpretation and Case Study

The output from a large-scale kinase screen can be extensive. The key is to synthesize this data into a clear selectivity profile.

Quantifying Selectivity

Several metrics can be used to quantify selectivity, but a simple and effective method is to calculate a Selectivity Index by comparing the potency against the primary target versus off-targets.[20] Data is best presented in a tabular format.

Table 1: Representative Selectivity Profile for a Hypothetical this compound Compound (Compound X)

Target KinaseKd (nM)Target ClassSelectivity Index (vs. Primary Target)
Aurora Kinase A (Primary) 5 Serine/Threonine Kinase1.0
Aurora Kinase B15Serine/Threonine Kinase3.0
VEGFR285Tyrosine Kinase17.0
ABL1250Tyrosine Kinase50.0
p38α (MAPK14)750Serine/Threonine Kinase150.0
SRC>10,000Tyrosine Kinase>2000
EGFR>10,000Tyrosine Kinase>2000

This is example data and does not represent a real compound.

In this example, Compound X is a potent inhibitor of its primary target, Aurora Kinase A. However, it also binds to Aurora B with only 3-fold lower affinity. This lack of selectivity within the Aurora kinase family is a common challenge and could have significant biological consequences, as Aurora A and B have distinct cellular roles. The compound also shows moderate activity against VEGFR2 and ABL1. At high concentrations, inhibition of these off-targets could contribute to the observed cellular phenotype or potential in vivo toxicity.

Linking Off-Targets to Cellular Pathways

Identifying a biochemical off-target is the first step. The next is to understand its functional impact. If, for instance, a compound unexpectedly inhibits p38α, it could modulate the MAPK signaling pathway, leading to effects on inflammation and stress responses.

SignalingPathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 p38 p38 MAPK MKK36->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Compound Pyrimidine Compound Compound->p38 Off-Target Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Potential off-target inhibition of p38 MAPK.

Methodologies: Key Experimental Protocols

Protocol: Cellular Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound. Add the compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for Phospho-Protein Analysis

This protocol assesses the phosphorylation state of a target protein to confirm pathway modulation.

  • Cell Lysis: Treat cells with the compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) to confirm equal protein loading.

Conclusion and Future Perspectives

The this compound scaffold will undoubtedly continue to be a valuable starting point for the development of targeted therapies. However, a deep understanding of its potential for promiscuity is paramount. The era of assuming absolute inhibitor specificity is over; rigorous, systematic off-target profiling is now a required standard in drug discovery.[5][8]

Future efforts will likely focus on developing more predictive computational models and integrating data from biochemical, cellular, and proteomic platforms to build a holistic understanding of a compound's mechanism of action. By embracing the complexity of off-target effects, we can not only design safer drugs but also potentially identify novel polypharmacological agents with unique therapeutic benefits.[6] It is essential to remember that the goal is not always to create a perfectly selective compound, but rather a compound with a well-understood and therapeutically beneficial selectivity profile.

References

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  • PubMed. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry.
  • ChemRxiv. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv.
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An In-Depth Technical Guide to In Silico Modeling of 5-Bromopyrimidine-2,4-diamine Binding to Kinase Domains

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Synergy of a Privileged Scaffold and a Validated Target Class

Protein kinases, as central regulators of cellular signaling, represent one of the most critical and extensively studied target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Within the vast chemical space of kinase inhibitors, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure, a recurring motif capable of interacting with the highly conserved ATP-binding site of various kinases.[3][4][5] The 5-bromo substituent on this scaffold often serves as a key interaction point, enhancing binding affinity and modulating selectivity.

This guide provides a comprehensive, technically-grounded workflow for modeling the interaction of 5-bromopyrimidine-2,4-diamine derivatives with kinase domains. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each methodological choice. Our approach integrates a hierarchical computational strategy, beginning with rapid, high-throughput methods and progressing to more computationally intensive, and ultimately more accurate, techniques. This self-validating system ensures that each subsequent step builds upon a robust foundation, increasing the confidence in our final predictions.

Chapter 1: The Computational Microscope: A Primer on In Silico Techniques

Before embarking on the practical workflow, it is essential to understand the core techniques we will employ. Each method offers a different balance of computational cost and predictive accuracy, and their sequential application forms the backbone of a rigorous in silico investigation.[1][6]

  • Molecular Docking: A computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[6][7] It is invaluable for rapidly screening large libraries of compounds and generating initial binding hypotheses.[1] The primary output is a "docking score," an estimation of binding affinity, and a predicted binding "pose."

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation introduces the dimension of time.[8] By solving Newton's equations of motion for a system of atoms and molecules, MD allows us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[8] This is crucial for assessing the stability of a docked pose and understanding how the protein and ligand adapt to each other.[8][9]

  • End-Point Free Energy Calculations (MM/PBSA & MM/GBSA): These methods provide a more accurate estimate of binding free energy than docking scores by analyzing a set of snapshots from an MD trajectory.[10][11] They account for solvation effects and provide a quantitative measure of binding affinity that can be more reliably compared with experimental data.[10][12]

dot graph TD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption: Hierarchical workflow for in silico kinase inhibitor modeling.

Chapter 2: System Preparation: The Foundation of a Reliable Model

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input structures and parameters directly dictates the reliability of your results. This chapter details the meticulous process of preparing the kinase and ligand for simulation.

Sourcing and Preparing the Kinase Structure

Protocol:

  • Obtain Crystal Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prioritize structures that are high-resolution (< 2.5 Å), co-crystallized with a ligand similar to the pyrimidine scaffold, and have minimal missing residues.

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF ChimeraX[13][14][15][16][17] or VMD.[18][19][20][21][22]

  • Remove Non-Essential Molecules: Delete all crystallographic water molecules, co-solvents, and any co-crystallized ligands. We will later add a standardized solvent model.

  • Handle Missing Residues/Atoms: Use built-in tools (e.g., the Build Structure tool in ChimeraX) to model any missing side chains or loops.

  • Protonation: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). This step is critical as it defines the hydrogen bond donor and acceptor patterns.

  • Energy Minimization (Protein): Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during preparation.

Scientist's Note (Causality): We remove crystallographic waters because they may not be structurally conserved and could interfere with ligand docking. Adding hydrogens is non-negotiable; their absence would lead to an incorrect representation of the electrostatic environment, rendering hydrogen bond analysis impossible.

Preparing the this compound Ligand

Protocol:

  • Obtain/Draw Ligand Structure: Draw the 2D structure of your this compound derivative in a chemical drawing tool and export it in a 3D format (e.g., MOL2 or SDF).

  • Generate 3D Conformation: Convert the 2D structure to a reasonable 3D conformation.

  • Assign Partial Charges: Use a quantum mechanical method (e.g., AM1-BCC) to calculate and assign partial atomic charges. This is crucial for accurately modeling electrostatic interactions.

  • Generate Force Field Parameters: Use a tool like antechamber from the AmberTools suite[23] to generate parameters for the ligand using the Generalized Amber Force Field (GAFF).[23][24] GAFF is specifically designed to be compatible with the AMBER force fields used for biomolecules.[23]

Scientist's Note (Trustworthiness): GAFF provides a robust and well-validated parameter set for drug-like small molecules.[24] Using a consistent force field family (e.g., AMBER for the protein, GAFF for the ligand) ensures that the interaction energies calculated between the two are physically meaningful.[23][24]

Chapter 3: Molecular Docking: Identifying Putative Binding Modes

With prepared structures, we can now perform molecular docking to generate initial hypotheses of how the ligand binds. We will use AutoDock Vina, a widely used and validated open-source docking program.[25][26]

Docking Protocol
  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina, which includes partial charges and atom type definitions.

  • Define the Binding Site (Grid Box): Identify the ATP-binding site of the kinase. This is typically a well-defined pocket between the N- and C-lobes. Define a 3D grid box that encompasses this entire active site, ensuring it is large enough to allow the ligand to move and rotate freely.[7]

  • Create Configuration File: Write a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness (a measure of how thoroughly the conformational space is searched).

  • Execute Docking: Run AutoDock Vina from the command line.[27]

  • Analyze Results: Vina will output multiple binding poses, ranked by a calculated binding affinity (in kcal/mol).[7] Visualize the top-ranked poses in ChimeraX or VMD.

Self-Validation: The most trustworthy pose is often the one that recapitulates known key interactions for kinase inhibitors. Look for hydrogen bonds between the 2,4-diaminopyrimidine core and the "hinge" region of the kinase (e.g., the backbone amide and carbonyl of key residues). The 5-bromo group should ideally occupy a specific sub-pocket.

Data Presentation: Docking Results

Summarize the docking results in a clear table.

DerivativeVina Score (kcal/mol)Key H-Bond Interactions (Hinge Region)
Ligand A-9.5Met793 (backbone NH), Leu791 (backbone CO)
Ligand B-8.8Met793 (backbone NH)
Ligand C-10.2Met793 (backbone NH), Cys792 (backbone NH)

Chapter 4: Molecular Dynamics: Assessing Pose Stability and System Dynamics

A high docking score is promising, but it doesn't guarantee that the binding pose is stable in a dynamic, solvated environment. MD simulations are essential to validate the stability of the docked complex.[8][28][29] We will use GROMACS, a high-performance and widely used MD engine.[30][31][32][33]

dot graph TD { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption: Standard workflow for a GROMACS MD simulation.

MD Simulation Protocol
  • Combine Structures: Create a single complex file containing the coordinates of the top-ranked docked pose and the protein.

  • Choose a Force Field: Select an appropriate force field, such as AMBER99SB-ILDN, which is well-suited for protein simulations.[23][34]

  • Define the Simulation Box: Place the complex in a periodic box (e.g., a dodecahedron) and ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

  • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).[35]

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to relax the structure.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system's pressure and density, again with restraints on the solute.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

Trajectory Analysis: Validating Stability
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converged RMSD plot for both indicates that the system has reached equilibrium and the binding pose is stable.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site could indicate instability.

  • Interaction Analysis: Analyze the trajectory to measure key interactions over time, such as hydrogen bond occupancy and distances between key atoms.[31] This provides dynamic proof of the interactions predicted by docking.

Chapter 5: Binding Free Energy: Towards Quantitative Prediction

To get a more accurate estimate of binding affinity, we use MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[10][11] These methods calculate the free energy of binding by combining molecular mechanics energy, solvation energy, and an entropy term.[11]

MM/PBSA Protocol
  • Extract Frames: Select a stable portion of the production MD trajectory (e.g., the last 50 ns after the RMSD has converged).

  • Run MM/PBSA Calculation: Use a tool like gmx_MMPBSA[36] or the AmberTools MMPBSA.py script.[37] The script will process each frame of the trajectory and calculate the following components:

    • ΔE_MM: The change in molecular mechanics energy (van der Waals and electrostatic) in the gas phase.

    • ΔG_solv: The change in solvation free energy, which has two components:

      • Polar (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.

      • Nonpolar (ΔG_SA): Calculated from the solvent-accessible surface area (SASA).

    • ΔG_bind = ΔE_MM + ΔG_solv

  • Analyze Results: The final output is an estimated binding free energy (ΔG_bind) with contributions from each energy component.[37]

Data Presentation: Free Energy Results

A comparative table provides clear insights into the energetic drivers of binding.

ComplexΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar (kcal/mol)ΔG_nonpolar (kcal/mol)
Kinase-Ligand A-35.6 ± 2.1-45.2-20.835.1-4.7
Kinase-Ligand C-40.1 ± 1.8-50.5-25.140.3-4.8

Scientist's Note (Interpretation): In this example, both van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interactions are favorable drivers of binding. The positive polar solvation energy (ΔG_polar) represents the energetic penalty of desolvating the ligand and the binding pocket, which is a common finding. The stronger binding of Ligand C is driven by superior van der Waals and electrostatic interactions.

Conclusion and Authoritative Grounding

This guide has outlined a multi-step, self-validating computational workflow to investigate the binding of this compound inhibitors to kinase domains. By progressing from rapid docking screens to rigorous molecular dynamics and free energy calculations, researchers can build a high-confidence model of ligand binding.[1][8] This model not only predicts binding affinity but also provides detailed molecular insights into the specific interactions that drive potency and selectivity, thereby serving as a powerful tool in the rational design of next-generation kinase inhibitors.[1][38][39]

References

  • Title: Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information Source: PubMed Central URL: [Link]

  • Title: Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber Source: YouTube URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PubMed Central URL: [Link]

  • Title: UCSF ChimeraX: Structure visualization for researchers, educators, and developers Source: National Institutes of Health URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine-2,4-diamine for the Synthesis of Novel 5-Arylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-2,4-diaminopyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount synthetic tool for forging the crucial carbon-carbon bond between a 5-halopyrimidine and an (hetero)arylboronic acid or ester. This document provides a comprehensive guide to the Suzuki coupling of 5-bromopyrimidine-2,4-diamine, offering a detailed experimental protocol, mechanistic insights, and expert commentary on critical parameter optimization and troubleshooting. The protocols and rationale presented herein are designed to empower researchers to confidently and efficiently synthesize diverse libraries of 5-aryl-2,4-diaminopyrimidine derivatives for drug discovery and development programs.

Introduction: The Significance of 5-Aryl-2,4-diaminopyrimidines

Substituted pyrimidines are foundational structures in a multitude of biologically active compounds, including approved drugs for cancer, viral infections, and inflammatory diseases.[1] Specifically, the 5-aryl-2,4-diaminopyrimidine motif is of high interest due to its role as a hinge-binding element in many protein kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura coupling offers a robust and versatile method for creating the C5-aryl bond, demonstrating high functional group tolerance and generally mild reaction conditions.[2][3]

However, the substrate, this compound, presents unique challenges. The electron-deficient nature of the pyrimidine ring is complicated by the presence of two primary amine groups. These Lewis basic sites can potentially coordinate to and inhibit the palladium catalyst, necessitating a carefully selected and optimized catalytic system to achieve high yields.[4] This guide addresses these challenges directly, providing a field-proven protocol and the scientific reasoning behind each step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[2][6]

  • Transmetalation: The aryl group from the activated organoboron species (a boronate complex formed with a base) is transferred to the Pd(II) center, displacing the halide.[2][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxiAdd Ar-Pd(II)L_n-Br Pd0->OxiAdd Oxidative Addition Trans Ar-Pd(II)L_n-Ar' OxiAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 5-Arylpyrimidine Product (Ar-Ar') Trans->Product ArBr This compound (Ar-Br) ArBr->OxiAdd ArBOH Arylboronic Acid (Ar'-B(OH)2) ArBOH->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Modifications may be necessary for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
  • Substrates: this compound (1.0 equiv.), Arylboronic acid (1.2–1.5 equiv.)

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), SPhos (2-4 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or Potassium phosphate (K₃PO₄, 2.0-3.0 equiv.)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v ratio)

  • Workup Reagents: Ethyl acetate, Brine, Anhydrous sodium or magnesium sulfate

  • Purification: Silica gel for column chromatography

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: If using a two-component system, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a pre-formed catalyst, add Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of all oxygen.[4]

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 5-aryl-2,4-diaminopyrimidine product.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides expert rationale for their selection.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precatalysts, respectively, that form the active Pd(0) species in situ.[8] Pd(PPh₃)₄ is a direct source of Pd(0) but can be less active for challenging substrates compared to modern ligand systems.[4]
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃Crucial for Success. Heteroaryl halides, especially those with coordinating amino groups, require electron-rich and sterically bulky phosphine ligands.[3] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalyst, preventing decomposition.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] K₃PO₄ is often more effective for less reactive aryl chlorides or hindered substrates.[10] K₂CO₃ is a good general-purpose base.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is needed to dissolve the organic components, while a small amount of water is essential to dissolve the inorganic base and facilitate the formation of the active boronate.[4][5] Ensure solvents are thoroughly degassed to remove oxygen.
Temperature 80–110 °CSufficient thermal energy is required to overcome the activation barrier for oxidative addition. Higher temperatures may be needed for less reactive coupling partners, but can also lead to side reactions like protodeboronation.[5][11]
Boron Source Boronic Acid vs. Boronate EsterBoronic acids are most common. Pinacol (Bpin) or MIDA boronate esters offer enhanced stability, slower release of the boronic acid, and can be beneficial for complex syntheses or to minimize side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.[4]2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos or XPhos).[3][9]3. Increase solvent volume or try a different solvent system (e.g., DMF).[12]
Protodeboronation The boronic acid reacts with a proton source (water, solvent) instead of the palladium complex.Use a stronger, less nucleophilic base (e.g., K₃PO₄). Use anhydrous solvents if possible, or minimize the amount of water. Consider using a more stable boronate ester.[4]
Dehalogenation The starting 5-bromopyrimidine is reduced to 2,4-diaminopyrimidine.This can be caused by impurities or side reactions with the base/solvent. Ensure high-purity reagents and maintain a strict inert atmosphere. A different base or solvent may help.[4]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.This is often promoted by the presence of oxygen. Rigorous degassing is critical. Using a slight excess of the boronic acid can sometimes be tolerated, but large excesses should be avoided.[4]

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Suzuki coupling reaction.

Caption: General laboratory workflow for the Suzuki coupling protocol.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4644. [Link] (Note: A direct protocol for the specific substrate was not found in this review, but it provides authoritative grounding on catalyst selection).

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Bailey, T. D., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(16), 6217-6220. [Link]

  • Paliwal, S., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 825-832. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(45), 7945-7947. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Helvetica Chimica Acta, 93(1), 123-132. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Kruzlica, T., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5732. [Link]

  • Anderson, K. W., & Handy, S. T. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(8), 939-941. [Link]

  • Gurram, V., & Hazari, N. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 48(8), 2346-2357. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Toolbox for Privileged Scaffolds

The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has become indispensable in medicinal chemistry and drug development, where the arylamine moiety is a ubiquitous structural motif in a vast array of therapeutic agents. The ability to forge C(sp²)–N bonds under relatively mild conditions has revolutionized the synthesis of complex molecules, offering a powerful alternative to traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[2]

This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of N⁵-substituted pyrimidine-2,4,5-triamine derivatives from 5-bromopyrimidine-2,4-diamine. This particular substrate is of significant interest as the 2,4-diaminopyrimidine core is a privileged scaffold in numerous biologically active compounds. However, the presence of two electron-donating amino groups introduces specific challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivity. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into overcoming the potential hurdles associated with this electron-rich and potentially coordinating substrate.

Reaction Principle: A Palladium-Catalyzed Dance of Cross-Coupling

The Buchwald-Hartwig amination of this compound proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The judicious selection of the palladium source, phosphine ligand, base, and solvent is paramount to the success of the transformation. The generally accepted mechanism unfolds in a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-rich nature of the diaminopyrimidine ring can make this step more challenging compared to electron-deficient aryl halides.

  • Ligand Exchange and Amine Coordination: The amine coupling partner coordinates to the palladium center, often displacing a weakly bound ligand.

  • Deprotonation: A base deprotonates the coordinated amine to generate a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N⁵-substituted pyrimidine-2,4,5-triamine product and regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArBr This compound R2NH Amine ArNR2 N⁵-Substituted Pyrimidine-2,4,5-triamine

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key reaction parameters. The electron-rich nature of the substrate and the presence of potentially coordinating amino groups necessitate a tailored approach.

Palladium Precatalyst

A variety of palladium(0) and palladium(II) sources can be employed. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used precatalysts. For challenging substrates, the use of preformed palladium precatalysts, which incorporate a phosphine ligand, can offer enhanced stability and reactivity.

Phosphine Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective for the amination of heteroaryl halides.[3] These ligands promote the rates of both oxidative addition and reductive elimination. For the amination of this compound, ligands such as XPhos, RuPhos, and BrettPhos are excellent starting points.[4]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including heteroaryl chlorides and bromides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften effective for the coupling of secondary amines and hindered substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylPromotes the selective monoarylation of primary amines.[2]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate ligand that can be effective for certain amine couplings.[1]

Table 1: A selection of common phosphine ligands for Buchwald-Hartwig amination.

Base Selection: A Balancing Act

The base plays a crucial role in the deprotonation of the coordinated amine. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is often highly effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, although they may require higher reaction temperatures or longer reaction times.[3][5] The use of lithium bis(trimethylsilyl)amide (LiHMDS) can also be beneficial, particularly for less nucleophilic amines.

Solvent Considerations

Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly employed solvents. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the overall reaction rate.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are critical for optimal results.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

This protocol provides a robust starting point for the coupling of a variety of amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture. If the amine is a solid, it can be added in the first step with the other solids.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N⁵-substituted pyrimidine-2,4,5-triamine.

Experimental_Workflow start Start setup Assemble Reactants (Substrate, Catalyst, Ligand, Base) in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvents Add Anhydrous Solvent and Amine inert->add_solvents heat Heat Reaction Mixture with Stirring add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete extract Aqueous Workup (Wash with Water and Brine) workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Key Considerations for this compound

The unique structure of this compound presents potential challenges that may require specific troubleshooting strategies.

  • Low Reactivity: The electron-donating amino groups can decrease the electrophilicity of the C-Br bond, potentially slowing down the oxidative addition step. If the reaction is sluggish, consider using a more active catalyst system (e.g., a higher ligand-to-palladium ratio or a more electron-rich ligand) or increasing the reaction temperature.

  • Catalyst Inhibition: The amino groups on the pyrimidine ring, as well as the amine coupling partner, can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The use of bulky biaryl phosphine ligands can help to mitigate this issue by sterically disfavoring the coordination of the amino substituents.

  • Side Reactions: The amino groups on the pyrimidine ring are nucleophilic and could potentially undergo side reactions. However, under the basic conditions of the Buchwald-Hartwig amination, the desired intermolecular amination is generally favored. Careful monitoring of the reaction for the formation of byproducts is recommended.

  • Solubility Issues: this compound and its aminated products may have limited solubility in common organic solvents. A mixture of solvents or the use of a more polar solvent like tert-amyl alcohol may be necessary in some cases.

Conclusion: A Versatile Tool for the Synthesis of Novel Diaminopyrimidines

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N⁵-substituted pyrimidine-2,4,5-triamine derivatives from this compound. While the electron-rich nature of the substrate presents unique challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent can lead to successful and high-yielding transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis, enabling the efficient construction of novel and diverse libraries of diaminopyrimidine-based compounds for a wide range of applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
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Application Notes and Protocols for the Synthesis of ALK Inhibitors Utilizing 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Anaplastic Lymphoma Kinase (ALK) in Oncology and the Rise of Targeted Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] However, genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with potent oncogenic activity.[2] These aberrant ALK fusion proteins, most commonly EML4-ALK in non-small cell lung cancer (NSCLC), drive uncontrolled cell proliferation and survival, contributing to the pathogenesis of various cancers, including NSCLC, anaplastic large cell lymphoma, and neuroblastoma.[2][3]

The discovery of ALK as an oncogenic driver has revolutionized the treatment landscape for patients with ALK-positive malignancies.[1] A class of targeted therapies known as ALK inhibitors has been developed to specifically block the kinase activity of the aberrant ALK fusion protein.[1] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] This targeted approach has led to significant improvements in clinical outcomes for patients with ALK-positive cancers compared to traditional chemotherapy.[6]

Second-generation ALK inhibitors, such as Alectinib, Brigatinib, and Ceritinib, have demonstrated enhanced potency and efficacy, particularly against resistance mutations that can emerge after treatment with the first-generation inhibitor, Crizotinib.[6][7][8] A common structural feature among many of these potent ALK inhibitors is a substituted 2,4-diaminopyrimidine or 2,4-dianilinopyrimidine core, which serves as a crucial pharmacophore for interaction with the ALK kinase domain.[9][10][11] This highlights the importance of versatile chemical building blocks that can be used to synthesize diverse libraries of pyrimidine-based ALK inhibitors for drug discovery and development.

This application note provides a detailed guide for the synthesis of a representative ALK inhibitor using 5-bromopyrimidine-2,4-diamine as a key starting material. We will delve into the rationale behind its use, provide a step-by-step synthetic protocol, and discuss the necessary analytical techniques for characterization.

The Strategic Utility of this compound in ALK Inhibitor Synthesis

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidine derivatives. Its utility in the context of ALK inhibitor development stems from several key features:

  • A Pre-formed Core: The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The presence of the two amino groups provides key hydrogen bond donors that can interact with the hinge region of the ALK kinase domain, a common binding motif for ATP-competitive inhibitors.

  • A Handle for Diversification: The bromine atom at the 5-position serves as a versatile functional handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[12][13]

  • Modulation of Physicochemical Properties: The substituents introduced at the 5-position can significantly influence the overall properties of the final compound, including its solubility, lipophilicity, and metabolic stability. The ability to readily modify this position is therefore critical for developing drug-like molecules.

Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 1004-01-9[14]
Molecular Formula C₄H₅BrN₄[14]
Molecular Weight 189.02 g/mol [14]
Appearance Off-white to light yellow powder[15]
Melting Point 198-202 °C[15]
Purity ≥95%[15]

Safety Information: this compound is harmful if swallowed, causes skin irritation, and causes serious eye damage.[15] It may also cause respiratory irritation.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[15] All manipulations should be performed in a well-ventilated fume hood.[15]

Application Protocol: Synthesis of a Representative Diaminopyrimidine-Based ALK Inhibitor

This protocol describes a two-step synthesis of a hypothetical, yet representative, ALK inhibitor, N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-5-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine , starting from this compound. The synthesis involves a Suzuki-Miyaura coupling to introduce a pyrazole moiety at the 5-position, followed by a Buchwald-Hartwig amination to couple the aniline side chain.

Overall Synthetic Scheme

Synthetic Scheme start This compound intermediate 5-(1H-Pyrazol-4-yl)pyrimidine-2,4-diamine start->intermediate Suzuki-Miyaura Coupling (Pyrazol-4-yl)boronic acid Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C final Target ALK Inhibitor intermediate->final Buchwald-Hartwig Amination 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110 °C

Caption: Synthetic workflow for the target ALK inhibitor.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-(1H-Pyrazol-4-yl)pyrimidine-2,4-diamine

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this step, the bromine atom of this compound is replaced with a pyrazole ring, a common moiety in kinase inhibitors that can form additional interactions within the ATP-binding pocket.

Materials and Reagents:

  • This compound (1.0 eq)

  • (1H-Pyrazol-4-yl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound, (1H-pyrazol-4-yl)boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 5-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine as a solid.

Step 2: Buchwald-Hartwig Amination for the Synthesis of the Final ALK Inhibitor

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This step is crucial for attaching the aniline side chain, which is designed to occupy a specific pocket in the ALK kinase domain and is a key determinant of inhibitor potency and selectivity.

Materials and Reagents:

  • 5-(1H-Pyrazol-4-yl)pyrimidine-2,4-diamine (from Step 1) (1.0 eq)

  • 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a Schlenk tube, add 5-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine, 4-(4-amino-2-isopropoxy-5-methylphenyl)piperidine, cesium carbonate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) and anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to yield the final target ALK inhibitor.

Characterization of the Final Product

The identity and purity of the synthesized ALK inhibitor should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of all synthetic fragments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action and the ALK Signaling Pathway

ALK inhibitors, including the one synthesized in this protocol, function by competitively binding to the ATP pocket of the ALK kinase domain.[4] This prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the ALK protein.[5] The inhibition of ALK activity blocks its downstream signaling cascades, which are crucial for the growth and survival of ALK-driven cancer cells.[3] These pathways include the JAK-STAT, PI3K/AKT, and MAPK pathways.[3] By shutting down these pro-survival signals, ALK inhibitors induce cell cycle arrest and apoptosis in cancer cells.[1]

ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein JAK JAK ALK->JAK Activates PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates STAT3 STAT3 JAK->STAT3 Activates Transcription Gene Transcription STAT3->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to ALK_Inhibitor ALK Inhibitor (e.g., Synthesized Compound) ALK_Inhibitor->ALK Inhibits

Caption: Simplified ALK signaling pathway and the point of inhibition.

Conclusion

This compound is a strategic and highly adaptable starting material for the synthesis of potent and selective ALK inhibitors. The protocol detailed herein provides a robust framework for the generation of novel diaminopyrimidine-based compounds for screening and lead optimization in drug discovery programs targeting ALK-driven cancers. The versatility of the chemical transformations described allows for the creation of diverse chemical libraries, which is essential for navigating the complex structure-activity relationships and developing next-generation therapeutics.

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Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR with a Versatile Pyrimidine Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] In many forms of cancer, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression, making it a pivotal target for therapeutic intervention.[3][4] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain have emerged as a cornerstone of treatment for EGFR-driven malignancies, particularly in non-small cell lung cancer (NSCLC).[4][5]

Within the diverse chemical landscape of kinase inhibitors, molecules built upon a pyrimidine scaffold are particularly prominent.[1][2][4] The 2,4-diaminopyrimidine core, specifically, is a privileged structure in medicinal chemistry. It acts as a bioisostere of the adenine base of ATP, effectively forming key hydrogen bond interactions within the hinge region of the kinase active site, which is a critical anchor point for potent inhibition.[6][7][8]

This application guide provides a detailed technical overview and actionable protocols for the synthesis of EGFR inhibitors using 5-bromopyrimidine-2,4-diamine. The bromine atom at the C5 position serves as a highly versatile synthetic handle, enabling the strategic introduction of various molecular fragments through robust cross-coupling methodologies. This allows researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desired pharmacokinetic properties.

The EGFR Signaling Cascade: A Rationale for Inhibition

Activation of EGFR by its endogenous ligands, such as Epidermal Growth Factor (EGF), triggers a conformational change that promotes receptor dimerization.[9] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail.[10][11] These phosphorylated sites then serve as docking stations for various adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[9][10]

Small-molecule inhibitors based on the 2,4-diaminopyrimidine scaffold are designed to function as ATP mimetics. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of these downstream pro-survival signals.[10][12] This mechanism effectively halts the uncontrolled cell growth driven by a hyperactive EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization ATP ATP P P Dimer->P Autophosphorylation ADP ADP ATP->ADP Inhibitor Pyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and mechanism of pyrimidine-based inhibition.

Synthetic Strategy: A Modular Approach to EGFR Inhibitors

The synthesis of EGFR inhibitors from this compound typically follows a modular, multi-step sequence. The core strategy involves sequential palladium-catalyzed cross-coupling reactions to install desired functionalities at the C5 position and potentially at one of the amino groups. This approach provides a robust and flexible platform for generating a library of analogues for SAR studies.

A common synthetic route involves an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C5 position, followed by a Buchwald-Hartwig amination to append a substituted aniline, a key feature in many potent EGFR inhibitors.

Synthetic_Workflow start 5-Bromopyrimidine- 2,4-diamine step1 Suzuki-Miyaura Coupling start->step1 intermediate 5-Aryl-pyrimidine- 2,4-diamine step1->intermediate step2 Buchwald-Hartwig Amination intermediate->step2 final_product Final EGFR Inhibitor step2->final_product

Caption: General synthetic workflow for EGFR inhibitors.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate and desired product. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound. The choice of a catalyst system like Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand is crucial for efficient reaction.[13][14]

Rationale for Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄): A source of Pd(0) is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

  • Solvent (e.g., Dioxane/Water, DMF): A polar aprotic solvent system is typically used to dissolve the reactants and facilitate the reaction. The presence of water can often accelerate the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 5-aryl-pyrimidine-2,4-diamine intermediate.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the subsequent functionalization of an intermediate, for instance, a 2-chloro-5-arylpyrimidine derivative, with a substituted aniline. This C-N bond formation is critical for installing moieties that interact with key residues in the EGFR active site.[13][15][16]

Rationale for Component Selection:

  • Catalyst/Ligand System (e.g., Pd₂(dba)₃ / Xantphos): The Buchwald-Hartwig amination requires a specific palladium source and a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the crucial reductive elimination step that forms the C-N bond.[14]

  • Base (e.g., NaOtBu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common and effective choice.

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide intermediate (e.g., 2-chloro-5-arylpyrimidine, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Reagent Addition: Add the substituted aniline (1.1-1.3 equiv.) and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring (e.g., 90-110 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to afford the final EGFR inhibitor.

Data Presentation: Characterization and Biological Activity

Synthesized compounds should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

The biological activity of the final compounds is typically assessed through in vitro kinase assays to determine their inhibitory potency against EGFR. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency. It is crucial to evaluate inhibitors against both wild-type (WT) EGFR and clinically relevant mutant forms (e.g., L858R, T790M) to understand their selectivity profile.[1]

Compound IDScaffoldR¹ SubstituentEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)A549 Cell Line IC₅₀ (µM)
Ref. 1 Pyrazolo[3,4-d]pyrimidineCyano54->10
Ref. 2 Pyrazolo[3,4-d]pyrimidineEthyl Ester34->10
Ref. 3 Dianilinopyrimidine3-Fluorobenzamide--0.56
Ref. 4 Pyrido[3,4-d]pyrimidineTrisubstituted1.723.3-
Ref. 5 Indolyl-pyrimidine4-Chlorophenyl250-5.1

Table compiled from representative data found in the literature for various pyrimidine-based inhibitors.[17][18][19][20]

Conclusion

This compound stands out as a foundational building block for the discovery and development of novel EGFR inhibitors. Its inherent ability to mimic the adenine scaffold of ATP, combined with the synthetic flexibility afforded by the C5-bromo substituent, provides a powerful platform for medicinal chemists. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as reliable tools for constructing diverse libraries of compounds. By leveraging the protocols and strategic insights outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities in the ongoing effort to develop more effective and selective therapies for EGFR-driven cancers.

References

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Palladium-catalyzed cross-coupling reactions with 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidine-2,4-diamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 2,4-Diaminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 2,4-diaminopyrimidine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents. Its unique hydrogen bonding capabilities and structural rigidity make it an ideal pharmacophore for targeting a wide range of biological entities, particularly protein kinases. The strategic functionalization of this core is paramount in the drug discovery process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound emerges as a critical and versatile building block in this context. The bromine atom at the C5 position serves as a highly effective synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in synthetic organic chemistry for their reliability, functional group tolerance, and broad substrate scope, enabling the formation of crucial carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under mild conditions.[1][2]

This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective and innovative synthesis.

Part 1: The Engine of Innovation - The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is a catalytic cycle, meaning the active palladium species is regenerated at the end of each productive turnover.[3][4] The cycle universally consists of three primary steps:

  • Oxidative Addition: The active catalyst, a low-valent Palladium(0) species, inserts itself into the carbon-bromine bond of this compound. This oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex.[1][5]

  • Transmetalation / Insertion: This step varies by reaction type.

    • In Suzuki or Sonogashira reactions, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide. This is known as transmetalation.[1][5]

    • In Heck reactions, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[4][6]

    • In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new desired bond in the final product. This step reduces the palladium from +2 back to its active 0 state, allowing it to re-enter the catalytic cycle.[1][3]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-Br (Ln) Pd0->PdII_Aryl Oxidative Addition (+ Aryl-Br) PdII_Coupled Aryl-Pd(II)-R (Ln) PdII_Aryl->PdII_Coupled Transmetalation / Insertion (+ R-M or Amine/Alkene) PdII_Coupled->Pd0 Reductive Elimination (+ Aryl-R) Product Coupled Product ArylBr This compound RM Coupling Partner (Boronic Acid, Alkyne, Amine, etc.)

Caption: General Palladium Catalytic Cycle.

Part 2: Key Methodologies and Experimental Protocols

The coordinating properties of the diamino groups on the pyrimidine ring can sometimes present challenges, making the choice of catalyst, ligand, and conditions particularly important.[9] The following sections detail optimized approaches for the most common and powerful coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling aryl or vinyl boronic acids (or their esters) with aryl halides. It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a wide array of functional groups.[5][10][11]

Expertise & Causality:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst for this transformation. The four phosphine ligands create a sterically saturated complex that readily releases ligands in solution to form the catalytically active 14-electron Pd(0)L₂ species.

  • Base: A base is crucial for activating the boronic acid.[12] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective. The base forms a boronate complex ([R-B(OH)₃]⁻), which enhances the nucleophilicity of the organic group, facilitating a rapid transmetalation step.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is common. Water is essential for dissolving the inorganic base, while the organic solvent solubilizes the pyrimidine substrate and the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents & Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent & Catalyst Addition:

    • Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Reaction:

    • Heat the reaction mixture to 85-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-2,4-diaminopyrimidine product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides.[2][13] This reaction introduces a linear and rigid alkynyl moiety, a valuable structural element in drug design for probing protein binding pockets.

Expertise & Causality:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI).[14] The palladium catalyst undergoes the main catalytic cycle, while the copper co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate. This copper acetylide is highly reactive and rapidly transmetalates with the arylpalladium(II) complex.[13]

  • Ligand Choice: For coordinating substrates like 2,4-diaminopyrimidines, a robust ligand is beneficial. Dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂, or systems with bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can prevent catalyst inhibition and lead to higher yields.[9]

  • Base & Solvent: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[15] Anhydrous THF or DMF are also common solvents.

Experimental Protocol: Sonogashira Coupling

  • Reagents & Setup:

    • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

    • Add an anhydrous solvent such as THF or DMF.

  • Addition of Coupling Partners:

    • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

    • Add the amine base (e.g., NEt₃, 2.0-3.0 equiv) dropwise.

  • Reaction:

    • Stir the reaction at room temperature or heat to 50-60 °C. The formation of a precipitate (triethylammonium bromide) is often an indicator of reaction progress.[9]

    • Monitor the reaction by TLC or LC-MS (typically 2-24 hours).

  • Work-up & Purification:

    • Filter the reaction mixture through a pad of Celite® to remove catalyst residues and salts, washing with ethyl acetate or dichloromethane.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[7][16] This reaction has profoundly impacted drug discovery by providing a direct route to aryl amines, which are ubiquitous in pharmaceuticals.[17]

Expertise & Causality:

  • Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand. The diamino-substituted pyrimidine is an electron-rich heterocycle, which can make oxidative addition challenging. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos, SPhos, or DavePhos are often required. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the catalytically active monoligated Pd(0) species.[16]

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][18]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and poison the catalyst. Therefore, anhydrous solvents (e.g., toluene, dioxane) and rigorous inert atmosphere techniques are critical for success.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents & Setup:

    • In a glovebox or using Schlenk technique, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (NaOᵗBu, 1.4 equiv).

    • Add this compound (1.0 equiv).

  • Solvent & Amine Addition:

    • Add anhydrous toluene or dioxane.

    • Add the amine coupling partner (1.2 equiv).

  • Reaction:

    • Seal the vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction until completion (typically 6-24 hours).

  • Work-up & Purification:

    • Cool the mixture, dilute with ethyl acetate, and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the N-aryl-2,4-diaminopyrimidine product.

Heck Coupling: C–C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[1][19] While less common for this specific substrate in the literature, the principles are well-established and highly applicable, particularly for synthesizing analogues of drugs like trimethoprim.

Expertise & Causality:

  • Catalyst Choice: Palladium(II) acetate, Pd(OAc)₂, combined with a phosphine ligand like triphenylphosphine (PPh₃), is a common and effective catalyst system. The Pd(II) is reduced in situ to the active Pd(0) species.[6]

  • Base and Solvent: A hindered organic base like N-ethylpiperidine or an inorganic base like potassium carbonate is used to neutralize the HBr generated during the catalytic cycle.[20][21] A high-boiling polar aprotic solvent like DMF or DMA is typically required to achieve the necessary reaction temperatures (100-150 °C).

  • Microwave Irradiation: Heck reactions can be sluggish. Microwave-assisted synthesis can dramatically reduce reaction times from many hours to under an hour and often improves yields by minimizing side-product formation.[20][22]

Experimental Protocol: Heck Coupling

  • Reagents & Setup:

    • In a microwave reaction vial, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and a base like N-ethylpiperidine (1.2 equiv).

    • Add anhydrous DMF.

  • Reaction:

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 140-150 °C for 30-90 minutes.

  • Work-up & Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product via column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A 1. Assemble Reagents (Substrate, Partner, Base) B 2. Setup Glassware (Oven-dried, Inert Atmosphere) A->B C 3. Add Solvents & Catalyst B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Work-up (Extraction, Washing) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General Experimental Workflow.

Part 3: Data Summary and Troubleshooting

The selection of reaction conditions is critical for achieving high yields and purity. The table below summarizes typical starting points for optimizing cross-coupling reactions with this compound.

Reaction TypeTypical Catalyst (mol%)Typical LigandTypical Base (equiv)Typical SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)PPh₃K₃PO₄ (2.0)Dioxane/H₂O85-10070-95
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ / CuINEt₃ (2.5)THF / DMF25-6065-90
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos / SPhosNaOᵗBu (1.4)Toluene100-11060-85
Heck Pd(OAc)₂ (2-5%)PPh₃N-ethylpiperidine (1.2)DMF140-15040-75

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvents; Insufficient temperature.Use a fresh batch of catalyst or a precatalyst; Improve inert atmosphere technique (degas solvents, use glovebox); Use anhydrous solvents; Increase reaction temperature.
Formation of Side Products Homo-coupling: (e.g., biaryl from boronic acid) - often due to O₂ or slow transmetalation. Dehalogenation: (H replaces Br) - may be caused by moisture or certain bases.Ensure rigorous exclusion of oxygen; Increase concentration of coupling partner; For dehalogenation, ensure anhydrous conditions and screen different bases.
Reaction Stalls Catalyst decomposition or inhibition by substrate/product.Add a fresh portion of catalyst and ligand; Screen different, more robust ligands (e.g., biaryl phosphines); Dilute the reaction mixture.
Difficult Purification Product and starting material have similar polarity; Lingering catalyst residues.Optimize the reaction to drive to full conversion; For purification, try a different solvent system for chromatography; Filter through Celite® or a silica plug before full chromatography.

Conclusion

This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging Suzuki, Sonogashira, Buchwald-Hartwig, and Heck methodologies, medicinal chemists can rapidly access diverse libraries of novel compounds built around the privileged 2,4-diaminopyrimidine scaffold. A thorough understanding of the underlying catalytic cycles and the rationale behind the choice of reagents and conditions is paramount to success. The protocols and insights provided herein serve as a robust foundation for researchers to innovate and accelerate the discovery of next-generation therapeutics.

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Sources

Synthesis of a Novel Kinase Inhibitor: A Practical Guide to the Preparation of GDC-0575, a Potent and Selective CHK1 Inhibitor, from 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CHK1 in Oncology and the Rationale for Targeted Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[1] Many cancer cells exhibit defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53, making them heavily reliant on the S and G2/M checkpoints, which are regulated by CHK1. This dependency creates a therapeutic window: inhibiting CHK1 in combination with DNA-damaging chemotherapeutic agents can lead to the selective death of cancer cells through a process known as synthetic lethality.

GDC-0575 (also known as CCT244747) is a potent and selective ATP-competitive inhibitor of CHK1. Its synthesis utilizes the versatile 2,4-diaminopyrimidine scaffold, a privileged structure in kinase inhibitor design. This document provides a comprehensive, step-by-step protocol for the synthesis of GDC-0575, starting from the commercially available 5-Bromopyrimidine-2,4-diamine. We will delve into the causality behind the experimental choices, provide detailed methodologies, and contextualize the synthesis within the broader landscape of cancer drug discovery.

The CHK1 Signaling Pathway: A Target for Cancer Therapy

The CHK1 signaling pathway is a critical guardian of genomic integrity. When DNA damage occurs, sensor proteins activate the master kinase ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a cascade of downstream targets, including Cdc25 phosphatases, leading to their degradation or sequestration in the cytoplasm. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, thereby inducing cell cycle arrest.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inactivates CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDKs->Cell_Cycle_Arrest progression through cell cycle GDC0575 GDC-0575 (Inhibitor) GDC0575->CHK1 inhibits

Caption: The CHK1 signaling pathway in response to DNA damage.

By inhibiting CHK1, GDC-0575 prevents this crucial cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, apoptosis (programmed cell death).

Synthetic Strategy: A Two-Step Approach to GDC-0575

The synthesis of GDC-0575 from this compound is a concise and efficient two-step process. The core strategy involves two key palladium-catalyzed cross-coupling reactions: a Buchwald-Hartwig amination followed by a Suzuki coupling. This approach allows for the sequential and controlled introduction of the key structural motifs of the final inhibitor.

Synthetic_Workflow Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate Intermediate 1 Step2 Suzuki Coupling Intermediate->Step2 Final_Product GDC-0575 Step1->Intermediate Step2->Final_Product

Caption: Synthetic workflow for the preparation of GDC-0575.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions are typically carried out under an inert atmosphere of nitrogen or argon. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light, or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is achieved by column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of the synthesized compounds.

Step 1: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methyl-2-(methylsulfonyl)ethan-1-amine (Intermediate 1)

This initial step involves a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. Here, it is used to couple the 2-amino group of this compound with a suitable secondary amine.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as 1,4-dioxane or toluene, add the secondary amine, N-methyl-2-(methylsulfonyl)ethan-1-amine (1.2 eq).

  • Add a palladium catalyst, such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand, for example, Xantphos (0.1 eq).

  • Add a base, typically a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Intermediate 1 as a solid.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The bulky, electron-rich phosphine ligand facilitates the catalytic cycle, including the oxidative addition and reductive elimination steps.

  • Base: The base is required to deprotonate the amine and generate the active nucleophile. An appropriate non-nucleophilic base is chosen to avoid side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.

Step 2: Synthesis of GDC-0575 via Suzuki Coupling

The second and final step is a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the bromide of Intermediate 1 and a boronic acid or boronate ester derivative.

Reaction Scheme:

Protocol:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq) and the desired boronic acid or boronate ester (e.g., (1-(oxetan-3-yl)piperidin-4-yl)boronic acid) (1.5 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M, 3.0 eq).

  • Add a mixture of solvents, for example, 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture thoroughly with nitrogen or argon.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield GDC-0575 as a solid.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of the palladium catalyst is critical for the Suzuki coupling. Different catalysts exhibit varying reactivity and stability.

  • Base and Solvent System: The base is essential for the transmetalation step of the catalytic cycle. A two-phase solvent system (e.g., dioxane/water) is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: As with the Buchwald-Hartwig reaction, an inert atmosphere is necessary to protect the palladium catalyst from oxidation.

Data Presentation: Physicochemical and Biological Properties of GDC-0575

PropertyValueReference
IUPAC Name N-(5-(1-(oxetan-3-yl)piperidin-4-yl)pyrimidin-2-yl)-N-methyl-2-(methylsulfonyl)ethan-1-amine
Molecular Formula C₁₇H₂₉N₅O₃S
Molecular Weight 399.51 g/mol
CHK1 IC₅₀ ~1 nM
Kinase Selectivity Highly selective for CHK1 over other kinases
Cellular Activity Potent inhibition of cancer cell proliferation in vitro

Conclusion and Future Perspectives

The synthesis of the potent and selective CHK1 inhibitor GDC-0575 from this compound demonstrates an efficient and modular approach to constructing complex kinase inhibitors. The strategic use of modern palladium-catalyzed cross-coupling reactions allows for the rapid assembly of the target molecule from readily available starting materials. This detailed protocol provides a practical guide for researchers in medicinal chemistry and drug discovery to synthesize this important research compound. The continued exploration of the 2,4-diaminopyrimidine scaffold, guided by a deep understanding of kinase biology and synthetic chemistry, holds great promise for the development of the next generation of targeted cancer therapies.

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  • Lin, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia. ChemMedChem, 16(9), 1477-1487.
  • Morgan, M. A., et al. (2011). Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. Clinical Cancer Research, 17(16), 5336-5346.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: checkpoint kinase inhibitor AZD7762. Retrieved from [Link]

  • Krajewska, M., & He, Y. (2013). ATR/CHK1 inhibitors and cancer therapy. Oncotarget, 4(11), 1854-1856.
  • Smith, J., et al. (2010). Targeting the ATR-CHK1 Axis in Cancer Therapy. Cancers, 2(3), 1541-1560.
  • Dai, Y., & Grant, S. (2007). Targeting Checkpoint Kinase 1 in Cancer Therapeutics. Clinical Cancer Research, 13(7), 1939-1944.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Lainé, A., et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry, 64(21), 15964-15983.

Sources

Protecting Group Strategies for 5-Bromopyrimidine-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrimidine-2,4-diamine is a highly valued scaffold in medicinal chemistry and drug development, serving as a key building block for a diverse range of therapeutic agents, including kinase inhibitors.[1][2] The presence of two reactive amino groups at the C2 and C4 positions, along with a synthetically versatile bromo substituent at the C5 position, offers multiple avenues for structural elaboration. However, the similar nucleophilicity of the two amino groups presents a significant challenge for selective functionalization. To achieve desired synthetic outcomes and construct complex molecular architectures, a well-defined protecting group strategy is paramount.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for this compound. We will explore the underlying principles of selective protection, provide detailed, field-proven protocols for mono- and di-protection using the tert-butyloxycarbonyl (Boc) group, and discuss orthogonal strategies for sequential functionalization.

Understanding the Reactivity of this compound

The pyrimidine ring is inherently electron-deficient, which influences the reactivity of its substituents.[3] In 2,4-diaminopyrimidine systems, the amino groups are nucleophilic. However, their reactivity is not identical. Studies on the selective hydrolysis of 2,4-diaminopyrimidine systems have shown that the 4-amino group is more susceptible to hydrolysis than the 2-amino group, suggesting that the C4 position is more reactive towards nucleophilic attack.[4][5] This differential reactivity can be exploited for selective mono-functionalization.

The C2-amino group is generally considered more stable due to its proximity to both ring nitrogens. This electronic environment can be visualized as an amidine-like system, which can influence its nucleophilicity. Conversely, the C4-amino group is adjacent to only one ring nitrogen, rendering it more akin to a typical aromatic amine and thus, potentially more reactive.

dot graph TD { A[this compound] --> B{Reactivity of Amino Groups}; B --> C[C4-Amino Group: More Nucleophilic]; B --> D[C2-Amino Group: Less Nucleophilic]; C --> E[Favored site for initial reaction]; D --> F[Requires more forcing conditions or prior protection of C4-NH2]; } caption: "Relative reactivity of amino groups."

Di-Boc Protection Strategy

For exhaustive protection of both amino groups, a di-protection strategy is employed. This is often necessary when the desired subsequent reaction is incompatible with free amino groups, or to increase the solubility of the pyrimidine core in organic solvents. The most common and robust protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)₂O.[6][7]

Protocol for Di-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (2.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • To this mixture, add a solution of (Boc)₂O (2.5 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-bis(tert-butoxycarbonylamino)-5-bromopyrimidine.

ReagentEquivalentsPurpose
This compound1.0Starting material
(Boc)₂O2.5Boc protecting group source
Triethylamine2.5Base to neutralize HCl byproduct
DMAP0.1Catalyst
THF-Solvent

Selective Mono-Boc Protection Strategy

Achieving selective mono-protection of one amino group in the presence of the other is a critical step for the stepwise functionalization of the this compound core. Based on the higher intrinsic reactivity of the C4-amino group, it is the likely site of initial reaction under controlled conditions. A common strategy to achieve mono-protection of diamines involves the protonation of one amino group with one equivalent of a strong acid, effectively rendering it non-nucleophilic.[8]

dot graph TD { A[this compound] -- "1. HCl (1 eq)" --> B[Mono-protonated intermediate]; B -- "2. (Boc)2O" --> C[N4-Boc-5-bromopyrimidine-2,4-diamine]; } caption: "Selective mono-Boc protection workflow."

Protocol for Selective Mono-Boc Protection at the N4-Position

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Acetyl chloride (AcCl) or a standardized solution of HCl in an organic solvent

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C and slowly add acetyl chloride (1.0 eq) or a standardized solution of HCl. Stir for 30 minutes to form the mono-hydrochloride salt.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting salt in DCM and add triethylamine (1.1 eq).

  • Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to isolate N-(5-bromo-2-aminopyrimidin-4-yl)-tert-butyl carbamate.

Orthogonal Protecting Group Strategies

For more complex synthetic routes requiring the sequential functionalization of both amino groups, an orthogonal protecting group strategy is essential.[9] This involves using two different protecting groups that can be removed under distinct conditions without affecting each other. A common orthogonal pair to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Conceptual Workflow for Orthogonal Protection:

  • Selective Mono-Boc Protection: Protect the more reactive N4-amino group with a Boc group as described previously.

  • Fmoc Protection of N2-Amino Group: The remaining free N2-amino group can then be protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu.

  • Selective Deprotection and Functionalization:

    • Fmoc Removal: Treatment with a mild base like piperidine will selectively remove the Fmoc group, allowing for functionalization of the N2-position.

    • Boc Removal: Subsequent treatment with a strong acid like trifluoroacetic acid (TFA) will deprotect the N4-position for further modification.

dot graph LR { subgraph "Orthogonal Protection and Sequential Functionalization" A[this compound] --> B(N4-Boc protected); B --> C(N4-Boc, N2-Fmoc protected); C -- "Piperidine" --> D(N4-Boc protected, N2-functionalized); D -- "TFA" --> E(N4-functionalized, N2-functionalized); end } caption: "Orthogonal protection workflow."

Deprotection of Boc-Protected Amines

The removal of the Boc protecting group is typically achieved under acidic conditions.[4][7] The choice of acid and reaction conditions can be tailored to the stability of the rest of the molecule.

Protocol for Boc Deprotection

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (5-10 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

AcidConditionsNotes
Trifluoroacetic acid (TFA)DCM, 0 °C to rtCommon and effective.
Hydrochloric acid (HCl)4M in Dioxane or MethanolCan be used as an alternative to TFA.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from this compound. This guide has provided a comprehensive overview of the key considerations and detailed protocols for the protection and deprotection of the amino functionalities of this important scaffold. By understanding the differential reactivity of the amino groups and employing appropriate protection strategies, researchers can unlock the full synthetic potential of this versatile building block for the development of novel therapeutics.

References

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  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed. (2001-01-12).
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  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.
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  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing).
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  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - RSC Publishing.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - NIH. (2017-08-30).
  • Tak-285 | C26H25ClF3N5O3 | CID 11620908 - PubChem - NIH.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023-07-04).
  • Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
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  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.
  • Synthesis and Evaluation of a Classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as Antifol
  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow - JLUpub - Justus-Liebig-Universität Gießen.
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Application Notes and Protocols for the Regioselective Reactions of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrimidine-2,4-diamine is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the C5-bromo substituent, which allows for the regioselective introduction of a diverse array of molecular fragments through palladium-catalyzed cross-coupling reactions. The presence of the 2,4-diamino functionalities not only imparts significant biological relevance, reminiscent of dihydrofolate reductase (DHFR) inhibitors, but also modulates the electronic properties of the pyrimidine core, influencing the reactivity at the C5 position.[1][2] This guide provides a comprehensive overview of the principal regioselective reactions of this compound, including detailed application notes, mechanistic insights, and validated experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Introduction: The Strategic Importance of 5-Substituted 2,4-Diaminopyrimidines

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents.[2] Its structural resemblance to the pteridine ring of folic acid allows it to act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes. This has led to the development of important antibacterial (e.g., Trimethoprim) and antiprotozoal (e.g., Pyrimethamine) drugs.[2]

The functionalization at the 5-position of the 2,4-diaminopyrimidine core is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1][3] this compound serves as a versatile precursor for such modifications, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. The electron-donating nature of the amino groups enhances the electron density of the pyrimidine ring, which can influence the oxidative addition step in palladium-catalyzed cycles.

Foundational Principles of Regioselectivity

In the context of this compound, regioselectivity exclusively pertains to reactions at the C5-bromine atom. Unlike di- or tri-halopyrimidines where competition between different halide-bearing positions exists, the single bromine atom in this substrate simplifies the regiochemical outcome.[4] The primary focus, therefore, shifts to achieving efficient and clean substitution at this position while preserving the integrity of the diaminopyrimidine core. The choice of catalyst, ligand, base, and solvent are paramount in controlling reaction kinetics and minimizing side reactions, such as hydrodehalogenation.

Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Overview

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of this compound. These reactions generally proceed through a common catalytic cycle, as illustrated below.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X OxAdd Oxidative Addition PdII_R_R R-Pd(II)-R' Ln PdII->PdII_R_R R'-M Transmetal Transmetalation PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds.[5][6] It involves the reaction of this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer higher efficacy, especially with challenging substrates.[7][8]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence reaction rates and prevent side reactions.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9012~90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)1008~92%
3-Pyridylboronic acidXPhos Pd G3 (2)K₃PO₄ (2.5)THF/H₂O (4:1)8016~85%
Yields are representative and may vary based on specific substrate and reaction scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-2.5 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Base Pd Catalyst start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Alkynylpyrimidines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10][11] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12] The resulting 5-alkynyl-2,4-diaminopyrimidines are valuable intermediates for further transformations or as final products in drug discovery programs.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is standard. A Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) generates the reactive copper(I) acetylide intermediate.[10] The coordinating nature of the diaminopyrimidine can sometimes interfere with the catalyst, necessitating careful selection of conditions.[13]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Solvents like THF or DMF are commonly used. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%), and CuI (1.5-2.0 mol%).

  • Seal the vessel and place it under an inert atmosphere.

  • Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., NEt₃, 1.5 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or elevate the temperature (e.g., 60 °C) as needed for complete conversion.[13]

  • Monitor the reaction by observing the formation of the ammonium bromide salt precipitate and by analytical techniques (TLC, LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[14][15] For this compound, this reaction allows for the introduction of primary or secondary amines at the 5-position, creating 2,4,5-triaminopyrimidine derivatives.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or those from the Buchwald biarylphosphine family (e.g., RuPhos, SPhos) are essential for promoting the reductive elimination step and preventing β-hydride elimination.[16][17] Palladium precatalysts are often used for their stability and ease of handling.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through Celite.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[20][21] While effective, its use has somewhat diminished due to the toxicity of organotin compounds and difficulties in removing tin byproducts.[22] Nevertheless, it remains a valuable tool, particularly when the required organostannane is readily available or when other methods fail.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.[23]

  • Additives: In some cases, additives like LiCl can accelerate the transmetalation step. Copper(I) salts can also have a synergistic effect.[21]

  • Solvent: Anhydrous, non-polar solvents such as toluene or DMF are typically used.

Experimental Protocol: General Procedure for Stille Coupling

  • To a degassed solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF), add the organostannane reagent (1.1-1.5 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%).

  • Degas the mixture again for several minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction and quench with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides.

  • Stir for 30 minutes, then filter the mixture through Celite.

  • Extract the filtrate with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product via column chromatography.

Reaction_Types start This compound suzuki Suzuki-Miyaura + R-B(OH)₂ C-C (sp²-sp²) start->suzuki Pd Cat., Base sonogashira Sonogashira + R-C≡CH C-C (sp²-sp) start->sonogashira Pd/Cu Cat., Base buchwald Buchwald-Hartwig + R₂NH C-N start->buchwald Pd Cat., Ligand, Base stille Stille + R-SnBu₃ C-C start->stille Pd Cat.

Figure 3: Key regioselective reactions of this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile substrate for the synthesis of complex molecules in drug discovery. The regioselective functionalization of the C5 position via palladium-catalyzed cross-coupling reactions provides reliable and efficient access to a wide range of 5-substituted 2,4-diaminopyrimidines. The protocols detailed in this guide offer robust starting points for researchers. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including reactions under milder conditions, in aqueous media, and the use of non-precious metal catalysts, further expanding the synthetic utility of this important building block.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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  • Rosowsky, A., et al. (1998). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 41(24), 4926-4935. [Link]

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  • El-Subbagh, H. I., et al. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 23(12), 3291. [Link]

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  • Poe, M. (1977). History and future of antimicrobial diaminopyrimidines. Journal of Medicinal Chemistry, 20(9), 1161-1164. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 11, 2026, from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

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Application Note: Streamlining Drug Discovery with a One-Pot Synthesis of 5-Aryl-pyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly in oncology. 5-Bromopyrimidine-2,4-diamine is a key starting material that offers a strategic entry point for molecular elaboration. This application note presents a detailed protocol for a highly efficient one-pot borylation and Suzuki-Miyaura cross-coupling reaction, enabling the direct synthesis of diverse 5-aryl-pyrimidine-2,4-diamine derivatives. By eliminating the need for isolation of the intermediate boronic ester, this methodology accelerates the drug discovery process, reduces waste, and improves overall yield. We will delve into the causality behind the experimental design, provide a robust, self-validating protocol, and offer insights for troubleshooting and optimization.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in a vast number of biologically active compounds, including DNA and RNA.[1] In drug discovery, the 2,4-diaminopyrimidine core is of particular interest as it can form critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of ATP.[2] This has led to its incorporation into numerous kinase inhibitors.[3][4]

The starting material, this compound, is an invaluable building block. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the formation of a carbon-carbon bond, attaching a wide variety of aryl or heteroaryl groups to the pyrimidine core and enabling the systematic exploration of the chemical space to optimize potency and selectivity.[6][7]

Principle of the One-Pot Borylation/Suzuki-Miyaura Protocol

Traditional Suzuki couplings require the synthesis and purification of a boronic acid or ester intermediate. The one-pot borylation/Suzuki reaction is a powerful alternative that combines two distinct catalytic cycles into a single, uninterrupted sequence.[8][9]

The process unfolds in two stages within the same reaction vessel:

  • Miyaura Borylation: The this compound is first reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This step replaces the bromine atom with a boronic ester group.[9]

  • Suzuki-Miyaura Coupling: Without isolating the boronic ester intermediate, a second aryl halide, along with an aqueous base, is added to the reaction mixture. The same palladium catalyst then facilitates the cross-coupling of the in situ-generated boronic ester with the second halide to form the final 5-aryl-pyrimidine-2,4-diamine product.[8][10]

This telescoped approach offers significant advantages:

  • Efficiency: Reduces handling, purification steps, and overall reaction time.

  • Atom Economy: Minimizes solvent and material waste.

  • Yield: Often improves overall yield by avoiding losses during intermediate isolation.

  • Safety: Avoids handling potentially unstable boronic acid intermediates.

The success of this one-pot procedure hinges on the careful selection of a catalyst system that is robust enough to efficiently drive both catalytic cycles.[9]

Experimental Protocol: One-Pot Synthesis of 5-(p-tolyl)pyrimidine-2,4-diamine

This protocol details a representative one-pot synthesis using this compound and 4-iodotoluene as coupling partners.

Reaction Scheme
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%e.g., AKSciStarting material.[11]
Bis(pinacolato)diboron (B₂pin₂)>98%Standard SupplierBoron source.
4-Iodotoluene>98%Standard SupplierCoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStandard SupplierRobust catalyst for both steps.[9]
Potassium Acetate (KOAc)AnhydrousStandard SupplierBase for the borylation step.
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierBase for the Suzuki coupling step.
1,4-DioxaneAnhydrous, <50 ppm H₂OStandard SupplierSolvent. Must be thoroughly degassed.
Deionized WaterN/AIn-houseFor Suzuki coupling base. Must be degassed.
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Schlenk flask or similar reaction vesselN/ALab Supply
Magnetic stirrer with heatingN/ALab Supply
Standard glassware for workup & purificationN/ALab SupplySeparatory funnel, rotary evaporator, chromatography column, etc.
Step-by-Step Methodology

Causality: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is generated in situ.

  • Reaction Setup (Borylation Step):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Rationale: Using a slight excess of B₂pin₂ ensures complete consumption of the starting bromide. Potassium acetate is a mild base suitable for the borylation step.[8] The Pd(dppf)Cl₂ catalyst is chosen for its high activity and stability.[9]

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add degassed 1,4-dioxane via syringe. The volume should be sufficient to create a ~0.2 M solution with respect to the starting bromide.

    • Rationale: Degassing the solvent by sparging with inert gas for 20-30 minutes is crucial to remove dissolved oxygen.

  • Borylation Reaction:

    • Stir the reaction mixture at 80-90 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting this compound.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Suzuki Coupling Step (In-Situ):

    • Once the borylation is complete, cool the reaction mixture to room temperature. Do not open the flask to the air.

    • Add the second coupling partner, 4-iodotoluene (0.95 eq).

    • Rationale: A slight substoichiometric amount of the second halide is used to ensure the complete consumption of the more valuable boronic ester intermediate, simplifying purification.

    • Prepare a 2 M solution of K₂CO₃ in degassed deionized water. Add this aqueous base (3.0 eq) to the reaction mixture via syringe.

    • Rationale: The addition of a stronger base and water is required to activate the boronic ester for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

  • Suzuki Coupling Reaction:

    • Heat the reaction mixture to 80-90 °C.

    • Stir vigorously until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the contents to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 5-(p-tolyl)pyrimidine-2,4-diamine.

Visualization and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot protocol.

OnePot_Workflow cluster_setup 1. Reaction Setup cluster_borylation 2. Miyaura Borylation cluster_suzuki_add 3. Suzuki Reagent Addition cluster_suzuki_react 4. Suzuki Coupling cluster_workup 5. Workup & Purification setup Combine Reactants: - this compound - B2pin2 - KOAc - Pd(dppf)Cl2 in Schlenk Flask inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed 1,4-Dioxane inert->solvent heat_boryl Heat to 80-90 °C solvent->heat_boryl Start Borylation monitor_boryl Monitor by TLC/LC-MS (2-4 hours) heat_boryl->monitor_boryl cool_down Cool to RT monitor_boryl->cool_down Borylation Complete add_halide Add Aryl Halide cool_down->add_halide add_base Add Aqueous K2CO3 add_halide->add_base heat_suzuki Heat to 80-90 °C add_base->heat_suzuki Start Coupling monitor_suzuki Monitor by TLC/LC-MS (4-12 hours) heat_suzuki->monitor_suzuki workup Aqueous Workup (EtOAc/Water) monitor_suzuki->workup Coupling Complete purify Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: Workflow for the one-pot borylation/Suzuki coupling.

Expected Results for Representative Couplings

The following table provides hypothetical, yet realistic, outcomes for the one-pot synthesis with various aryl halides, based on typical results from similar reactions in the literature.

Aryl Halide PartnerExpected Yield (%)Expected Purity (%)Notes
4-Iodotoluene75 - 85>98Electron-neutral partner, generally provides good yields.
1-Iodo-4-methoxybenzene80 - 90>98Electron-donating groups often accelerate the reaction.
1-Bromo-4-fluorobenzene65 - 75>97Aryl bromides are less reactive than iodides, may require longer time.
3-Iodopyridine60 - 70>95Heteroaromatic halides can sometimes be challenging; yields may vary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous solvent/reagents. 3. Low reaction temperature.1. Ensure proper inert atmosphere technique; use freshly degassed solvent. 2. Use anhydrous grade solvent and reagents. 3. Confirm reaction temperature is at the desired setpoint.
Stalled Borylation Step 1. Poor quality B₂pin₂. 2. Ineffective base (KOAc).1. Use a fresh bottle of B₂pin₂. 2. Ensure KOAc is anhydrous; consider using a stronger base like K₃PO₄ if necessary.
Formation of Side Products 1. Protodeborylation: Premature cleavage of the C-B bond. 2. Homocoupling: Dimerization of the aryl halide.1. Minimize water content during the borylation step. Ensure the second halide and aqueous base are added only after borylation is complete. 2. This can indicate the catalyst is too active or the reaction is too concentrated. Consider a different ligand or lower temperature.
Difficult Purification Residual palladium catalyst or boron-containing byproducts.1. Perform an aqueous wash with a chelating agent like ethylenediamine. 2. A polar solvent wash (e.g., hexane/ether) can sometimes remove B₂pin₂-derived impurities before chromatography.

Conclusion

This application note provides a comprehensive and efficient one-pot protocol for the synthesis of 5-aryl-pyrimidine-2,4-diamine derivatives. By leveraging a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction, this method significantly streamlines the synthetic process, making it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of compounds from the this compound core accelerates the identification and optimization of novel drug candidates, particularly in the competitive field of kinase inhibitor development.

References

[12] Al-Ostoot, F. H., Al-Ghamdi, M. A., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2857. Available at: [Link][12][13]

[14] Asif, M. (2007). One pot synthesis of pyrimidine and bispyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. Available at: [Link][14]

[15] Kumar, D., Kumar, N., et al. (N/A). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. Available at: [Link][15]

[13] Khan, I., Kumar, D., et al. (2023). Molecular Docking, Multicomponent One-pot Synthesis of Pyrimidine Derivatives as Anti-mycobacterial Agents. Bentham Science. Available at: [Link][16]

[16] National Center for Biotechnology Information. (N/A). 5-Bromouracil. PubChem Compound Database. Available at: [Link][17]

[17] NINGBO INNO PHARMCHEM CO.,LTD. (N/A). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available at: [Link][5]

[3] NINGBO INNO PHARMCHEM CO.,LTD. (N/A). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link][6]

[6] NINGBO INNO PHARMCHEM CO.,LTD. (N/A). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Available at: [Link][18]

[18] Wang, Y., et al. (N/A). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link][7]

[7] Vitaku, E., et al. (N/A). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link][1]

[1] Barakat, A., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available at: [Link][19]

[19] Bouziane, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link][8]

[20] Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Available at: [Link][21]

[22] Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link][9]

[8] Organic Chemistry Portal. (N/A). Suzuki Coupling. Available at: [Link][10]

[21] Szabó, K. J. (N/A). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link][23]

[9] Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. Available at: [Link][4]

[24] Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link][2]

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Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 5-Bromopyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly kinase inhibitors.[1][2][3] 5-Bromopyrimidine-2,4-diamine is a pivotal starting material, offering a reactive handle for diversification through modern cross-coupling chemistry. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient derivatization of this key building block. We present detailed protocols, mechanistic insights, and field-proven troubleshooting advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, tailored for researchers in drug development and synthetic chemistry.

The Strategic Advantage of Microwave Synthesis

Conventional synthetic methods, reliant on conductive heating, often suffer from long reaction times, inefficient energy transfer, and the formation of undesirable byproducts. Microwave-assisted synthesis represents a paradigm shift, utilizing microwave irradiation to directly and rapidly heat the reaction mixture.[4][5] This technique is not merely about speed; it is about control and efficiency, offering a suite of advantages that are particularly impactful in the fast-paced environment of drug discovery.[6][7]

Core Principles of Microwave Heating: Microwave energy interacts with polar molecules in the reaction mixture through a mechanism known as dipolar polarization.[5] As the electromagnetic field oscillates, polar molecules and ions attempt to align with it, generating significant intermolecular friction and, consequently, rapid and uniform heating throughout the bulk of the solution. This eliminates the vessel wall temperature gradients seen in conventional heating and often allows for accessing thermal regimes that are difficult to achieve otherwise, leading to dramatically accelerated reaction rates.[5]

Table 1: Microwave-Assisted Synthesis vs. Conventional Heating

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Advantage of MAOS
Reaction Time Hours to Days Minutes[8][9][10] Drastic reduction in synthesis time, increasing throughput.
Product Yield Variable, often moderate Generally higher[4][7][11] Improved efficiency and atom economy.
Product Purity Prone to side-product formation Cleaner reaction profiles[5][11] Simplified purification, reducing time and solvent waste.
Energy Efficiency Low, inefficient heat transfer High, direct energy transfer[7] Aligns with Green Chemistry principles.[7][8]

| Reproducibility | Can be variable | High, with precise parameter control[7] | Ensures consistent results for library synthesis. |

General Workflow for Microwave-Assisted Cross-Coupling

A systematic and reproducible workflow is critical for success. The following diagram outlines the standard procedure for setting up a microwave-assisted reaction, from reagent preparation to product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase reagents 1. Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) vial 2. Add to Microwave Vial with Stir Bar reagents->vial solvent 3. Add Anhydrous Solvent vial->solvent seal 4. Seal Vial with Septum Cap solvent->seal mw_reactor 5. Place in Microwave Reactor seal->mw_reactor irradiate 6. Irradiate (Set Temp, Time, Power) mw_reactor->irradiate cool 7. Cool to Room Temperature irradiate->cool quench 8. Quench Reaction & Filter cool->quench extract 9. Extraction & Concentration quench->extract purify 10. Purify via Chromatography extract->purify analyze 11. Characterize Product (LC-MS, NMR) purify->analyze

Caption: General experimental workflow for microwave synthesis.

Application Protocols: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed reactions due to the reactivity of its C-Br bond. We will focus on three indispensable transformations for library synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[12][13] It is a cornerstone for synthesizing biaryl structures prevalent in pharmaceutical agents.[12]

Catalytic Cycle Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) source, a sterically demanding phosphine ligand (like XPhos or SPhos), and a suitable base are critical for efficient turnover. The ligand stabilizes the palladium center and facilitates both the initial oxidative addition of the aryl bromide and the final reductive elimination of the product. The base is essential for activating the boronic acid in the transmetalation step.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_product pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)-Ar'(L₂) pd_complex->pd_boronate Transmetalation (Ar'-B(OR)₂) pd_boronate->pd0 Reductive Elimination product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst, and a base.

  • Solvent Addition: Add the designated solvent system (e.g., 1,4-dioxane and water).

  • Sealing: Tightly seal the vial with a cap. For air-sensitive reactions, this process should be performed in a glovebox or under an inert atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture with continuous stirring at the specified temperature for the designated time. A typical starting point is 120 °C for 20 minutes.[14]

  • Workup: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Example Molar Eq. / Mol% Rationale & Expert Insight
Substrate This compound 1.0 The electron-deficient nature of the pyrimidine ring facilitates oxidative addition.
Coupling Partner Phenylboronic Acid 1.2 - 1.5 A slight excess ensures complete consumption of the starting bromide.
Pd Catalyst Pd(dppf)Cl₂ or XPhosPdG2[15] 2 - 5 mol% Pd(dppf)Cl₂ is a robust, air-stable catalyst. Buchwald generation catalysts (e.g., XPhosPdG2) are highly active and can reduce catalyst loading.
Base K₂CO₃ or Na₂CO₃[13] 2.0 - 3.0 An inorganic base is required to form the active boronate species for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1) ~0.2 M The aqueous phase is crucial for dissolving the base and facilitating the reaction.[16]
Temperature 120 - 150 °C N/A Higher temperatures accelerate the reaction but monitor for potential decomposition.

| Time | 15 - 30 min | N/A | Monitor by TLC or LC-MS to avoid prolonged heating which can lead to debromination. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[17] This reaction has revolutionized the synthesis of anilines and related structures, which are critical pharmacophores.

Mechanistic Considerations: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, instead of transmetalation, the key step involves the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is paramount to promote the final reductive elimination step, which is often rate-limiting.[17]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst, ligand, and a strong base (e.g., NaOt-Bu or K₃PO₄) to a 10 mL microwave vial with a stir bar.

  • Solution Preparation: In a separate vial, dissolve this compound (1.0 mmol, 1 equiv.) and the desired amine (1.1-1.3 mmol, 1.1-1.3 equiv.) in an anhydrous solvent like toluene or 1,4-dioxane.

  • Combine and Seal: Transfer the solution to the microwave vial containing the solid reagents. Tightly seal the vial.

  • Microwave Irradiation: Remove the vial from the glovebox and place it in the microwave reactor. Irradiate at the specified temperature (e.g., 130-150 °C) for the designated time (e.g., 30 minutes).[8][18]

  • Workup: After cooling, quench the reaction carefully with water or saturated NH₄Cl. Filter through Celite, extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the residue via column chromatography.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Example Molar Eq. / Mol% Rationale & Expert Insight
Substrate This compound 1.0 The free amino groups on the pyrimidine can potentially coordinate to the palladium. Use of a suitable ligand is key to prevent catalyst inhibition.
Coupling Partner Aniline / Morpholine 1.1 - 1.3 A slight excess drives the reaction to completion.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ 2 - 5 mol% These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos or RuPhos 4 - 10 mol% Bulky, electron-rich biarylphosphine ligands are essential for promoting reductive elimination and preventing β-hydride elimination.[8][18]
Base NaOt-Bu or K₃PO₄ 1.5 - 2.5 A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOt-Bu is very effective but moisture-sensitive.
Solvent Toluene or 1,4-Dioxane ~0.2 M Anhydrous, polar aprotic solvents are preferred.
Temperature 130 - 150 °C N/A Temperature can significantly impact reaction rates and catalyst stability.

| Time | 20 - 40 min | N/A | Reaction times are dramatically shorter than the 12-24 hours often required by conventional heating.[8][9] |

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization (e.g., via click chemistry) or as components of bioactive molecules themselves.

Mechanistic Considerations: The standard Sonogashira reaction employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] Microwave irradiation can significantly accelerate this process, and modern protocols often explore copper-free conditions to avoid issues with homocoupling of the alkyne (Glaser coupling).[19]

Detailed Protocol: Sonogashira Coupling

  • Reagent Preparation: To a microwave vial, add this compound (1.0 mmol, 1 equiv.), the palladium catalyst, a copper co-catalyst (if used), and a base.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or MeCN) followed by the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.).

  • Degassing and Sealing: Purge the mixture with an inert gas (e.g., argon) for several minutes before sealing the vial. This is critical to prevent oxidative homocoupling, especially when using copper.

  • Microwave Irradiation: Place the vial in the reactor and irradiate at a moderate temperature (e.g., 80-120 °C) for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with water or brine to remove the base and solvent, then dry and concentrate.

  • Purification: Purify the crude product using column chromatography.

Table 4: Recommended Starting Conditions for Sonogashira Coupling

Component Example Molar Eq. / Mol% Rationale & Expert Insight
Substrate This compound 1.0 Standard substrate for this coupling.
Coupling Partner Phenylacetylene 1.2 - 1.5 Excess alkyne helps to suppress homocoupling side reactions.
Pd Catalyst PdCl₂(PPh₃)₂ 2 - 5 mol% A classic and reliable catalyst for Sonogashira reactions.
Cu(I) Co-catalyst CuI 5 - 10 mol% Accelerates the reaction by forming the copper acetylide. Can be omitted in "copper-free" protocols, which may require different ligands or bases.[19]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) 2.0 - 3.0 The amine base acts both as a base and often as a solvent or co-solvent.
Solvent DMF, MeCN, or THF ~0.2 M Anhydrous polar aprotic solvents are generally effective.
Temperature 80 - 120 °C N/A Lower temperatures compared to C-N or C-C(sp²) couplings are often sufficient.

| Time | 10 - 30 min | N/A | Reactions are typically very fast under microwave irradiation.[21] |

Safety and Troubleshooting

Safety First:

  • Pressure: Microwave reactions are conducted in sealed vessels and can generate significant internal pressure. Always use vials and caps rated for the temperatures and pressures you intend to use. Never exceed the manufacturer's recommended fill volume (typically ~1/3 of the vial's total volume).

  • Solvent Choice: Use high-purity solvents. Solvents with low boiling points (e.g., DCM, ether) can generate excessive pressure and should be used with extreme caution and proper parameter control.

  • Exothermic Reactions: For unknown or highly concentrated reactions, use a temperature ramp instead of applying maximum power immediately to maintain control.[14]

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive catalyst, insufficient temperature/time, or poor reagent quality.

    • Solution: Ensure reagents are pure and solvents are anhydrous. Increase temperature in 10-20 °C increments or extend the reaction time. Consider a more active catalyst/ligand system from a later generation.[14]

  • Side Product Formation (e.g., Debromination):

    • Cause: Excessive temperature or prolonged reaction time leading to hydrodehalogenation or decomposition.

    • Solution: Reduce the reaction temperature and/or time. Monitor the reaction progress closely by taking aliquots at shorter intervals to find the optimal endpoint.[14]

  • Reaction Stalls:

    • Cause: Catalyst poisoning or decomposition. The free amino groups of the substrate can sometimes inhibit the catalyst.

    • Solution: Increase the ligand-to-palladium ratio. Switch to a more robust ligand (e.g., a biarylphosphine ligand) designed to resist inhibition.

Conclusion

Microwave-assisted synthesis provides a powerful, reliable, and highly efficient platform for the derivatization of this compound. By dramatically reducing reaction times from hours or days to mere minutes, this technology enables the rapid generation of diverse chemical libraries essential for modern drug discovery programs. The detailed protocols and expert insights provided herein serve as a robust starting point for researchers to harness the full potential of this key building block, accelerating the path toward novel therapeutic agents.

References

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Application Notes & Protocols: Leveraging Flow Chemistry for the Synthesis of 5-Bromopyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm for Pyrimidine Core Synthesis

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antifolates and kinase inhibitors.[1][2][3] 5-Bromopyrimidine-2,4-diamine serves as a critical and versatile building block for the synthesis of these complex molecules, primarily through cross-coupling reactions that functionalize the C5 position. Traditional batch synthesis, however, often faces challenges related to safety, scalability, and process control, particularly with exothermic reactions or when handling slurries of reagents and catalysts.[4]

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously streaming fluid within a network of tubes or microreactors, this technology provides unparalleled control over reaction parameters.[5][6][7] The high surface-area-to-volume ratio inherent to flow reactors enables superior heat and mass transfer, leading to significant improvements in reaction efficiency, product consistency, and safety.[4][7] This guide provides detailed application notes and protocols for researchers and drug development professionals to harness the power of flow chemistry for reactions involving this compound, with a focus on robust and scalable palladium-catalyzed cross-coupling reactions.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[8][9] In the context of this compound, it allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C5 position.

Mechanistic & Process Advantages in Flow

Adapting the Suzuki-Miyaura coupling to a continuous flow process offers several distinct advantages over conventional batch methods:

  • Enhanced Thermal Control: Palladium-catalyzed reactions are sensitive to temperature fluctuations, which can lead to catalyst degradation (e.g., formation of palladium black) and the generation of impurities. Flow reactors, with their exceptional heat transfer capabilities, maintain a precise and uniform temperature profile, preserving catalyst activity and improving selectivity.[4]

  • Improved Mixing and Mass Transfer: The rapid, diffusion-based mixing in microreactors ensures a homogenous reaction mixture, which is particularly beneficial when dealing with slurries containing insoluble bases like potassium carbonate or potassium phosphate.[7] This eliminates concentration gradients and accelerates reaction rates.

  • Safe Handling of Reagents: The small internal volume of a flow reactor minimizes the amount of reactive material present at any given moment, drastically improving the safety profile, especially during scale-up.[4][10]

  • Facilitated Use of Heterogeneous Catalysts: Flow chemistry is exceptionally well-suited for the use of packed-bed reactors containing immobilized or solid-supported catalysts (e.g., Pd/C).[11][12] This approach simplifies the reaction workflow by integrating the reaction and catalyst separation into a single step, allowing for continuous operation without the need for downstream filtration to remove the catalyst.[11]

General Workflow for Continuous Flow Suzuki-Miyaura Coupling

The logical workflow for a typical Suzuki-Miyaura reaction in a continuous flow setup involves pumping two or more reagent streams into a mixer, passing the combined stream through a heated reactor coil for a defined residence time, and then collecting the product stream after it passes through a back-pressure regulator (BPR) to maintain system pressure and prevent solvent boiling.

G cluster_0 Reagent Delivery cluster_1 Reaction & Collection r1 Reagent A (this compound, Pd Catalyst, Solvent) p1 Pump A r1->p1 r2 Reagent B (Boronic Acid, Base, Solvent) p2 Pump B r2->p2 mixer T-Mixer p1->mixer p2->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr product Product Collection bpr->product caption Fig 1. General schematic for a two-inlet continuous flow Suzuki coupling.

Caption: Fig 1. General schematic for a two-inlet continuous flow Suzuki coupling.

Protocol 1: Continuous Flow Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should perform initial optimization of residence time and temperature for each specific substrate.

1. Reagent Solution Preparation:

  • Solution A: In a volumetric flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.), and a suitable ligand if required, in a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Solution B: In a separate volumetric flask, dissolve the arylboronic acid (1.2 - 1.5 equiv.) and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv.) in the same degassed solvent mixture. Note: The base may not fully dissolve, creating a slurry. Ensure continuous stirring of this solution.

2. Flow Reactor Setup:

  • Assemble the flow chemistry system as depicted in Figure 1. Use two separate pumps for Solution A and Solution B.

  • The reactor can be a PFA or stainless steel tube coil of a known volume, placed in a suitable heater (e.g., oil bath or column heater).

  • Install a back-pressure regulator (BPR) downstream of the reactor, typically set to 50-100 psi, to prevent solvent outgassing at elevated temperatures.

3. Reaction Execution:

  • Prime the pumps and lines with the solvent mixture to purge the system of air.

  • Set the reactor temperature (a typical starting point is 80-120 °C).

  • Set the flow rates for Pump A and Pump B. The total flow rate (Pump A + Pump B) and the reactor volume will determine the residence time. For example, a 10 mL reactor with a total flow rate of 0.5 mL/min will have a residence time of 20 minutes.

  • Begin pumping Solution A and Solution B into the system.

  • Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

4. Workup and Analysis:

  • Collect the output from the BPR.

  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS or ¹H NMR to determine conversion.

  • Purify the product via column chromatography.

Quantitative Data Summary

The following table provides example parameters for optimization. Actual values will vary based on the specific substrates and catalyst used.

ParameterRange / ValueRationale
Temperature 80 - 140 °CHigher temperatures accelerate the reaction, enabled by pressurization in flow.[10]
Residence Time 5 - 30 minOptimized to achieve full conversion; shorter times increase throughput.
Catalyst Loading 1 - 5 mol%Flow chemistry can sometimes allow for lower catalyst loading due to high efficiency.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Choice of base can significantly impact reaction rate and yield.
Solvent Dioxane/H₂O, DMF, THFSolvent choice is critical for solubility of all components.
Pressure (BPR) 50 - 150 psiSuppresses solvent boiling, enabling superheated conditions.

Application Note 2: C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the synthesis of 5-amino-substituted 2,4-diaminopyrimidines. These motifs are prevalent in pharmacologically active molecules.

Advantages of Flow for Buchwald-Hartwig Reactions
  • Precise Stoichiometry Control: The use of syringe or HPLC pumps allows for precise and constant molar ratios of reactants to be delivered to the reactor, which is critical for minimizing side reactions.

  • Handling of Air-Sensitive Reagents: While an inert atmosphere is still required for reagent preparation, the sealed nature of a flow system provides excellent protection against oxygen for air-sensitive catalysts and ligands throughout the reaction.

  • Telescoping Reactions: The output from one flow reactor can be directly fed into a second reactor for a subsequent transformation without isolating the intermediate. This "telescoped" approach dramatically improves process efficiency.[13][14]

Workflow Using a Packed-Bed Reactor

For reactions involving a solid-supported catalyst or an insoluble base, a packed-bed reactor is highly advantageous. This setup prevents clogging of the system and simplifies purification.

G cluster_0 Reagent Delivery cluster_1 Reaction & Collection r1 Reagent Mix (this compound, Amine, Soluble Base, Solvent) p1 Pump r1->p1 reactor Heated Packed-Bed Reactor (Immobilized Pd Catalyst) p1->reactor bpr Back-Pressure Regulator reactor->bpr product Product Collection bpr->product caption Fig 2. Schematic for a single-inlet flow system with a packed-bed reactor.

Caption: Fig 2. Schematic for a single-inlet flow system with a packed-bed reactor.

Protocol 2: Continuous Flow Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine.

1. Reagent Solution Preparation:

  • Solution A (for a homogenous system): In a glovebox or under an inert atmosphere, dissolve this compound (1.0 equiv.), the amine (1.2 equiv.), a soluble base (e.g., LHMDS or NaOtBu, 1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 - 0.03 equiv.), and a suitable phosphine ligand (e.g., XPhos, RuPhos) in a degassed anhydrous solvent (e.g., Toluene or THF).

  • For a packed-bed system: Prepare the reagent solution as above but without the palladium catalyst. The catalyst will be loaded into the packed-bed reactor column.

2. Flow Reactor Setup:

  • Homogenous System: Assemble the reactor as shown in Figure 1.

  • Packed-Bed System: Assemble the reactor as shown in Figure 2. The packed-bed reactor (often a commercially available HPLC column) should be carefully packed with the solid-supported catalyst (e.g., Pd on resin).

  • Ensure all lines and the reactor are purged with an inert gas before introducing the solvent.

3. Reaction Execution:

  • Prime the system with anhydrous solvent.

  • Set the desired temperature for the reactor (typically 60 - 110 °C).

  • Set the BPR to maintain pressure (e.g., 50-100 psi).

  • Begin pumping the premixed reagent solution into the reactor at a flow rate calculated to achieve the desired residence time.

  • Collect the initial output as waste until the system reaches a steady state.

  • Begin collecting the product stream for analysis and workup.

4. Workup and Analysis:

  • Carefully quench the reaction mixture with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Analyze the crude mixture by LC-MS and purify as necessary.

Quantitative Data Summary
ParameterRange / ValueRationale
Temperature 60 - 110 °CBalances reaction rate against potential catalyst or substrate degradation.
Residence Time 10 - 40 minLonger times may be needed for less reactive amines.
Catalyst/Ligand Pd₂(dba)₃/XPhos, etc.The choice of ligand is crucial for successful C-N coupling and must be optimized.
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Pressure (BPR) 50 - 100 psiMaintains a single-phase flow and prevents boiling.

Conclusion

Continuous flow chemistry represents a powerful and enabling technology for the synthesis and derivatization of this compound. By providing precise control over reaction conditions, flow systems enhance reaction safety, efficiency, and scalability. The protocols and application notes provided herein serve as a robust foundation for researchers to adapt Suzuki-Miyaura and Buchwald-Hartwig couplings to continuous processing, accelerating discovery and development programs that rely on the versatile 2,4-diaminopyrimidine core.

References

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  • (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]

  • Buonomano, C., et al. (2022). Development of a palladium-catalyzed decarboxylative arene cross-coupling of pyrrole derivatives in a flow reactor. Vapourtec. Available at: [Link]

  • (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • (n.d.). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. Available at: [Link]

  • (n.d.). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. ResearchGate. Available at: [Link]

  • (n.d.). Flow Chemistry. NJ Bio, Inc. Available at: [Link]

  • (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. Available at: [Link]

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  • (n.d.). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. Available at: [Link]

  • (n.d.). Continuous Flow Synthesis of Anticancer Drugs. MDPI. Available at: [Link]

  • O'Neill, P., & Wu, J. (n.d.). Revolutionizing Medicine Production with Continuous Flow Chemistry. SciTube. Available at: [Link]

  • (n.d.). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. Available at: [Link]

  • (n.d.). Suzuki Coupling in Flow Reactors. Wordpress. Available at: [Link]

  • (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. ResearchGate. Available at: [Link]

  • (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • (n.d.). Cross-coupling in flow. Royal Society of Chemistry. Available at: [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. Available at: [Link]

  • (n.d.). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciELO. Available at: [Link]

  • Raby-Buck, S. E., et al. (n.d.). Continuous flow chemistry for molecular synthesis. CoLab. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • (n.d.). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. Available at: [Link]

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Application Notes & Protocols: Leveraging 5-Bromopyrimidine-2,4-diamine for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-bromopyrimidine-2,4-diamine as a versatile scaffold for the synthesis of novel fluorescent probes. We delve into the core chemical principles, offering two detailed, field-proven protocols for synthesizing distinct classes of fluorescent molecules via palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to generate a donor-acceptor solvatochromic probe and a Buchwald-Hartwig amination to create a key intermediate for bio-conjugatable sensors. The narrative emphasizes the rationale behind experimental choices, methods for photophysical characterization, and potential applications in bioimaging and drug discovery.[1][2]

Introduction: The Pyrimidine Scaffold as a Privileged Core

The 2,4-diaminopyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic purine bases and engage in specific hydrogen-bonding interactions with biological targets.[3][4] Its utility, however, extends beyond pharmacology into the realm of chemical biology. The introduction of a bromine atom at the 5-position transforms this scaffold into a powerful and versatile building block for constructing complex molecular architectures, including sophisticated fluorescent probes.[5]

This compound offers a unique combination of features:

  • A Reactive Handle: The C5-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups and fluorophores.[5][6]

  • Inherent Electronic Properties: The electron-rich diaminopyrimidine core can act as an effective electron donor, enabling the creation of push-pull fluorophores with environment-sensitive (solvatochromic) properties.[7]

  • Bio-compatibility & Targeting: The pyrimidine structure can impart favorable pharmacokinetic properties and provides a vector for targeting specific biological environments, such as the groves of dsDNA.[8]

This guide will demonstrate how to harness these features to create novel fluorescent tools for advanced research applications.

Core Synthetic Strategies: Cross-Coupling Reactions

The lability of the bromine atom on the 5-bromopyrimidine core makes it an excellent substrate for palladium-catalyzed reactions.[5] Two of the most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]

Suzuki-Miyaura Coupling

This reaction creates a carbon-carbon bond between the pyrimidine ring and an organoboron compound, typically an aryl or heteroaryl boronic acid or ester.[11] This is an exceptionally robust method for directly attaching a pre-existing fluorophore or a π-conjugated system to the pyrimidine core, thereby creating a new, larger chromophore.

Causality: The choice of catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., 1,4-dioxane, toluene, DMF) is critical.[10] The base activates the boronic acid, while the ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the pyrimidine and a primary or secondary amine.[9] This is invaluable for linking the pyrimidine scaffold to aniline-type structures, which are common components of fluorescent dyes, or for introducing linker groups for subsequent bioconjugation.

Causality: This reaction typically requires a specific combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos).[12][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often necessary to deprotonate the amine and form the key palladium-amido intermediate in the catalytic cycle.[12][14]

Protocol I: Synthesis of a Solvatochromic Probe via Suzuki-Miyaura Coupling

This protocol details the synthesis of a novel pyrimidine-coumarin conjugate (PCC-1). The electron-donating diaminopyrimidine is coupled with an electron-accepting coumarin fluorophore, creating a donor-π-acceptor (D-π-A) structure. Such molecules often exhibit solvatochromism, where their fluorescence emission color changes with solvent polarity.

Workflow: Synthesis of PCC-1

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine this compound, Coumarin Boronic Ester, & K3PO4 in a Schlenk flask B Add Pd(PPh3)4 Catalyst A->B C Add 1,4-Dioxane/H2O solvent B->C D Evacuate & backfill with Argon (3x) C->D E Heat mixture to 90 °C with vigorous stirring D->E F Monitor progress by TLC (e.g., 10% MeOH in DCM) E->F G Cool to RT, dilute with EtOAc, filter through Celite F->G H Wash filtrate with H2O & Brine G->H I Dry organic layer (Na2SO4), concentrate in vacuo H->I J Purify by silica gel column chromatography I->J K Characterize PCC-1 (NMR, HRMS) J->K

Caption: Workflow for the Suzuki-Miyaura synthesis of the PCC-1 fluorescent probe.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin, and anhydrous K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]

  • Via syringe, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of starting pyrimidine).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting this compound spot is consumed (typically 8-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure PCC-1 probe.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol II: Synthesis of a Functionalizable Amine Probe via Buchwald-Hartwig Amination

This protocol describes the synthesis of N⁵-(4-aminophenyl)-pyrimidine-2,4,5-triamine (APPT), a key intermediate. The terminal primary amine on the phenyl ring serves as a versatile handle for subsequent conjugation to biomolecules or other functional units using standard chemistries (e.g., NHS ester or isothiocyanate coupling).

Workflow: Synthesis of APPT

cluster_0 Reaction Setup (Glovebox) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine this compound, p-Phenylenediamine, & NaOtBu in an oven-dried vial B Add Pd2(dba)3 and XPhos ligand A->B C Add anhydrous Toluene B->C D Seal vial and remove from glovebox C->D E Heat mixture to 110 °C with vigorous stirring D->E F Monitor progress by LC-MS E->F G Cool to RT, dilute with EtOAc, filter through Celite F->G H Wash filtrate with water & brine G->H I Dry organic layer (Na2SO4), concentrate in vacuo H->I J Purify by silica gel column chromatography I->J K Characterize APPT (NMR, HRMS) J->K

Caption: Workflow for the Buchwald-Hartwig amination synthesis of the APPT intermediate.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

  • Inert atmosphere glovebox is recommended for weighing reagents.

Procedure:

  • Inside a glovebox, to an oven-dried reaction vial equipped with a stir bar, add this compound, p-phenylenediamine, and sodium tert-butoxide.[12]

  • In the same vial, add Pd₂(dba)₃ and the XPhos ligand.

  • Add anhydrous toluene, seal the vial with a PTFE-lined cap, and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitor the reaction for the consumption of starting material, typically by LC-MS due to the polarity of the product (usually 12-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Carefully wash the filtrate with water and brine. Note: The product may have some water solubility, so minimize the volume of aqueous washes.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, often using a mobile phase containing a small amount of triethylamine (e.g., 0.5%) to prevent streaking, with a gradient of methanol in dichloromethane.

  • Confirm the structure and purity of APPT using ¹H NMR, ¹³C NMR, and HRMS.

Photophysical Characterization

Once synthesized and purified, the new probes must be characterized to understand their fluorescent properties.[15][16]

Protocol: Basic Photophysical Analysis

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • A set of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable solvent like DMSO or DMF.

  • Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) from the stock solution in each of the desired solvents for analysis. The final absorbance at λₘₐₓ should ideally be below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption: For each working solution, scan the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₐₑₛ) and the molar extinction coefficient (ε).[7]

  • Fluorescence Emission: Excite each sample at its λₐₑₛ and record the fluorescence emission spectrum to determine the maximum emission wavelength (λₑₘ).[17]

  • Data Analysis: Calculate the Stokes shift (λₑₘ - λₐₑₛ) for each solvent. The quantum yield (Φ) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Data Presentation: Expected Properties of PCC-1
SolventDielectric Constantλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.3841048575~0.85
DCM8.9341850587~0.70
Acetonitrile37.5425530105~0.50
Ethanol24.5428545117~0.35
Water80.1435580145~0.10

Note: This table contains hypothetical but representative data for a D-π-A probe like PCC-1, illustrating the solvatochromic effect.

Application Concept: "Turn-On" Fluorescent Sensing

The probes synthesized from this compound can be designed as "turn-on" sensors. This typically involves a mechanism where the probe's fluorescence is initially quenched. Upon interaction with a specific analyte, a chemical reaction occurs that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.

cluster_0 Mechanism of a 'Turn-On' Probe Probe_Off Probe-Quencher Conjugate (Low Fluorescence) Probe_On Probe (High Fluorescence) Probe_Off->Probe_On Reaction Light_Out1 Weak/No Emission Probe_Off->Light_Out1 Product Modified Quencher Probe_On->Product Light_Out2 Strong Emission Probe_On->Light_Out2 Analyte Analyte Analyte->Probe_Off Light_In1 Excitation Light Light_In1->Probe_Off Light_In2 Excitation Light Light_In2->Probe_On

Caption: General principle of an analyte-activated "turn-on" fluorescent probe.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the development of novel fluorescent probes. Through robust and well-understood palladium-catalyzed coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, researchers can readily access a diverse range of molecular structures. The protocols and principles outlined in this document provide a solid foundation for synthesizing probes with tailored properties, from environment-sensitive dyes to precursors for targeted biosensors, thereby empowering advanced research in chemical biology and drug discovery.

References

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIc1dIyyiN0qWL5V6X4Ynnrcon40ZgCH-6dMiTdpQ-P1xeHQ0QEpyPD47tIpsx4qIhfNbPRXRo5A2-IOOZ4MakCfWrcZeN4Qp6ixQK7usLQUvUiSN7j3R67Wkh3H7i9_7RUEsi32CokeR-d_j7fvkRr0NjX3o_be8CXaYxBlGqR0uUsBgrr3TZrkOd91HUGCm2JgFm4qO-2Y1zalV06Bhs7f698R8adQjMwr_fKg==]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem. [URL: https://www.benchchem.
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  • Synthesis of fluorescent probes. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Photophysical properties of the obtained DPP dyes. ResearchGate. [URL: https://www.researchgate.net/figure/Photophysical-properties-of-the-obtained-DPP-dyes_tbl1_281484218]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.
  • Photophysical properties of dyes 1 and 2 in several solvents. ResearchGate. [URL: https://www.researchgate.net/figure/Photophysical-properties-of-dyes-1-and-2-in-several-solvents_tbl1_23408092]
  • Photophysical properties of the different push-pull dyes in acetonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/Photophysical-properties-of-the-different-push-pull-dyes-in-acetonitrile-maximum_tbl2_344614210]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2018/sc/c8sc03422a]
  • Application Notes and Protocols for Fluorescent Probes Synthesized from 5-(Bromomethyl)naphthalen-2-amine. BenchChem. [URL: https://www.benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-Reactions-of-dichloropyrimidine-Rasool-Zubair/045b63268c28131378370f2f317b949162985f40]
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Experimental procedure for N-arylation of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-arylation of 5-Bromopyrimidine-2,4-diamine

Authored by a Senior Application Scientist

Introduction: The Significance of N-Arylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-aryl-2,4-diaminopyrimidine derivatives are privileged structures known to exhibit a wide range of biological activities, including kinase inhibition, which is crucial in oncology research. The targeted synthesis of these molecules via C-N cross-coupling reactions is a fundamental process in drug discovery and development.[1][2]

This guide provides an in-depth technical overview and detailed experimental protocols for the N-arylation of this compound. We will explore the two most powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The narrative emphasizes the rationale behind procedural choices, addresses potential challenges like regioselectivity, and offers robust, field-proven protocols for researchers, scientists, and drug development professionals.

Core Challenge: Regioselectivity in a Multifunctional Substrate

The N-arylation of this compound presents a distinct synthetic challenge. The substrate contains three potential nucleophilic sites: the amino groups at the C2 and C4 positions, and the pyrimidine ring nitrogens (though less reactive). Achieving selective mono-arylation at a specific amino group without side reactions such as di-arylation or undesired coupling at the alternative amino site is paramount. The electronic properties of the pyrimidine ring render the C4 position generally more susceptible to nucleophilic attack than the C2 position, a principle that can often be exploited to achieve regioselectivity.[3][4] The choice of catalyst, ligand, base, and solvent system is critical in directing the reaction to the desired outcome.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds.[5][6] Its success lies in the use of sophisticated palladium catalysts supported by sterically hindered phosphine ligands, which facilitate the reaction under relatively mild conditions with broad functional group tolerance.[7][8]

Causality and Mechanistic Insight

The catalytic cycle, illustrated below, is a well-understood process.[9] The key is the formation of a palladium-amido complex which then undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. The ligand's role is crucial; bulky, electron-rich biaryl phosphine ligands promote the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amide_complex Pd(II)-Amido Complex pd_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product aryl_halide Ar-X aryl_halide->pd0 amine HNR'R'' amine->pd_complex base Base base->pd_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Optimized Protocol for N-Arylation of this compound

This protocol is designed as a robust starting point. Optimization of ligand, base, and temperature may be required for specific aryl halide partners.

Materials and Reagents:

  • This compound

  • Aryl Halide (e.g., Aryl bromide or chloride, 1.0-1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BrettPhos, 2-4 mol%)[11][12]

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)[11][12]

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Experimental Workflow Visualization:

experimental_workflow start Start: Assemble Glassware setup 1. Inert Atmosphere Setup (Oven-dried flask, purge with Ar/N₂) start->setup reagents 2. Add Solids (Pyrimidine, Aryl Halide, Pd Catalyst, Ligand, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Reaction (Heat to 80-110 °C, vigorous stirring) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS / LC-MS) reaction->monitor workup 6. Reaction Work-up (Cool, dilute, filter through Celite®) monitor->workup extract 7. Extraction & Drying (Wash with water/brine, dry over Na₂SO₄) workup->extract purify 8. Purification (Flash Column Chromatography) extract->purify end End: Characterize Product purify->end

Caption: General experimental workflow for N-arylation reactions.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. For challenging substrates, microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter times.[13][14]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.

ComponentRecommended Starting ConditionsRationale for Choice
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Air-stable source of Pd(0) upon ligand coordination.[10]
Ligand Xantphos (4 mol%)A chelating ligand known to be effective for coupling amines with heteroaryl chlorides/bromides.[12]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to deprotonate the amine without competing side reactions.[11]
Solvent Toluene (0.1 M)Anhydrous, high-boiling, non-coordinating solvent suitable for maintaining an inert atmosphere.[11]
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant thermal decomposition.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[15] While it often requires higher temperatures than palladium-catalyzed methods, modern advancements using ligands have made it a cost-effective and powerful alternative.[16][17]

Causality and Mechanistic Insight

The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism.[18][19] A copper(I) salt reacts with the amine in the presence of a base to form a copper-amido intermediate. This intermediate then reacts with the aryl halide, likely via an oxidative addition step, followed by reductive elimination to yield the N-arylated product and regenerate the active copper species. Ligands such as diamines or amino acids chelate to the copper center, stabilizing the intermediates and facilitating the reaction under milder conditions.[20][21]

Ullmann_Condensation cluster_cycle Catalytic Cycle cu_i Cu(I)L cu_amide Cu(I)-Amido Complex cu_i->cu_amide Amine Coordination cu_iii_complex Cu(III) Intermediate cu_amide->cu_iii_complex Oxidative Addition cu_iii_complex->cu_i Reductive Elimination product Ar-NR'R'' cu_iii_complex->product aryl_halide Ar-X aryl_halide->cu_amide amine HNR'R'' + Base amine->cu_i

Caption: Postulated catalytic cycle for the Ullmann N-arylation.

Optimized Protocol for N-Arylation of this compound

Materials and Reagents:

  • This compound

  • Aryl Halide (Aryl iodide is often more reactive, 1.2-1.5 equiv)

  • Copper(I) Salt (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%)[20]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[20]

  • Anhydrous Polar Aprotic Solvent (e.g., DMSO or DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To a reaction vessel, add the copper(I) iodide (10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent Addition: Add anhydrous DMSO or DMF via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the mixture in a preheated oil bath to 110-130 °C with vigorous stirring. The reaction progress should be monitored.[20][22]

  • Monitoring: Track the consumption of starting material via TLC or LC-MS (typically 12-36 hours).

  • Work-up: After cooling to room temperature, add a concentrated aqueous solution of ammonium hydroxide to complex with the copper catalyst and dilute the mixture with ethyl acetate.

  • Extraction: Filter the mixture through Celite® if necessary. Separate the organic layer in a separatory funnel, wash thoroughly with water to remove the DMSO/DMF, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.

ComponentRecommended Starting ConditionsRationale for Choice
Cu Catalyst CuI (10 mol%)A common, effective, and inexpensive Cu(I) source.[20]
Ligand L-Proline (20 mol%)An inexpensive, readily available amino acid ligand that accelerates the reaction.[20]
Base K₃PO₄ (2.0 equiv)A moderately strong base effective in this transformation without being overly harsh.[20]
Solvent DMSO (0.2 M)A polar aprotic solvent that helps to solubilize the reagents and can facilitate the reaction.[20]
Temperature 120 °CHigher temperatures are often required for Ullmann reactions compared to Buchwald-Hartwig aminations.[15]

Product Characterization

The synthesized N-arylated this compound should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry of the arylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Chromatography: HPLC or GC-MS to assess the purity of the final compound.

Conclusion

The N-arylation of this compound is a critical transformation for the synthesis of biologically active molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation provide effective routes to the desired products. The Buchwald-Hartwig method often offers milder conditions and a broader substrate scope, while the Ullmann reaction presents a more economical option. The choice of methodology will depend on the specific arylating agent, available resources, and desired scale of the reaction. Careful selection and optimization of the catalyst, ligand, base, and solvent are essential for achieving high yields and, most importantly, controlling the regioselectivity of this challenging yet valuable synthetic operation.

References

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Application of 5-Bromopyrimidine-2,4-diamine in agricultural chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromopyrimidine-2,4-diamine as a versatile building block in the discovery of novel agrochemicals.

Introduction: The Pyrimidine Scaffold in Modern Agriculture

The pyrimidine ring is a foundational heterocyclic structure in the development of new pesticides. Its unique chemical stability and the capacity for diverse substitutions have made it a "privileged scaffold" in agricultural chemistry.[1] Pyrimidine derivatives have demonstrated broad-spectrum biological activities, leading to the successful commercialization of numerous insecticides, herbicides, and fungicides.[2] Key examples include fungicides like cyprodinil, herbicides such as halosulfuron, and insecticides like flufenerim.[1] The efficacy of these compounds often hinges on the specific functional groups attached to the pyrimidine core.

Within this context, This compound (CAS No. 1004-01-9) emerges as a strategic starting material for the synthesis of new agrochemical candidates.[3][4][5] Its structure is pre-configured with two key features for synthetic diversification:

  • A Halogen Handle: The bromine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[1][6] This position is frequently halogenated in active pyrimidine-based insecticides.[1]

  • Reactive Amino Groups: The diamino groups at the 2- and 4-positions provide sites for further modification, such as acylation, alkylation, or sulfonylation, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide provides a comprehensive overview of the application of this compound as a scaffold, detailing synthetic protocols, screening methodologies, and the scientific rationale for its use in discovering next-generation herbicides, fungicides, and insecticides.

Part 1: Synthetic Diversification Protocols

The primary application of this compound in agrochemical research is as a core intermediate for generating libraries of novel compounds. The bromine atom is the most versatile position for initial modification.

Rationale for Synthetic Strategy

The goal is to create a diverse set of molecules to screen for biological activity. A scaffold-hopping and derivatization strategy is employed. The 5-position is ideal for introducing larger, structurally diverse fragments via cross-coupling, which can interact with specific binding pockets in target enzymes or receptors. The 2,4-diamino groups can then be modified to modulate properties like solubility, cell permeability, and metabolic stability, which are critical for in-planta performance.

Protocol 1: Synthesis of a 5-Aryl-pyrimidine-2,4-diamine Library via Suzuki-Miyaura Cross-Coupling

This protocol describes a standard method for creating new carbon-carbon bonds at the 5-position of the pyrimidine ring. The Suzuki reaction is chosen for its reliability, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyrimidine-2,4-diamine derivative.[7]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Derivative Synthesis

G start This compound Scaffold coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling library 5-Substituted Pyrimidine Library coupling->library reagents Aryl/Alkyl Boronic Acids Alkynes, Amines reagents->coupling modification Modification of Amino Groups (Acylation, Alkylation) library->modification final_library Final Diversified Compound Library modification->final_library screening Biological Screening final_library->screening

Caption: Synthetic workflow for library generation.

Part 2: Application in Herbicide Discovery

Pyrimidine derivatives are well-established herbicides, with many commercial products targeting the acetohydroxyacid synthase (AHAS) enzyme. More recently, a novel mechanism involving the disruption of pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH) inhibition has been discovered.[8][9] Derivatives of this compound are promising candidates for both established and novel herbicidal targets.

Mechanism of Action: Targeting Essential Plant Enzymes
  • AHAS Inhibition: AHAS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, halting plant growth. Pyrimidine-biphenyl hybrids have shown potent AHAS inhibitory activity.[10] The 5-aryl derivatives synthesized from this compound could mimic these structures.

  • DHODH Inhibition: DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA.[9] Blocking this enzyme starves the plant of necessary nucleotides, leading to rapid growth cessation. This represents a newer, less resistance-prone target for herbicide development.[8]

Hypothetical Inhibition of a Plant Biosynthesis Pathway

G sub Substrate enzyme Target Enzyme (e.g., AHAS) sub->enzyme binds prod Essential Product (e.g., Amino Acid) growth Plant Growth prod->growth enzyme->prod catalyzes no_growth Growth Arrest enzyme->no_growth inhibitor Pyrimidine Derivative inhibitor->enzyme inhibits

Caption: Enzyme inhibition leading to plant growth arrest.

Protocol 2: In Vitro Herbicidal Screening (Seed Germination and Growth Assay)

This primary assay provides a rapid assessment of a compound's phytotoxicity on both monocot and dicot plants.

Materials:

  • Test compounds dissolved in DMSO (stock solution)

  • Seeds of a monocot (e.g., barnyard grass, Echinochloa crusgalli) and a dicot (e.g., rape, Brassica napus).[11]

  • Petri dishes with filter paper

  • Growth medium (e.g., 0.5% agar in water)

  • Controlled environment chamber (25°C, 16h light/8h dark cycle)

Step-by-Step Methodology:

  • Preparation: Place a sterile filter paper in each petri dish. Prepare a series of dilutions for each test compound (e.g., 1, 10, 100 µg/mL) in the growth medium. Ensure the final DMSO concentration is non-phytotoxic (e.g., <0.5%). Include a negative control (medium with DMSO) and a positive control (commercial herbicide).

  • Plating: Add 5 mL of the test solution to each petri dish, ensuring the filter paper is saturated.

  • Sowing: Place 10-15 seeds of the selected plant species onto the filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a controlled environment chamber.

  • Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length for each treatment.

  • Data Analysis: Calculate the percent inhibition of root and shoot growth compared to the negative control. Determine the concentration required for 50% inhibition (IC₅₀) for active compounds.

Compound IDConcentration (µg/mL)Root Inhibition (%) - B. napusShoot Inhibition (%) - B. napus
Control 000
4d 10081.5[12]-
4f 100-81 (vs. D. adscendens)[12]
Test Cmpd 1 100DataData
Test Cmpd 2 100DataData
A representative data table for herbicidal activity screening. Data for compounds 4d and 4f are from a study on pyrimidine thiourea derivatives.[12]

Part 3: Application in Fungicide Discovery

Several commercial fungicides are based on the pyrimidine scaffold, such as pyrimethanil and diflumetorim.[13] They act on various fungal targets, making this a promising area for derivatives of this compound. The introduction of amide or 1,3,4-thiadiazole moieties to the pyrimidine core has been shown to yield compounds with significant antifungal activity.[14][15]

Protocol 3: In Vitro Antifungal Screening (Poisoned Food Technique)

This is a standard and widely used method to evaluate the mycelial growth inhibition of compounds against phytopathogenic fungi.[13]

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.).[14][15]

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal culture

Step-by-Step Methodology:

  • Medium Preparation: Autoclave the PDA medium and cool it to 50-55 °C in a water bath.

  • Compound Addition: Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[13] Mix thoroughly and pour into sterile petri dishes. Prepare a solvent control plate as well.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, mycelium-side down, in the center of each plate.

  • Incubation: Seal the plates and incubate them at 25-28 °C in the dark.

  • Evaluation: When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the colony diameter of the control and dt is the colony diameter of the treated plate. Determine the EC₅₀ value for promising compounds.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference FungicideEC₅₀ (µg/mL)
5o Phomopsis sp.10.5[14][16]Pyrimethanil32.1[14][16]
6h Phomopsis sp.25.9[15]Pyrimethanil32.1[15]
Test Cmpd 3 Botrytis cinereaDataPyrimethanilData
A representative data table for antifungal activity. Compound 5o is a 5-bromo-2-fluoro-N-phenylbenzamide derivative, and 6h is a pyrimidine derivative bearing a 1,3,4-thiadiazole skeleton.

Part 4: Application in Insecticide Discovery

The pyrimidine core is present in several classes of insecticides that act on various targets, including mitochondrial electron transport inhibitors and nicotinic acetylcholine receptor (nAChR) antagonists.[1] Structural modifications, such as the introduction of halogen atoms (-Cl, -Br) at the 5-position and amino groups at the 2- and 4-positions, are known to be important for insecticidal activity.[1] This makes this compound an ideal starting point for novel insecticide discovery.

Protocol 4: In Vivo Insecticidal Screening (Leaf-Dip Bioassay)

This method is commonly used to assess the contact and ingestion toxicity of compounds against leaf-eating insect pests.

Materials:

  • Test compounds

  • Target insect species (e.g., larvae of diamondback moth, Plutella xylostella)

  • Cabbage or lettuce leaves

  • Emulsifier (e.g., Tween-80)

  • Ventilated containers for rearing

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in acetone or another suitable solvent. Create a series of test concentrations (e.g., 100, 250, 500 mg/L) in water containing a small amount of emulsifier (e.g., 0.1% Tween-80).

  • Leaf Treatment: Cut fresh cabbage leaves into discs. Dip each leaf disc into a test solution for 10-20 seconds and then allow it to air dry. A control leaf should be dipped in the water-emulsifier solution.

  • Insect Exposure: Place one treated leaf disc into a ventilated container. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each container.

  • Incubation: Maintain the containers at 25±1 °C with a photoperiod of 16:8 (L:D).

  • Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Overall Screening and Development Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase lib Compound Library from This compound screen Primary In Vitro Screening (Herbicide, Fungicide, Insecticide) lib->screen hits Initial 'Hits' Identified screen->hits sar Structure-Activity Relationship (SAR) and Analogue Synthesis hits->sar potency Secondary/In Vivo Assays (Potency, Spectrum) sar->potency lead Lead Compound Selection potency->lead tox Toxicology & Environmental Impact Studies lead->tox field Field Trials tox->field candidate Agrochemical Candidate field->candidate

Caption: From library synthesis to agrochemical candidate.

Conclusion and Future Outlook

This compound is not an end product but a powerful and versatile platform for innovation in agricultural chemistry. Its pre-functionalized structure allows researchers to efficiently synthesize large and diverse libraries of novel compounds. By applying systematic screening protocols targeting herbicidal, fungicidal, and insecticidal activity, derivatives of this scaffold have the potential to become next-generation crop protection agents. The key to success lies in a logical approach to synthetic diversification, coupled with robust biological evaluation and subsequent structure-activity relationship studies to optimize the potency, selectivity, and environmental profile of lead compounds.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology.
  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
  • Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed.
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti.
  • Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Frontiers.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1004-01-9|this compound|BLD Pharm. BLD Pharm.
  • 1004-01-9 this compound. AK Scientific Inc..
  • This compound | 1004-01-9. ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you improve your reaction yields and obtain cleaner product profiles. The pyrimidine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating drug discovery programs.[1]

Understanding the Substrate: this compound

This compound presents unique challenges in Suzuki coupling due to the presence of two amino groups. These basic functionalities can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[2] Furthermore, the electron-rich nature of the pyrimidine ring can influence the oxidative addition step of the catalytic cycle. A thorough understanding of these factors is crucial for successful reaction optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when performing Suzuki reactions with this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common culprits are:

  • Catalyst Inactivation: The amino groups on the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

  • Protodebromination: This is a side reaction where the bromine atom is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2,4-diaminopyrimidine.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[4][5]

  • Deboronation: The boronic acid can be unstable under the reaction conditions and degrade before it can participate in the catalytic cycle.[6][7] This is particularly true for heteroaryl boronic acids.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent.[1][8] An inappropriate combination can lead to sluggish or incomplete reactions.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening and how can I prevent it?

A2: This byproduct is the result of protodebromination , a common side reaction in Suzuki couplings.[3] It occurs when the aryl halide undergoes a reaction that replaces the halogen with a hydrogen atom. In the context of the catalytic cycle, after oxidative addition, the palladium complex can react with a proton source (like water or an alcohol) to reductively eliminate the debrominated product.[3]

Troubleshooting Protodebromination:

  • Use Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can reduce protodebromination. Consider using anhydrous solvents and flame-drying your glassware.[9]

  • Base Selection: The choice of base can influence this side reaction. Weaker bases or anhydrous bases like potassium phosphate (K₃PO₄) can sometimes be beneficial.[9][10]

  • Protecting Groups: While not always ideal, protecting the amino groups can sometimes mitigate this issue by altering the electronic properties of the pyrimidine ring.

Q3: My boronic acid seems to be degrading during the reaction. How can I improve its stability?

A3: Boronic acid instability, often leading to protodeboronation , is a frequent cause of low yields.[6] Boronic acids can be susceptible to degradation, especially at elevated temperatures.[6]

Strategies to Mitigate Boronic Acid Decomposition:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be used as "slow-release" sources of the boronic acid under the reaction conditions.[7]

  • Optimize Reaction Temperature: Lowering the reaction temperature may help preserve the boronic acid, though this may require a more active catalyst system to maintain a reasonable reaction rate.[11]

  • Use a Stoichiometric Excess: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some degradation.[12]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting common issues.

Issue 1: Reaction Stalls or Fails to Reach Completion

If your reaction is sluggish or stops before all the starting material is consumed, a systematic optimization of the reaction parameters is necessary.

Catalyst and Ligand Selection

The choice of the palladium source and the phosphine ligand is paramount for the successful coupling of electron-rich and potentially coordinating substrates like this compound.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3, SPhos-Pd-G2), are often more effective than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[4] These precatalysts are designed to be highly active and stable.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaryl halides.[13] Ligands like XPhos, SPhos, and DavePhos can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.[13]

Experimental Protocol: Catalyst and Ligand Screening

  • Setup: In parallel reaction vials, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (2 mol %) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol %) and a ligand (2-4 mol %).

  • Reaction: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1), and heat the reactions to a standard temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

Catalyst SystemLigandTypical Yield Range (%)Notes
Pd(PPh₃)₄-20-50A common starting point, but often suboptimal for this substrate.[14]
Pd(OAc)₂ / SPhosSPhos60-90A robust system for many heteroaryl couplings.[15]
XPhos-Pd-G3XPhos70-95A highly active and reliable precatalyst.[4]
PEPPSI-IPrIPr (NHC)75-98Often very effective for challenging substrates.[13]

Yields are illustrative and highly dependent on the specific boronic acid and other reaction conditions.

Base and Solvent Optimization

The base and solvent system work in concert to facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[10][16]

  • Bases: A variety of bases can be employed, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being the most common.[10] For sensitive substrates, milder bases may be necessary to avoid decomposition.

  • Solvents: A mixture of an organic solvent and water is often used.[9] Common organic solvents include 1,4-dioxane, THF, and toluene. The water is necessary to help dissolve the inorganic base and facilitate the transmetalation.

Troubleshooting Flowchart for Reaction Optimization

G start Low Yield or Stalled Reaction catalyst Screen Catalyst/Ligand Systems (e.g., Pd(PPh3)4, XPhos-Pd-G3, PEPPSI-IPr) start->catalyst Initial Step base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base If still low yield success Improved Yield catalyst->success If successful solvent Screen Solvents (e.g., Dioxane/H2O, THF/H2O, Toluene/H2O) base->solvent If still low yield base->success If successful temp Adjust Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp If still low yield solvent->success If successful boronic_acid Consider Boronic Ester (Pinacol or MIDA ester) temp->boronic_acid If boronic acid instability is suspected temp->success If successful boronic_acid->success Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-Br(L_n) Pd0->OxAdd Ar-Br Transmetal Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Ar'-B(OR)2 Base Protodebromination Protodebromination (Ar-H) OxAdd->Protodebromination H+ Source RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2 Deboronation Deboronation (Ar'-H) Transmetal->Deboronation H2O, Heat RedElim->Pd0 Ar-Ar'

Sources

Common side products in 5-Bromopyrimidine-2,4-diamine synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromopyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis and purification of this critical building block.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

The most prevalent and direct method for synthesizing this compound is the bromination of 2,4-diaminopyrimidine. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent. The choice of brominating agent and reaction conditions can significantly influence the reaction's outcome and impurity profile.[1][2]

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?

The primary side product of concern is the dibrominated species, 5,6-dibromo-2,4-diaminopyrimidine. This arises from over-bromination, especially when using an excess of the brominating agent or when the reaction is allowed to proceed for too long.[1] Other potential impurities include unreacted starting material (2,4-diaminopyrimidine) and regioisomers, although the 5-position is generally the most reactive site for electrophilic substitution on the 2,4-diaminopyrimidine ring.

Q3: My reaction yield is consistently low. What factors could be contributing to this?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[3]

  • Degradation of product: this compound can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition.

  • Sub-optimal stoichiometry: An incorrect molar ratio of the brominating agent to the starting material can result in either incomplete conversion or the formation of undesired side products.[1]

  • Work-up losses: The product may be lost during the work-up and purification steps. Ensuring proper pH adjustment during extraction and using appropriate solvents for recrystallization or chromatography are critical.

Q4: What are the best methods for purifying crude this compound?

The two most effective purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for removing minor impurities and can yield highly pure crystalline material. Suitable solvents include methanol, ethanol, or mixtures of ethanol and water.[4][5]

  • Column Chromatography: For mixtures containing significant amounts of side products, particularly the dibrominated species, silica gel column chromatography is highly effective.[6] A gradient elution system, typically with a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is commonly used.[6]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Presence of a Significant Amount of Unreacted Starting Material
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Brominating Agent Carefully check the stoichiometry of your reaction. Ensure at least one equivalent of the brominating agent (e.g., NBS) is used per equivalent of 2,4-diaminopyrimidine.The bromination reaction is a stoichiometric process. An insufficient amount of the electrophilic bromine source will result in incomplete conversion of the starting material.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the progress by TLC. Some bromination reactions may require gentle heating to proceed at a reasonable rate.The rate of chemical reactions is temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.
Short Reaction Time Continue to monitor the reaction by TLC until the starting material spot is no longer visible or has significantly diminished.Reaction kinetics dictate the time required for completion. Prematurely stopping the reaction will leave unreacted starting material.
Issue 2: Formation of Dibrominated Side Product
Potential Cause Troubleshooting Action Scientific Rationale
Excess Brominating Agent Use no more than one equivalent of the brominating agent. For more precise control, add the brominating agent portion-wise or as a solution dropwise to the reaction mixture.[1]The presence of excess electrophilic bromine increases the probability of a second substitution reaction occurring on the pyrimidine ring, leading to the formation of the dibrominated product.
High Reaction Temperature Maintain a controlled, moderate temperature throughout the reaction. Avoid excessive heating, which can accelerate the rate of the second bromination.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier for the second bromination.
Prolonged Reaction Time Stop the reaction as soon as TLC analysis indicates the complete consumption of the starting material.[1]Allowing the reaction to continue after the starting material is consumed provides more opportunity for the desired monobrominated product to undergo a second bromination.
Troubleshooting Flowchart

TroubleshootingFlowchart cluster_starting_material High Starting Material cluster_dibromo Dibrominated Product start Analyze Crude Product by TLC/LC-MS issue Identify Predominant Impurity start->issue sm_cause1 Insufficient Brominating Agent? issue->sm_cause1 Starting Material is Major Impurity db_cause1 Excess Brominating Agent? issue->db_cause1 Dibrominated is Major Impurity sm_solution1 Adjust Stoichiometry sm_cause1->sm_solution1 sm_cause2 Low Temperature/Short Time? sm_cause1->sm_cause2 end_node Proceed to Purification sm_solution1->end_node sm_solution2 Optimize Reaction Conditions sm_cause2->sm_solution2 sm_solution2->end_node db_solution1 Control Stoichiometry/Slow Addition db_cause1->db_solution1 db_cause2 High Temperature/Long Time? db_cause1->db_cause2 db_solution1->end_node db_solution2 Reduce Temperature/Monitor Closely db_cause2->db_solution2 db_solution2->end_node

Caption: Troubleshooting logic for identifying and addressing common impurities.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

Materials:

  • 2,4-diaminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diaminopyrimidine (1 equivalent) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to control the reaction exotherm and minimize the formation of the dibrominated side product.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 dichloromethane:methanol). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, pour the mixture into ice-cold deionized water.

  • Adjust the pH of the aqueous solution to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol or Ethanol

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack a chromatography column.[6]

  • Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent system if solubility is an issue) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate. A typical starting gradient might be 95:5 petroleum ether:ethyl acetate, gradually increasing the polarity to 70:30 or as needed based on TLC analysis of the fractions.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2,4-diaminopyrimidine in DMF add_nbs Slowly add NBS at 0°C start->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench neutralize Adjust pH to ~8 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify_choice Choose Purification Method dry->purify_choice recrystallize Recrystallization purify_choice->recrystallize Minor Impurities column Column Chromatography purify_choice->column Significant Impurities end_node Pure this compound recrystallize->end_node column->end_node

Caption: Step-by-step workflow from synthesis to purification.

IV. Summary of Common Side Products and Removal Strategies

Side Product Formation Mechanism Identification Recommended Removal Strategy
2,4-diaminopyrimidine Incomplete reactionLower Rf value on TLC compared to the product.Drive the reaction to completion by optimizing conditions. Can be removed by column chromatography.
5,6-dibromo-2,4-diaminopyrimidine Over-brominationHigher Rf value on TLC compared to the product. Distinct mass in LC-MS.Column chromatography is the most effective method for separation.

V. References

  • Vertex Pharmaceuticals. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry, 55(17), 7849–7861.

  • Li, M., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5786.

  • Google Patents. (2012). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from

  • Chen, Y.-L., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1466.

  • Singh, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723.

  • Cytiva. (n.d.). Selection guide. Retrieved from [Link]

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from

  • Kumar, A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 643–647.

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from

  • ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5129.

  • Kumar, R., et al. (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Organic Letters, 10(22), 5269–5272.

  • ResearchGate. (2013). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]

  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine. Retrieved from

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • ResearchGate. (2017). Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Introduction: Navigating the Challenges of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its power in constructing C–N bonds.[1] However, its application to specific substrate classes, such as the electron-deficient and coordinating 5-bromopyrimidine-2,4-diamine, presents a unique set of challenges. This substrate is particularly relevant in medicinal chemistry, where the diaminopyrimidine scaffold is a common pharmacophore.

Low conversion rates in this reaction are frequently encountered due to two primary factors:

  • Catalyst Inhibition: The pyridine-like nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, forming off-cycle, inactive catalyst species. This "catalyst poisoning" is a primary obstacle.[2][3]

  • Substrate Reactivity: The electron-deficient nature of the pyrimidine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This guide provides a structured, in-depth approach to diagnosing and resolving issues of low conversion, moving from common oversights to systematic parameter optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion or fails completely. What is the most common reason for this specific substrate? The most frequent cause is catalyst inhibition by the pyrimidine substrate itself.[2][3] The lone pair of electrons on the ring nitrogen can bind strongly to the palladium catalyst, effectively taking it out of the catalytic cycle. The solution almost always involves selecting a sterically bulky ligand that can shield the palladium center and disfavor substrate coordination.

Q2: Which catalyst and ligand combination should I start with? For this class of substrate, a pre-formed palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand is the recommended starting point.

  • Palladium Source: Use a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3/G4).[4] These are air-stable and reliably generate the active Pd(0) species under basic conditions, offering more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.[5]

  • Ligand: XPhos or RuPhos are excellent starting choices. Their steric bulk is specifically designed to promote the coupling of challenging, coordinating heterocycles.[6]

Q3: How do I choose the right base? Is a stronger base always better? Not necessarily. While a strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate catalyst turnover, it can also promote side reactions or degrade sensitive substrates.[7][8]

  • Starting Point: NaOtBu is the standard and most active base for this reaction.[9]

  • Alternatives: If you observe substrate decomposition, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] Be aware that this may require higher temperatures or longer reaction times.

Q4: How important are anhydrous and anaerobic conditions? They are absolutely critical. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[7] Moisture can hydrolyze the base and interfere with the catalytic cycle. Failure to properly exclude air and moisture is a leading cause of inconsistent results and failed reactions.[12]

The Catalytic Cycle: Understanding the Mechanism

A firm grasp of the catalytic cycle is essential for effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying reaction parameters. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9][13]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) Active Catalyst pdII_halide L(Ar)Pd(II)-Br Oxidative Adduct pd0->pdII_halide Oxidative Addition pdII_halide->pd0 Reductive Elimination pdII_amine [L(Ar)Pd(II)-N(H)R'R'']⁺ Br⁻ Amine Complex pdII_halide->pdII_amine Amine Coordination pdII_amido L(Ar)Pd(II)-NR'R'' Amido Complex pdII_amine->pdII_amido Deprotonation pdII_amido->pdII_halide Reductive Elimination sub_Product Product (Ar-NR'R'') pdII_amido->sub_Product sub_ArBr This compound (Ar-Br) sub_ArBr->pd0 sub_Amine Amine (HNR'R'') sub_Amine->pdII_halide sub_Base Base sub_Base->pdII_amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Systematic Troubleshooting Guide

Use this logical workflow to diagnose and solve issues with your reaction. Start with the foundational checks before moving to more complex parameter optimization.

Caption: A logical workflow for troubleshooting low conversion.

Symptom: Low or No Conversion with Starting Material Recovery

This is the most common failure mode and typically points to an issue with the catalyst's activity or stability.

Potential CauseScientific Rationale & ExplanationRecommended Actions
1. Inactive Catalyst System The active Pd(0) catalyst is highly sensitive to oxygen.[7] Impurities in reagents or solvents (especially water) can deactivate the catalyst or interfere with the base.1a. Verify Inert Atmosphere: Use a robust glovebox or Schlenk line technique. Ensure at least three cycles of vacuum/backfill with an inert gas (Argon preferred).1b. Purify Reagents: Use freshly dried and degassed solvents. Ensure the amine and aryl bromide are pure. Commercial bases can degrade; use a freshly opened bottle or titrate to confirm activity.1c. Switch to a Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to a more reliable Buchwald G3 or G4 precatalyst to ensure consistent generation of the active Pd(0) species.[4]
2. Catalyst Poisoning by Substrate The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the Pd center, forming a stable, off-cycle complex that halts catalysis.[3]2a. Screen Sterically Hindered Ligands: This is the most critical variable. A bulky ligand physically blocks the pyrimidine nitrogen from accessing the palladium. If XPhos fails, try other bulky ligands like RuPhos, BrettPhos, or an N-heterocyclic carbene (NHC) ligand.[1][14] 2b. Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, but this is not an ideal solution.
3. Suboptimal Base/Solvent Combination The rate-limiting step can be the deprotonation of the amine-palladium complex.[15] This requires a strong base that is sufficiently soluble in the reaction medium. Poor solubility leads to a slow, heterogeneous reaction.[13][16]3a. Screen Bases: While NaOtBu is standard, test other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu).[7] 3b. Screen Solvents: Toluene is a good starting point.[17] However, screening other solvents like 1,4-dioxane, THF, or CPME can improve base solubility and reaction rates.[13] Aprotic polar solvents like DMF should generally be avoided as they can compete for coordination to palladium.[16]
4. Insufficient Thermal Energy Oxidative addition and reductive elimination steps have significant activation energy barriers. The reaction may be too slow at lower temperatures.4a. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, from a starting point of 80 °C up to 110-120 °C (solvent permitting). Monitor for potential substrate decomposition by TLC or LC-MS.[12][18] 4b. Extend Reaction Time: Monitor the reaction over a 24-hour period. Some combinations of less active ligands or bases may simply require more time to reach completion.
Symptom: Starting Material Consumption with Low Product Yield (Side Product Formation)

If your starting materials are being consumed but the desired product is not forming, undesired side reactions are likely occurring.

Potential CauseScientific Rationale & ExplanationRecommended Actions
1. Hydrodehalogenation This side reaction replaces the bromine atom with a hydrogen, forming 2,4-diaminopyrimidine. It can occur via a competing β-hydride elimination pathway from the palladium-amido intermediate or via other catalyst decomposition pathways.[1]1a. Modify Ligand/Base: This side reaction is highly sensitive to the electronic and steric properties of the catalyst system. Screen different ligands and bases, as a new combination can disfavor the hydrodehalogenation pathway.1b. Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the side reaction more than the desired amination.
2. Substrate or Product Degradation The combination of a strong base and high temperature can lead to the decomposition of the electron-deficient pyrimidine ring or the aminated product.2a. Use a Milder Base: Switch from NaOtBu to a weaker base such as K₃PO₄ or Cs₂CO₃. This will likely require a higher temperature or a more active catalyst system (e.g., a more electron-rich ligand) to compensate for the slower rate.[10] 2b. Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.

  • Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. For TLC analysis, ninhydrin stain can be useful for visualizing the amine starting material.[19]

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash with water or brine, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Ligands and Bases

Systematic screening is the most effective way to optimize a challenging coupling reaction. This can be done efficiently in parallel using a multi-well reaction block.

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add a unique combination of ligand (0.04 equiv) and base (2.0 equiv).

  • Stock Solutions: Prepare stock solutions of the this compound, the amine coupling partner, and the palladium precatalyst (0.02 equiv) in the chosen solvent (e.g., toluene).

  • Reaction Initiation: Dispense the stock solutions into the corresponding vials, seal the reaction block, and transfer to a pre-heated stirring plate outside the glovebox.

  • Analysis: After a set time (e.g., 16 hours), cool the block, unseal, and take an aliquot from each vial for analysis by LC-MS or HPLC to determine the relative conversion for each condition.[20][21]

Table 1: Example Ligand and Base Screening Matrix

EntryPd Precatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Conversion (%)
1XPhos Pd G3XPhosNaOtBuToluene100Result 1
2XPhos Pd G3RuPhosNaOtBuToluene100Result 2
3XPhos Pd G3BrettPhosNaOtBuToluene100Result 3
4XPhos Pd G3XPhosK₃PO₄Dioxane110Result 4
5XPhos Pd G3RuPhosK₃PO₄Dioxane110Result 5
6PEPPSI-IPr(none)LHMDSToluene100Result 6

References

Sources

Technical Support Center: Optimization of Catalyst and Ligand for 5-Bromopyrimidine-2,4-diamine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success with this versatile but challenging substrate.

Understanding the Substrate: this compound

This compound is an electron-deficient heterocyclic halide. This electronic nature, combined with the presence of two coordinating amino groups, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.

  • Electron-Deficient Ring: The pyrimidine ring's electron-withdrawing character can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond. However, it also makes the resulting intermediates susceptible to other pathways.[1][2]

  • Coordinating Amino Groups: The 2- and 4-diamine substituents can act as ligands, potentially coordinating to the palladium center. This can interfere with the catalytic cycle by displacing the desired phosphine ligand, leading to catalyst inhibition or deactivation.[3] Careful selection of a bulky ligand is crucial to mitigate this effect.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions before setting up a reaction.

Q1: What are the best general starting points for a Suzuki-Miyaura coupling with this substrate?

A: For Suzuki-Miyaura reactions, which form C-C bonds, a robust catalyst system that is tolerant of the substrate's coordinating nature is essential.[4] A good starting point involves a modern palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand.

ComponentRecommended Starting ConditionRationale & Key Considerations
Pd Precatalyst G3 or G4 Palladacycle (e.g., tBuXPhos Pd G3) (1-3 mol%)Precatalysts ensure efficient and reproducible generation of the active Pd(0) species, which is crucial for complex substrates.[5]
Ligand tBuXPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky biaryl phosphine ligands create a sterically hindered environment around the palladium, preventing substrate coordination and promoting the desired catalytic cycle.[6][7]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Mild inorganic bases are often effective and are less likely to cause degradation of sensitive functional groups compared to strong bases.[8][9]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OA biphasic solvent system is often optimal, dissolving the organic substrate/catalyst and the inorganic base in their respective phases.[10]
Temperature 80–110 °CSufficient thermal energy is needed to drive the reaction, but excessive heat can lead to catalyst decomposition.[11]

Q2: What catalyst system should I choose for a Buchwald-Hartwig amination (C-N coupling)?

A: Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. The development of sterically hindered and electron-rich biaryl phosphine ligands has been critical for the successful amination of heteroaryl halides.[3][6][12]

ComponentRecommended Starting ConditionRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PalladacyclePd₂(dba)₃ is a common and effective Pd(0) source, while precatalysts offer enhanced reliability.[3][13]
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.2 eq. to Pd)These ligands are specifically designed for challenging C-N couplings, promoting reductive elimination and preventing catalyst deactivation by the amine substrate.[14][15]
Base NaOt-Bu or LiHMDS (1.4 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex to form the active amido species.[3][16]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 100–110 °CC-N couplings often require elevated temperatures to achieve a reasonable reaction rate.

Q3: Why is degassing the solvent so important?

A: The active catalyst in these cross-coupling reactions is a Palladium(0) species.[17] This species is highly electron-rich and extremely sensitive to oxidation by atmospheric oxygen. Failure to properly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) will lead to the oxidation of Pd(0) to Pd(II), which is catalytically inactive. This results in catalyst "death" and low or no product yield.[15]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization process.

General Troubleshooting Workflow

This diagram outlines a logical decision-making process when a reaction fails to provide the desired outcome.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low / No Yield check_reagents Check Reagent Quality? start->check_reagents repurify Repurify/Reacquire Substrates & Amine check_reagents->repurify Impure? check_atmosphere Inert Atmosphere OK? check_reagents->check_atmosphere Pure repurify->check_atmosphere degas Improve Degassing (Freeze-Pump-Thaw) check_atmosphere->degas No check_catalyst Screen Catalyst System? check_atmosphere->check_catalyst Yes degas->check_catalyst screen_ligands Screen Ligands (e.g., XPhos, RuPhos, SPhos) check_catalyst->screen_ligands Yes check_conditions Optimize Conditions? check_catalyst->check_conditions No use_precatalyst Switch to Palladacycle Precatalyst (G3/G4) screen_ligands->use_precatalyst use_precatalyst->check_conditions screen_bases Screen Bases (e.g., K3PO4, NaOtBu, Cs2CO3) check_conditions->screen_bases Yes screen_solvents Screen Solvents (Toluene, Dioxane, t-AmOH) screen_bases->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp success Reaction Optimized adjust_temp->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Specific Problems & Solutions

Issue 1: The reaction shows no conversion of the starting material.

  • Question: I've assembled my reaction with Pd₂(dba)₃, a biaryl phosphine ligand, NaOt-Bu, and this compound in toluene, but after heating for 12 hours, I only see starting material by LC-MS. What went wrong?

  • Answer: This "all or nothing" result often points to a fundamental failure in catalyst activation or stability.

    • Catalyst Poisoning: Trace impurities in reagents, particularly the amine, are a common cause of reaction failure.[5] Amines can contain impurities that coordinate strongly to palladium and halt catalysis. Try purifying the amine by distillation or filtration through a plug of alumina.

    • Inactive Catalyst: Ensure your palladium source and ligand are of high quality. If generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a modern, air-stable palladacycle precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst).[5] These are designed for reliable and efficient generation of the active Pd(0)L species, which is critical for challenging substrates.[5]

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to air.[15] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon is preferred due to its density).

Issue 2: The reaction is slow and stalls at partial conversion, and I see a black precipitate (Palladium black).

  • Question: My reaction starts to work but stops at ~40% conversion, and the solution turns black. What is happening?

  • Answer: The formation of Palladium black indicates catalyst decomposition. The active, soluble Pd(0) complex has crashed out of solution as bulk palladium metal, which is catalytically inactive.

    • Ligand Dissociation/Degradation: The issue is often an unstable Pd-ligand complex at the reaction temperature. The coordinating diamino-pyrimidine substrate may be displacing your phosphine ligand, leading to unprotected Pd(0) which then agglomerates.

    • Solution: Switch to a more robust, sterically bulkier ligand. Ligands like XPhos and RuPhos have large, bulky biaryl scaffolds that form a protective pocket around the palladium center, enhancing catalyst stability and preventing decomposition.[7][14] Increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) can also sometimes help maintain catalyst stability.[5]

Issue 3: I am observing significant hydrodehalogenation (C-Br bond is replaced by C-H).

  • Question: Alongside my desired product, I am forming a significant amount of 2,4-diaminopyrimidine. How can I prevent this side reaction?

  • Answer: Hydrodehalogenation occurs when the palladium intermediate is protonated before the desired coupling can occur. This is a common side reaction with electron-deficient aryl halides.

    • Moisture: The most common proton source is water. Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry your base if necessary.

    • Reaction Kinetics: This side reaction competes with the main catalytic cycle. If the desired coupling is slow, hydrodehalogenation has more time to occur.[10] The goal is to accelerate the productive pathway.

      • Change the Ligand: A more electron-donating and bulky ligand can accelerate the rate-limiting reductive elimination step, outcompeting the side reaction.[3]

      • Change the Base: The choice of base can be critical. Sometimes, a stronger but less-coordinating base like LiHMDS can be more effective than NaOt-Bu.[3] For Suzuki reactions, switching from a carbonate to a phosphate base can alter the kinetics.[8]

      • Increase Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling steps over the unimolecular or impurity-driven side reactions.

Issue 4: For my Suzuki coupling, I see significant boronic acid homocoupling.

  • Question: I am trying a Suzuki-Miyaura coupling, but my main byproduct is a biaryl derived from two molecules of my boronic acid coupling together. What causes this?

  • Answer: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[18]

    • Incomplete Reduction of Pd(II): If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) catalyst may be inefficient. This leaves residual Pd(II) that can catalyze the homocoupling pathway. Using a Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst can minimize this.[18]

    • Oxygen: As mentioned, oxygen promotes this side reaction. Rigorous degassing of the reaction mixture is the most effective way to suppress boronic acid homocoupling.[18]

Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling an arylboronic acid with this compound.

Protocol_Suzuki cluster_prep Vessel Preparation cluster_setup Reaction Setup cluster_run Execution & Workup prep1 1. Add Substrates & Base (Pyrimidine, Boronic Acid, K3PO4) prep2 2. Add Pd Precatalyst (e.g., tBuXPhos Pd G3) prep1->prep2 setup1 3. Seal Vessel with Septum setup2 4. Evacuate & Backfill with Argon (3x) setup1->setup2 setup3 5. Add Degassed Solvent (Dioxane/H2O) via Syringe setup2->setup3 run1 6. Heat to 80-100 °C with Stirring run2 7. Monitor by TLC/LC-MS run1->run2 run3 8. Cool, Dilute, Filter, & Purify run2->run3

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4–16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a setup for coupling a primary or secondary amine with this compound.

Methodology:

  • Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv.).

  • Solvent and Amine: Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene (to ~0.1 M) followed by the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 6–24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

References

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. [Link]

  • Gande, M., & Wang, Y. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(21), 7203. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8089–8096. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Oldenhuis, N. J., et al. (2005). Highly Efficient Method for the Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753–3756. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 136(51), 17899–17911. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4169. [Link]

  • James, M. J., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(59), 15844–15851. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • The Buchwald Research Group. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Mohammadi, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19141–19171. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1916–1928. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • CoLab.
  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 840–843. [Link]

  • Sharp, M. J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 6995–6999. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

Sources

Purification strategies for crude 5-Bromopyrimidine-2,4-diamine products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Bromopyrimidine-2,4-diamine

Welcome to the technical support guide for the purification of crude this compound (CAS 1004-01-9). This document provides in-depth, experience-based troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with purifying this important synthetic intermediate, ensuring high purity and yield for your downstream applications.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My crude product is a dark, oily residue instead of a solid. What happened and how can I fix it?

Answer: An oily or tarry crude product is typically a sign of persistent impurities, residual high-boiling solvents (like DMF or DMSO), or the presence of highly colored byproducts from the synthesis. The diamino-pyrimidine core can be susceptible to degradation under harsh reaction conditions, leading to complex impurity profiles.

  • Immediate Action:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexane, or cold ethyl acetate. This can often induce precipitation of the desired compound while dissolving non-polar impurities. Sonicate the mixture for 10-15 minutes and then filter.

    • High-Vacuum Drying: If residual solvent is suspected, dissolve the oil in a minimal amount of a volatile solvent (like methanol or DCM), re-concentrate it, and then place it under high vacuum for several hours, possibly with gentle heating (30-40°C).

  • Root Cause Analysis:

    • Incomplete Reaction: Unreacted starting materials or intermediates may be oily. Analyze the crude material by TLC or ¹H NMR to diagnose this.

    • Degradation: Overheating or prolonged reaction times can cause decomposition. Consider optimizing the synthesis conditions.

    • Synthesis Byproducts: The synthesis of pyrimidines can generate polymeric or highly colored side products.[1][2][3][4] A primary purification step, like a silica plug or an acid-base wash, might be necessary before attempting crystallization.

Question 2: I'm seeing multiple spots on my TLC plate after purification. How do I identify the impurities and choose the right purification strategy?

Answer: A multi-spot TLC indicates that your current purification method is insufficient. Identifying the nature of the impurities is key to selecting a more effective technique.

  • Impurity Identification:

    • Starting Materials: Co-spot your crude product on a TLC plate with the starting materials used in the synthesis.

    • Common Byproducts: Based on typical pyrimidine syntheses, likely impurities include:

      • Dibrominated Species: 2,4-Diamine-5,6-dibromopyrimidine (if excess brominating agent was used).

      • Debrominated Species: 2,4-Diaminopyrimidine.

      • Hydrolyzed Species: 5-Bromo-2-amino-4-hydroxypyrimidine (if the reaction was run in water or exposed to strong acid/base at high temperatures).

    • Polarity: The two amino groups make this compound quite polar. Impurities that are significantly less polar are easily removed by column chromatography. Highly polar impurities (e.g., salts, baseline material on TLC) may require recrystallization or acid-base extraction.

  • Strategy Selection Workflow:

    Caption: Decision workflow for selecting a purification method.

Question 3: My recrystallization attempt failed. The product either "oiled out" or the recovery was extremely low. What should I do?

Answer: Recrystallization failure is common and usually points to an inappropriate solvent system or technique.

  • Troubleshooting "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).

    • Solution: Use a larger volume of the solvent to create a less concentrated solution. Alternatively, switch to a solvent system with a lower boiling point. Using a solvent pair (a "solvent" and an "anti-solvent") is often more effective.[5][6][7] For example, dissolve the compound in a minimal amount of hot methanol (solvent) and slowly add water or diethyl ether (anti-solvent) until turbidity persists. Then, gently reheat to clarify and allow to cool slowly.

  • Troubleshooting Low Recovery: This implies your product has significant solubility in the chosen solvent even at low temperatures.

    • Solution:

      • Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath or refrigerator for an adequate amount of time before filtration.

      • Solvent Choice: The ideal solvent should dissolve the compound when hot but poorly when cold. You may need to screen several solvents.[8][9]

      • Minimize Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent is a primary cause of low recovery.

Solvent System Application Notes
Methanol/Water Good for polar compounds. Dissolve in hot methanol, add water dropwise until cloudy, reheat to clarify, then cool.[6]
Ethanol/Water Similar to methanol/water, but ethanol is less volatile. Can be a very effective system.[5][8]
Isopropanol A good single solvent to try. Often provides a good solubility differential between hot and cold.
Ethyl Acetate/Hexane Useful if the compound has moderate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[6]

Question 4: My compound is sticking to the silica gel during column chromatography and won't elute, even with highly polar solvents.

Answer: The two basic amino groups on the pyrimidine ring can interact strongly with the acidic silica gel, causing streaking or irreversible adsorption.[10]

  • Immediate Action:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase.[11] This will protonate the modifier, which then competes with your compound for the acidic sites on the silica.

    • Switch to a Different Stationary Phase: If a basic modifier doesn't work or is incompatible with your compound, consider using a less acidic stationary phase like neutral alumina or C18-functionalized reverse-phase silica.

  • Recommended Mobile Phases for Silica Gel Chromatography:

    • Dichloromethane (DCM) / Methanol (MeOH) with 1% Et₃N (e.g., gradient from 99:1 to 95:5 DCM:MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes with 1% Et₃N (use if the compound is less polar)

Section 2: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating the target compound from impurities with different polarities.

  • Principle: The crude mixture is loaded onto a column of silica gel. A solvent mixture (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica (stationary phase) and solubility in the mobile phase. More polar compounds, like our target, adhere more strongly to the silica and elute later.

  • Step-by-Step Methodology:

    • TLC Analysis: First, determine an appropriate solvent system using TLC.[12] The ideal system will give the target compound an Rf (retention factor) of ~0.25-0.35. A good starting point is 95:5 DCM:MeOH with 1% triethylamine.

    • Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, less polar eluent (e.g., 100% DCM). Ensure the packing is homogeneous and free of air bubbles.[12]

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (e.g., methanol), add silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

    • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol. For example:

      • 2 column volumes (CV) of 100% DCM (to elute very non-polar impurities).

      • 5 CV of 98:2 DCM:MeOH (+1% Et₃N).

      • 10+ CV of 95:5 DCM:MeOH (+1% Et₃N) to elute the product.

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Protocol 2: Purification by Recrystallization

This method is ideal when you have a solid crude product and the impurities have different solubilities than your target compound. It can be highly effective for removing small amounts of impurities and can be scaled up easily.

  • Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the pure compound crystallizes out, leaving the impurities behind in the solution (mother liquor).

  • Step-by-Step Methodology (Using Methanol/Water):

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved.

    • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (precipitation).

    • Re-dissolution: Add a few more drops of hot methanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at that temperature.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of the cold solvent mixture (e.g., a pre-chilled 1:1 MeOH/water mixture) to remove any residual mother liquor.

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 3: Purity Assessment

After purification, it is critical to verify the purity of your this compound.

Caption: Workflow for post-purification analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[13][14] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product signals.[14] The spectrum should show a singlet for the C6-H proton and two broad singlets for the two NH₂ groups.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single, well-defined spot.[15]

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range. Broad melting ranges indicate the presence of impurities.

References

  • Department of Chemistry, University of Calgary.
  • Wikipedia. Pyrimidine metabolism. [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • The Medical Biochemistry Page. Purine and Pyrimidine Metabolism. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z19315. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. Recrystallization with two solvents : r/Chempros. [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Wang, Y., et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2017. [Link]

Sources

Technical Support Center: Strategies for Preventing Debromination of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired debromination of 5-Bromopyrimidine-2,4-diamine in cross-coupling and other palladium-catalyzed reactions. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your target molecule.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific issues you might be observing in your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: I'm performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of the debrominated pyrimidine-2,4-diamine byproduct. What's causing this?

Answer: This is a frequent challenge when working with electron-rich N-heterocyclic halides. The debromination, or hydrodehalogenation, is a competitive side reaction to the desired C-C bond formation.[1][2] The primary causes are rooted in the reaction parameters, which may inadvertently favor the pathway leading to the removal of bromine.

Mechanistic Insight: The debromination side reaction typically occurs after the initial oxidative addition of the 5-bromopyrimidine to the Pd(0) catalyst.[3] At this stage, instead of proceeding through transmetalation with the boronic acid, the palladium complex can react with a hydride source in the mixture. This leads to a palladium-hydride intermediate, which then undergoes reductive elimination to yield the debrominated pyrimidine and regenerates the Pd(0) catalyst.[3]

Key Factors and Solutions:

  • Catalyst and Ligand Choice: The ligand bound to the palladium center is critical. Standard or less bulky ligands like triphenylphosphine (PPh₃) may not sufficiently promote the desired reductive elimination, allowing more time for the debromination pathway to occur.[2][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are highly effective.[2][5] These ligands accelerate the reductive elimination step of the Suzuki coupling, kinetically outcompeting the debromination side reaction.[6]

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu), while effective for many couplings, can sometimes promote debromination, potentially by acting as a hydride source or through other degradation pathways.[2]

    • Solution: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often excellent alternatives that minimize this side reaction.[2]

  • Solvent and Temperature: Protic solvents (like alcohols) or even residual water can act as a source of protons or hydrides, facilitating debromination.[1][2] High temperatures can also increase the rate of side reactions.

    • Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[2][4] Start with a moderate reaction temperature (e.g., 80-100 °C) and only increase it if the desired reaction is too sluggish.[7]

Below is a summary of recommended starting points for optimizing your Suzuki-Miyaura coupling reaction.

ParameterInitial RecommendationRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Readily forms the active Pd(0) species.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands that promote fast reductive elimination.[2][5]
Base K₃PO₄ or K₂CO₃Milder bases that are less likely to promote debromination.[2]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that do not act as hydride sources.[4]
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.
Question 2: My Buchwald-Hartwig amination reaction is also yielding the debrominated starting material. Are the causes similar to the Suzuki coupling?

Answer: Yes, the underlying principles are very similar. The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, and it is susceptible to the same hydrodehalogenation side reaction.[8][9]

Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, after oxidative addition and coordination of the amine, an unproductive side reaction can compete with the desired reductive elimination. This competing pathway is often a β-hydride elimination from the palladium-amide intermediate, which ultimately leads to the debrominated arene and an imine.[8]

Key Factors and Solutions:

  • Ligand Selection is Paramount: The development of the Buchwald-Hartwig amination has been driven by ligand innovation.[8][10] The correct ligand stabilizes the palladium center and facilitates the C-N bond-forming reductive elimination.

    • Solution: Utilize ligands specifically designed for amination reactions, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos). These are engineered to handle challenging heteroaryl halides. For particularly difficult substrates, screening a panel of ligands is a prudent strategy.

  • Base and Temperature Control: The choice of base is crucial for deprotonating the amine without causing undesired side reactions.[11]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base, but if debromination is observed, consider a weaker base like Cs₂CO₃ or K₃PO₄. Lowering the reaction temperature can also suppress the dehalogenation side reaction.[11]

  • Protecting Groups: The free amino groups on the pyrimidine ring can potentially coordinate to the palladium center, interfering with the catalytic cycle.

    • Solution: While adding steps, protecting the non-reacting amino group with a suitable protecting group (e.g., Boc) can sometimes prevent catalyst inhibition and improve yields by blocking unwanted coordination.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions regarding the chemistry of this compound and debromination reactions.

Q1: What is the general mechanism of palladium-catalyzed debromination?

The undesired hydrodehalogenation side reaction is a common issue in palladium-catalyzed cross-coupling chemistry.[12][13] The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This step is common to both the desired coupling and the undesired debromination pathway.[14]

  • Formation of a Palladium-Hydride Species: This is the key diverging step. Instead of transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig), the Pd(II) complex reacts with a hydride source. This source can be a solvent (like an alcohol), the base (especially alkoxides), water, or even other reagents.[1][3] This forms a (Aryl)-Pd(II)-H intermediate.

  • Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the C-H bond (the debrominated product) and regenerating the catalytically active Pd(0) species.[3]

This competing cycle is illustrated in the diagram below.

G pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_ii_complex Ar-Pd(II)L_n-Br ox_add->pd_ii_complex transmetalation Transmetalation (R-B(OR)₂) pd_ii_complex->transmetalation hydride_transfer Hydride Transfer pd_ii_complex->hydride_transfer pd_ii_coupled Ar-Pd(II)L_n-R transmetalation->pd_ii_coupled red_elim Reductive Elimination pd_ii_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->hydride_transfer pd_hydride Ar-Pd(II)L_n-H hydride_transfer->pd_hydride debrom_elim Reductive Elimination pd_hydride->debrom_elim debrom_elim->pd0 Regenerates Catalyst debrom_product Ar-H (Debrominated Byproduct) debrom_elim->debrom_product

Caption: Competing Suzuki Coupling and Debromination Pathways.

Q2: How exactly do bulky ligands prevent debromination?

Bulky, electron-rich ligands, such as biaryl phosphines, influence the reaction in two primary ways:

  • Steric Acceleration of Reductive Elimination: The steric bulk of the ligands creates a crowded environment around the palladium center. This crowding is relieved during the reductive elimination step, where the two organic fragments (Ar and R) are joined and released. This makes the final step of the desired catalytic cycle kinetically faster.[6] By accelerating the desired product formation, the competing, and often slower, debromination pathway has less opportunity to occur.

  • Electronic Effects: These ligands are also highly electron-donating, which increases the electron density on the palladium atom. This enhanced electron density facilitates the reductive elimination step, further favoring the desired cross-coupling pathway.

Q3: My starting this compound has N-H bonds. Can these interfere with the reaction?

Yes, the presence of N-H bonds on the pyrimidine ring can complicate cross-coupling reactions. The amino groups can act as ligands, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[15] In some cases, N-H bonds can undergo side reactions, especially with strong bases.

For particularly sensitive substrates or when other optimization strategies fail, N-protection can be a viable, albeit less direct, solution. Protecting the amino groups with a group like tert-butyloxycarbonyl (Boc) can prevent these unwanted interactions.[16] However, this adds synthetic steps for protection and deprotection, so it is generally considered after direct optimization of the coupling reaction has been thoroughly explored.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize debromination.

Objective: To couple this compound with an arylboronic acid with high selectivity.

Sources

Unexpected reactivity of the amino groups on 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromopyrimidine-2,4-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced reactivity of this versatile synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to address the common and unexpected challenges encountered during its use.

Introduction: The Duality of the Diaminopyrimidine Core

This compound is a valuable scaffold in medicinal chemistry, prized for its role in developing kinase inhibitors and other therapeutic agents. While its C5-Bromine atom offers a reliable handle for cross-coupling reactions, the two primary amino groups at the C2 and C4 positions present a unique set of challenges and opportunities. Their reactivity is not identical, leading to potential issues with regioselectivity, side reactions, and unexpected outcomes. This guide provides a framework for understanding and controlling these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Unexpected Regioselectivity in Acylation/Sulfonylation

Question: I am trying to acylate both amino groups on this compound, but I am consistently seeing mono-acylation or a mixture of products. Why is this happening and how can I control it?

Answer: This is a classic case of differential reactivity between the C2 and C4 amino groups. The exocyclic amino group at the C4 position is generally more nucleophilic and sterically accessible than the C2-amino group. This difference arises from the electronic influence of the ring nitrogens.

  • Causality: The C4-amino group's reactivity is analogous to that of a 4-aminopyridine, where the nitrogen lone pair can participate in resonance with the pyrimidine ring, increasing its nucleophilicity. The C2-amino group is flanked by two ring nitrogens, which exert a stronger electron-withdrawing inductive effect, thereby reducing its nucleophilicity. Consequently, reactions with electrophiles like acyl chlorides or sulfonyl chlorides under standard conditions will preferentially occur at the N4 position.

  • Troubleshooting Workflow:

    Start Acylation Goal: Mono- or Di-acylation? Mono Goal: Selective Mono-acylation at N4 Start->Mono Mono Di Goal: Di-acylation (N2 and N4) Start->Di Di Cond_Mono Use 1.0-1.2 eq. of acylating agent Low Temp (-20 to 0 °C) Non-polar solvent (DCM, THF) Mono->Cond_Mono Cond_Di Use >2.2 eq. of acylating agent Force conditions (Heat, prolonged time) Consider stronger base (e.g., NaH) Di->Cond_Di Protect Alternative for Di-acylation: Protect-Acylate-Deprotect Strategy Di->Protect If direct di-acylation fails Protect_N4 1. Selectively protect N4 (e.g., Boc anhydride at RT) Protect->Protect_N4 Acylate_N2 2. Acylate the less reactive N2 group (May require forcing conditions) Protect_N4->Acylate_N2 Deprotect 3. Deprotect N4 Acylate_N2->Deprotect

    Caption: Decision workflow for acylation of this compound.

  • Recommended Protocol: See Protocol 1: Selective N4-Acylation .

FAQ 2: Palladium Cross-Coupling Reaction Failure (Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction at the C5-bromo position is sluggish, gives low yields, or fails completely. What is causing this?

Answer: While the C5-bromo position is readily activated by palladium catalysts, the free amino groups at C2 and C4 are often the culprits in reaction failure.[1][2] They can act as bidentate or monodentate ligands for the palladium center, leading to catalyst inhibition or deactivation. This is a common "unexpected" side reaction that is not a direct transformation of the starting material but rather an interference with the catalytic cycle.

  • Causality: The amino groups, being Lewis bases, can coordinate to the electron-deficient palladium catalyst. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the oxidative addition step with the C-Br bond. This catalyst poisoning is especially prevalent with electron-rich phosphine ligands that are commonly used in these reactions.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A simple first step is to increase the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%). This can overcome partial inhibition.

    • Change Ligand: Switch to bulkier, more electron-rich ligands (e.g., SPhos, XPhos for Suzuki; Josiphos, Xantphos for Buchwald-Hartwig) which can sometimes favor the desired catalytic cycle over catalyst sequestration.[3][4]

    • Protect the Amino Groups: The most robust solution is to temporarily protect both amino groups. Acylation or carbamation (e.g., with Boc anhydride) effectively removes their ability to coordinate with palladium.[5][6] The protecting groups can be removed post-coupling.

    cluster_problem Problem: Catalyst Inhibition cluster_solution Solution Pathway Inhibition Inhibition Protect Protect Amino Groups React with Boc2O, Et3N, DCM Perform Suzuki/Buchwald-Hartwig Coupling Deprotect with TFA or HCl Inhibition->Protect Robust Solution

    Caption: The problem of catalyst poisoning and the recommended protection strategy.

  • Recommended Protocol: See Protocol 2: Boc Protection for Cross-Coupling Reactions .

FAQ 3: Unexpected Hydrolysis of an Amino Group

Question: During an acidic workup or a reaction performed in acidic media, I observed the formation of a new product which appears to be a pyrimidinone. What happened?

Answer: You have likely encountered selective hydrolysis of one of the amino groups. It is a well-documented phenomenon in 2,4-diaminopyrimidine systems that the C4-amino group is significantly more susceptible to acidic hydrolysis than the C2-amino group.[7]

  • Causality: Under acidic conditions, the pyrimidine ring is protonated. The resulting electron deficiency makes the exocyclic amino groups susceptible to nucleophilic attack by water. The intermediate leading to the 4-oxo product (hydrolysis at C4) is generally more stable than the intermediate for hydrolysis at C2. This leads to the selective formation of 2-amino-5-bromo-pyrimidin-4-one.[7]

  • Preventative Measures:

    • Avoid prolonged exposure to strong aqueous acids, especially at elevated temperatures.

    • If an acidic step is necessary, perform it at low temperatures (0-5 °C) and for the shortest time possible.

    • Use non-aqueous workup procedures where feasible.

    • If the desired reaction requires acidic conditions, consider protecting the amino groups beforehand.

Quantitative Data Summary

The differential reactivity is a key parameter. While precise kinetic data for this specific molecule is sparse in the literature, the qualitative observations are consistent. The following table summarizes the expected outcomes based on established principles.

Reaction TypeReagent (1.2 eq.)Typical ConditionsMajor ProductCommon Issue
Acylation Acetyl Chloride, Et3NDCM, 0 °CN4-acetyl-5-bromopyrimidine-2,4-diamineLow conversion to di-acetyl product.
Sulfonylation Tosyl Chloride, PyridineDCM, RTN4-tosyl-5-bromopyrimidine-2,4-diamineVery low reactivity at N2.
Alkylation Benzyl Bromide, K2CO3DMF, 60 °CMixture of N4-benzyl and N,N-dibenzylPoor selectivity, over-alkylation.
Acid Hydrolysis 6M HCl80 °C, 4h2-Amino-5-bromo-pyrimidin-4-oneUnintended formation of pyrimidinone.[7]

Key Experimental Protocols

Protocol 1: Selective N4-Acylation

This protocol is designed to achieve mono-acylation at the more reactive N4 position.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.) and anhydrous Dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et3N, 1.5 eq.).

  • Acylating Agent Addition: Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and prevent the formation of the di-acylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the N4-acylated product.

Protocol 2: Di-Boc Protection for Cross-Coupling Reactions

This protocol provides a robust method to protect both amino groups, enabling high-yield cross-coupling reactions.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of Dichloromethane (DCM) and Tetrahydrofuran (THF) (1:1, approx. 0.2 M).

  • Reagent Addition: Add triethylamine (Et3N, 3.0 eq.) followed by Di-tert-butyl dicarbonate (Boc2O, 2.5 eq.). For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) can be added.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction should become a clear solution as the protected product is more soluble.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of starting material and mono-Boc intermediate, and the appearance of the di-Boc product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove Et3N and any unreacted starting material), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. The resulting di-Boc protected compound is often pure enough for the next step but can be further purified by silica gel chromatography if necessary.

  • Cross-Coupling: Use the purified di-Boc-5-Bromopyrimidine-2,4-diamine in your standard Suzuki or Buchwald-Hartwig protocol.

  • Deprotection: After successful coupling, dissolve the product in DCM and add an excess of Trifluoroacetic acid (TFA, 10-20 eq.) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS). Evaporate the solvent and acid to yield the deprotected product, often as a salt.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(12), 4946–4952. [Link]

  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. In Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. In Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236–2243. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 25(23), 5649. [Link]

  • Protection for amino group and amino acid. (2023). SlideShare. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2936-2940. [Link]

  • Mayr, H. (2018). Nucleophilicity Trends of Amines. In Master Organic Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. In Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1248, 3–11. [Link]

  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192–199. [Link]

  • Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]

  • Chen, Y.-L., Chang, Y.-L., & Chen, Y.-L. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Managing poor solubility of 5-Bromopyrimidine-2,4-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromopyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the poor solubility of this compound in common organic solvents. Our troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address the challenges you may encounter during your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (CAS No. 1004-01-9) is a heterocyclic organic compound with a molecular weight of approximately 189.01 g/mol . Its structure, featuring a pyrimidine core with two amino groups and a bromine substituent, contributes to its challenging solubility profile. The presence of amino groups suggests the potential for hydrogen bonding, which can lead to strong crystal lattice energy and, consequently, low solubility in many organic solvents. This guide will walk you through systematic approaches to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting solvents for dissolving this compound?

A1: Based on the structure and data from related compounds, the recommended starting solvents are polar aprotic solvents. Dimethyl sulfoxide (DMSO) is often the first choice for creating stock solutions due to its high dissolving power for a wide range of compounds, including those with hydrogen bonding capabilities. N,N-Dimethylformamide (DMF) is another suitable alternative. For less polar applications, chlorinated solvents like chloroform might be effective, although its utility may be more limited.

Q2: I'm preparing a stock solution for a biological assay. What is the best solvent to use?

A2: For biological assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds. It is crucial to keep the final concentration of DMSO in your assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always prepare a concentrated stock in DMSO and then perform serial dilutions in your aqueous assay buffer.

Q3: Is this compound soluble in alcohols like ethanol or methanol?

A3: While alcohols like ethanol and methanol are polar protic solvents, the solubility of this compound in these may be limited. They are generally less effective than DMSO or DMF for compounds with strong crystal lattice structures. However, they can be useful as co-solvents in a mixed solvent system.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The 2,4-diaminopyrimidine structure contains basic amino groups. Therefore, adjusting the pH to the acidic range (e.g., using a dilute solution of HCl) should protonate these groups, forming a more soluble salt. This is a highly effective strategy, particularly for preparing aqueous solutions. However, the stability of the compound at low pH should be considered for your specific application.

Q5: Does temperature affect the solubility of this compound?

A5: Yes, for most solid solutes, solubility increases with temperature.[1] Gently warming the solvent while dissolving the compound can significantly improve the dissolution rate and the amount that can be dissolved. However, it is essential to be cautious about the thermal stability of this compound to avoid degradation. Always start with gentle warming (e.g., 30-40°C) and monitor for any changes in color or the appearance of degradation products.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a systematic approach to dissolving this compound when you encounter difficulties.

Initial Dissolution Attempt

Problem: this compound is not dissolving in my chosen organic solvent at room temperature.

Workflow for Initial Dissolution:

Caption: Decision tree for troubleshooting solubility issues.

Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on the properties of similar diaminopyrimidine derivatives.

SolventTypePredicted SolubilityNotes
DMSO Polar AproticHighRecommended for stock solutions.
DMF Polar AproticHighGood alternative to DMSO.
Water Polar ProticLow (as free base)Solubility increases significantly with acidification.
Ethanol/Methanol Polar ProticLow to ModerateMay require heating; useful as co-solvents.
Chloroform NonpolarLow to ModerateMay be effective for some applications.
Isopropanol/Butanol Polar ProticLow to ModerateOften used in syntheses involving pyrimidines. [2]
Dioxane Nonpolar EtherLow to ModerateUsed in some synthetic protocols for pyrimidines. [2]

References

  • U.S. Patent 5,883,254, "Process for making pyrimidine derivatives," issued March 16, 1999.

  • U.S. Patent 2,235,638, "Process of preparing derivatives of pyrimidine," issued March 18, 1941.

  • European Patent 0841326B1, "Process for the preparation of pyrimidine derivatives," issued August 23, 2000.

  • U.S. Patent 10,695,347, "Pyrimidine derivative and use thereof," issued June 30, 2020.

  • U.S. Patent 5,521,184, "Pyrimidine derivatives and processes for the preparation thereof," issued May 28, 1996.

  • ECHEMI, "this compound," accessed January 11, 2026.

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  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 5-Bromopyrimidine in Advanced Organic Synthesis," accessed January 11, 2026.

  • MedChemExpress, "5-Bromo-2,4-diamino-6-hydroxypyrimidine," accessed January 11, 2026.

  • ResearchGate, "Crystal and molecular structure of 5-bromopyridine-2,3-diamine," published August 6, 2025.

  • BLD Pharm, "1004-01-9 | this compound," accessed January 11, 2026.

  • Chemenu, "cas 1004-01-9|| where to buy this compound," accessed January 11, 2026.

  • ChemicalBook, "5-Bromopyrimidine synthesis," accessed January 11, 2026.

  • Dissolution Technologies, "Dissolution Method Troubleshooting: An Industry Perspective," published November 1, 2022.

  • PubMed, "Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase," accessed January 11, 2026.

  • Sigma-Aldrich, "5-Bromopyrimidine 97%," accessed January 11, 2026.

  • National Institutes of Health, "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors," accessed January 11, 2026.

  • ATB, "5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray," accessed January 11, 2026.

  • Journal of Medicinal Chemistry, "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]," published August 3, 2012.

  • ResearchGate, "Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation," accessed January 11, 2026.

  • Benchchem, "An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine," accessed January 11, 2026.

  • Wikipedia, "Diaminopyrimidine," accessed January 11, 2026.

  • Benchchem, "A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization," accessed January 11, 2026.

  • MDPI, "Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts," published January 28, 2024.

  • MDPI, "Recent Advances in Pyrimidine-Based Drugs," accessed January 11, 2026.

  • Agilent, "Dissolution Failure Investigation," accessed January 11, 2026.

  • PubChem, "2,4-Diaminopyrimidine," accessed January 11, 2026.

  • CARD, "diaminopyrimidine antibiotic," accessed January 11, 2026.

  • PubChem, "5-Bromopyrimidine," accessed January 11, 2026.

  • National Institutes of Health, "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies," accessed January 11, 2026.

  • ScholarWorks @ UTRGV, "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors," accessed January 11, 2026.

  • International Journal of Pharmaceutical Sciences and Research, "SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT," published February 1, 2021.

  • Semantic Scholar, "Approaches to the Investigation of Dissolution Testing Changes and Failures," accessed January 11, 2026.

  • Google Patents, "CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine," accessed January 11, 2026.

  • DNAmod, "5-bromouracil," accessed January 11, 2026.

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  • Dissolution Technologies, "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective," published August 23, 2010.

  • PubMed, "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry," published January 11, 2020.

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  • ResearchGate, "(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine," published August 7, 2025.

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Sources

How to avoid homocoupling in Suzuki reactions with 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Homocoupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving 5-Bromopyrimidine-2,4-diamine. The electron-rich nature of this substrate, due to its two diamino groups, presents unique challenges, most notably the undesired formation of homocoupled byproducts. This document is designed to help you navigate these challenges, improve your reaction yields, and streamline your purification processes.

Mechanism Spotlight: The Competition Between Cross-Coupling and Homocoupling

Understanding the catalytic cycle is paramount to troubleshooting. The desired Suzuki-Miyaura reaction follows a well-established pathway involving a Pd(0)/Pd(II) cycle.[1] However, a common parasitic reaction is the homocoupling of the boronic acid, which consumes your starting material and complicates product isolation. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3]

The diagram below illustrates the primary catalytic cycle and the point at which the homocoupling side-reaction competes.

Suzuki_Mechanism cluster_homo Homocoupling Side Reaction pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2 Pd(II) pd0->pd2 Oxidation trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex re_complex->pd0 Reductive Elimination product R¹-R² (Desired Product) re_complex->product aryl_halide Ar¹-X (this compound) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ base Base base->trans_complex homo_product R²-R² (Homocoupled Byproduct) pd2->homo_product Dimerization o2 O₂ o2->pd2 boronic_acid2 Ar²-B(OH)₂ boronic_acid3 Ar²-B(OH)₂ Troubleshooting_Workflow start High Homocoupling Observed check_atm 1. Check Atmosphere start->check_atm check_cat 2. Evaluate Catalyst System check_atm->check_cat degas Degas Solvents Rigorously (Freeze-Pump-Thaw or Sparge) check_atm->degas inert Ensure Positive Inert Gas Pressure check_atm->inert check_cond 3. Adjust Conditions check_cat->check_cond pd_source Use Pd(0) Source (e.g., Pd₂(dba)₃) check_cat->pd_source ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_cat->ligand slow_add Slowly Add Boronic Acid (Syringe Pump) check_cond->slow_add stoich Use Slight Excess of Aryl Halide (~1.1 eq.) check_cond->stoich end Homocoupling Minimized degas->end inert->end pd_source->end ligand->end slow_add->end stoich->end

Sources

Optimizing reaction temperature and time for 5-Bromopyrimidine-2,4-diamine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of 5-Bromopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and time. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to navigate common challenges encountered during the synthesis of these valuable scaffolds.

Introduction: The Challenge of Precision

This compound is a critical building block in medicinal chemistry, serving as a precursor to a wide range of bioactive molecules, including kinase inhibitors. The functionalization of its C5 position via cross-coupling reactions is a cornerstone of modern drug discovery. However, the inherent properties of the pyrimidine core—electron deficiency and the presence of coordinating nitrogen atoms—present unique challenges.[1][2] Optimizing reaction temperature and time is not merely about driving the reaction to completion; it is a delicate balance to maximize yield, ensure selectivity, and minimize the formation of stubborn byproducts. This guide provides a framework for achieving that balance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing this compound?

A1: The main challenges stem from the molecule's electronic nature and structure. The electron-deficient pyrimidine ring makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed reactions.[3] However, the two diamine groups can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, common side reactions like hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of coupling partners can significantly reduce the yield of the desired product.[1][4]

Q2: How do I select a starting temperature for my reaction (e.g., Suzuki vs. Buchwald-Hartwig)?

A2: For most palladium-catalyzed cross-coupling reactions involving aryl bromides, a starting temperature in the range of 80–110 °C is a reliable starting point.[4][5][6]

  • Suzuki-Miyaura Coupling: A temperature of 80-100 °C is typical.[3][7] Excessively high temperatures can promote catalyst decomposition or byproduct formation.[4]

  • Buchwald-Hartwig Amination: These reactions often require slightly higher temperatures, typically in the 100–110 °C range, especially when using less reactive amines or aryl chlorides (though our substrate is a bromide).[4][6] The choice of ligand and base is also critical in determining the optimal temperature.[6][8]

Q3: Is a longer reaction time always better for achieving higher conversion?

A3: Not necessarily. While extending the reaction time can increase the conversion of starting material, it can also lead to the degradation of the product or catalyst, resulting in a lower isolated yield and the formation of more impurities. The best practice is to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] The reaction should be stopped once the consumption of the limiting reagent plateaus.

Q4: Can microwave irradiation be used to optimize these reactions?

A4: Absolutely. Microwave-assisted synthesis is highly effective for pyrimidine functionalization, often leading to significantly shorter reaction times and improved yields.[4][9] A typical starting point for microwave irradiation would be 100-120 °C for 15-30 minutes, with careful monitoring to avoid pressure buildup and product degradation.[9]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments, with a focus on temperature and time as key variables.

Problem Observed Potential Cause (Temperature/Time Related) Suggested Troubleshooting Steps & Rationale
Low or No Conversion 1. Temperature too low: The activation energy for the oxidative addition step is not being met. 2. Reaction time too short: The reaction has not had sufficient time to proceed to completion. 3. Catalyst Deactivation: Prolonged exposure to high temperatures can degrade the catalyst.1. Increase Temperature: Incrementally raise the temperature by 10-20 °C and monitor progress. For example, if starting at 80 °C, increase to 100 °C.[4][9] 2. Increase Time: Continue the reaction for an additional 4-12 hours, monitoring every few hours by TLC/LC-MS to see if the reaction is progressing or has stalled.[10] 3. Re-evaluate Conditions: If high temperatures don't work, the catalyst/ligand system may be suboptimal. A more robust ligand may be needed to stabilize the catalyst at the required temperature.
Significant Byproduct Formation (e.g., Hydrodehalogenation) 1. Temperature too high: High temperatures can favor side reactions. Hydrodehalogenation can occur when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[1] 2. Prolonged reaction time: Leaving the reaction for too long after completion can lead to product degradation or the slow formation of side products.1. Lower Temperature: Reduce the reaction temperature. This can disfavor the undesired reaction pathway. For instance, lowering the temperature from 110 °C to 90 °C might suppress the side reaction while still allowing the main reaction to proceed, albeit more slowly.[4] 2. Optimize Time: Stop the reaction as soon as the starting material is consumed, as determined by careful monitoring.[11]
Homocoupling of Boronic Acid (Suzuki Reaction) 1. Slow Transmetalation: The rate of transmetalation is slow compared to the rate of boronic acid homocoupling. This can be exacerbated by suboptimal temperatures.1. Lower Temperature Slightly: This can disfavor the homocoupling side reaction.[4] 2. Use a Slight Excess of Pyrimidine: Using 1.1-1.2 equivalents of the this compound can help ensure the boronic acid is consumed in the desired cross-coupling pathway.[4] 3. Check Reagent Purity: Ensure the boronic acid is pure and free from degradation products that might promote side reactions.[1]
Reaction Stalls at Partial Conversion 1. Catalyst Inhibition: The product or starting material (specifically the diamine groups) may be inhibiting the catalyst.[4] 2. Insufficient Thermal Energy: The reaction may have reached a thermodynamic equilibrium at the current temperature.1. Increase Catalyst/Ligand Loading: A higher catalyst concentration may overcome partial inhibition.[4] 2. Change Ligand: Consider a bulkier or more electron-rich ligand (e.g., Xantphos, BrettPhos) that is less susceptible to product inhibition.[6][12] 3. Increase Temperature: A moderate increase in temperature might provide the necessary energy to push the reaction past the stalling point.

Visualizing the Optimization Workflow

Optimizing temperature and time is an iterative process. The following workflow provides a logical pathway for achieving the desired outcome.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Troubleshooting Actions start Start with Standard Conditions (e.g., 90°C, 12h) monitor1 Monitor Reaction (TLC/LC-MS at 2h, 6h, 12h) start->monitor1 outcome Analyze Outcome monitor1->outcome complete Reaction Complete Proceed to Workup outcome->complete >95% Conversion Clean Profile low_conv Low Conversion outcome->low_conv <50% Conversion side_products Byproducts outcome->side_products Byproducts >10% stalled Stalled outcome->stalled Stalled Reaction (50-80% Conversion) action_temp_up Action: Increase Temp to 110°C low_conv->action_temp_up action_temp_down Action: Decrease Temp to 70°C side_products->action_temp_down action_time_up Action: Increase Time to 24h stalled->action_time_up action_catalyst Action: Increase Catalyst Load or Change Ligand stalled->action_catalyst monitor2 Monitor Again action_temp_up->monitor2 Re-monitor action_time_up->monitor2 action_temp_down->monitor2 Re-monitor action_catalyst->monitor2 monitor2->outcome

Caption: A logical workflow for optimizing reaction temperature and time.

Detailed Experimental Protocols

The following are generalized, yet robust, starting protocols for common functionalization reactions. Note: These must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5][10]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)[5][7]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[5][10]

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat this cycle three times).[5]

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.[5]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 8-16 hours .[10]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][13]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a primary or secondary amine. The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[6][8][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[5][6]

  • Ligand (e.g., Xantphos or BINAP, 3-4 mol%)[5][14]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)[5][6]

  • Degassed Anhydrous Solvent (e.g., Toluene or Dioxane)[5][6]

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent & Reagent Addition: Add the degassed solvent. Then, add the this compound and the amine coupling partner.[5]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A typical reaction time is 12-24 hours .[6]

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[4][6]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s1 Reagents: Aryl-Br, R-B(OH)2, Base, Pd(0)L_n s2 Oxidative Addition s1->s2 80-100°C s3 Transmetalation s2->s3 s4 Reductive Elimination s3->s4 s4->s1 Catalyst Regeneration product1 product1 s4->product1 Product: Aryl-R b1 Reagents: Aryl-Br, R2NH, Base, Pd(0)L_n b2 Oxidative Addition b1->b2 100-110°C b3 Amine Coordination & Deprotonation b2->b3 b4 Reductive Elimination b3->b4 b4->b1 Catalyst Regeneration product2 product2 b4->product2 Product: Aryl-NR2

Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

References

  • Optimization of reaction temperature. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Effect of temperature on the synthesis of... ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Func. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of electron transfer between purines and pyrimidines... PubMed. Available at: [Link]

  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Available at: [Link]

  • The Effect of Temperature on the Adsorption Behavior and Inhibition Performance of a Pyrimidine-Type Inhibitor... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... MDPI. Available at: [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines... PubMed Central. Available at: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5 1. ResearchGate. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Autonomous Optimization of Discrete Reaction Parameters... ChemRxiv. Available at: [Link]

  • 5-Bromouracil. PubChem. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • 5-Bromopyrimidine. PubChem. Available at: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction... ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]

  • 5-Bromo-2-fluoropyrimidine. PubChem. Available at: [Link]

Sources

Challenges in the multi-step synthesis of complex molecules from 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of multi-step synthesis starting from the versatile yet challenging building block, 5-Bromopyrimidine-2,4-diamine. This guide is structured to provide direct, actionable advice for the common hurdles encountered in the lab, moving beyond simple protocols to explain the 'why' behind the troubleshooting steps. Our goal is to empower you with the expertise to optimize your reactions, maximize yields, and achieve high purity in your target molecules.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during key synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation. However, the electron-rich and coordinating nature of the 2,4-diaminopyrimidine core can introduce challenges.

Question: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate often points to issues with catalyst activity, base selection, or competing side reactions.

  • Catalyst and Ligand Selection is Critical: The electron-donating amino groups on the pyrimidine ring can increase the electron density at the bromine-bearing carbon, potentially slowing down the rate-determining oxidative addition step.[1]

    • Troubleshooting: Switch to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos).[1] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[2][3] Pd(PPh₃)₄ can be effective, but catalyst screening is often necessary.[4]

  • Base and Solvent System Optimization: The choice of base is not trivial. It plays a role in the crucial transmetalation step.[2][5]

    • Troubleshooting: Anhydrous conditions with a base like K₃PO₄ can be effective, but sometimes require a small amount of water to facilitate the reaction.[1] A screening of bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is highly recommended.[6][7]

  • Side Reaction - Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, especially at elevated temperatures.[4]

    • Troubleshooting: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which are often more stable. Adding the boronic acid portion-wise or using a slight excess of the aryl halide can also mitigate this issue.[4]

  • Visualizing the Troubleshooting Workflow:

    A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. However, the existing amino groups can complicate the reaction.

Question: I am attempting a Buchwald-Hartwig amination on this compound and observing a complex mixture of products, including what appears to be starting material and dehalogenated pyrimidine. What is going wrong?

Answer: A complex product mixture in this reaction often points to catalyst inhibition, incorrect base choice, or the need for protecting groups.

  • Catalyst Inhibition: The diaminopyrimidine core can act as a chelating ligand for the palladium catalyst, leading to inactive complexes.

    • Troubleshooting: Employing bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, DavePhos) can prevent catalyst deactivation and promote the desired reductive elimination.[8][9] Screening different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) is also crucial.[10][11]

  • Base Selection: Strong bases like NaOtBu or KOtBu are commonly used, but can sometimes lead to side reactions with sensitive functional groups.[10][12]

    • Troubleshooting: A weaker base such as K₃PO₄ or Cs₂CO₃ may be beneficial, especially when coupling with functionalized anilines.[11] The choice of base should be carefully considered in relation to the pKa of the amine coupling partner.

  • Protecting Group Strategy: The free amino groups can interfere with the catalytic cycle.

    • Troubleshooting: Consider protecting one or both of the amino groups. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.[13][14] This strategy can prevent side reactions and improve the overall yield and purity of the desired product.[13] The choice of protecting group will depend on the downstream reaction conditions.[13][15]

  • Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

    • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), the selected Buchwald ligand (0.04 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., Toluene or Dioxane) followed by the base (e.g., NaOtBu, 1.4 equiv).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., EtOAc), and filter through a pad of Celite to remove the catalyst.

    • The filtrate can then be subjected to standard aqueous workup and purification by column chromatography.

Purification Challenges

The products of reactions involving this compound are often polar and can be challenging to purify.

Question: My product is highly polar and streaks badly on silica gel during column chromatography. How can I achieve better purification?

Answer: Purifying polar, basic heterocyclic compounds requires adjusting the chromatographic conditions or considering alternative purification methods.[14][16]

  • Modifying Silica Gel Chromatography:

    • Troubleshooting: To neutralize the acidic sites on silica gel that cause streaking with basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[16]

  • Alternative Stationary Phases:

    • Troubleshooting: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[16] Reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid, is frequently the method of choice for highly polar compounds.[16][17]

  • Non-Chromatographic Techniques:

    • Troubleshooting:

      • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.[16][18] A careful screening of solvents is necessary to find a system where the compound is soluble when hot but sparingly soluble when cold.[16]

      • Acid-Base Extraction: For compounds with basic nitrogen atoms, an acid-base extraction can be a powerful initial purification step to remove non-basic impurities.[19] Ensure the pH of the aqueous phase is adjusted to at least 2 pH units below the pKa of your compound to ensure complete protonation and transfer to the aqueous layer.[19]

Part 2: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting this compound?

A1: The purity of your starting material is paramount, especially in multi-step synthesis.[20] Impurities that are present from the beginning can be carried through subsequent steps, leading to the formation of side products and complicating purification.[21] It is advisable to verify the purity of the starting material by NMR or LC-MS and recrystallize if necessary.

Q2: My reaction seems to be sensitive to air and moisture. What precautions should I take?

A2: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[22] It is essential to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon).[21] Use of anhydrous solvents and oven-dried glassware is also critical to prevent hydrolysis of reagents and intermediates.[23][24]

Q3: When scaling up my reaction from milligram to gram scale, the yield has dropped significantly. Why is this happening?

A3: A drop in yield upon scale-up is a common issue and can be due to several factors.[21]

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[21] Ensure your stirring is adequate for the vessel size.

  • Exotherm Control: Reactions that are mildly exothermic on a small scale can become difficult to control on a larger scale.[21] This can lead to product degradation. Consider controlled, slower addition of reagents and monitor the internal temperature.[21]

Q4: Are there any general strategies for improving reaction yields in this type of synthesis?

A4: A systematic approach to optimization is key.

  • Reaction Kinetics: Fine-tuning parameters like temperature, pressure, and reactant concentrations can significantly impact yield.[20]

  • Monitoring Progress: Regularly monitor your reaction's progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[25][26]

  • Logical Flow for Yield Optimization:

    Yield_Optimization Start Sub-optimal Yield Purity Check Starting Material Purity Start->Purity Conditions Screen Reaction Conditions (Solvent, Temp, Concentration) Purity->Conditions Catalyst Re-evaluate Catalyst System (Precatalyst, Ligand, Loading) Conditions->Catalyst Workup Optimize Workup & Purification Catalyst->Workup Result Maximized Yield & Purity Workup->Result

    A workflow for systematically optimizing reaction yields.

References

Sources

Technical Support Center: Identifying and Characterizing Impurities in 5-Bromopyrimidine-2,4-diamine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals employing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromopyrimidine-2,4-diamine and its associated reaction impurities. The content is structured in a practical question-and-answer format to address specific challenges encountered during experimentation, providing in-depth troubleshooting and actionable protocols.

Introduction

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. The stringent control of its purity and a thorough understanding of any impurities generated during synthesis are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] LC-MS stands as a cornerstone analytical technique for this purpose, offering the sensitivity and specificity required to detect, identify, and quantify process-related impurities and degradation products, even at trace levels.[2][3] This guide provides a structured methodology for troubleshooting common analytical issues and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: Impurities can originate from various sources throughout the synthetic and storage process. They are typically categorized as:

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis itself. For example, if the starting material is 2,4-diamino-6-chloropyrimidine, incomplete substitution could leave this as an impurity.[4] Similarly, side reactions or subsequent reaction steps can introduce new molecular species.[5]

  • Degradation Products: this compound can degrade when exposed to harsh conditions like acid, base, heat, oxidation, or light.[3] A common degradation pathway is the hydrolysis of the bromo group to a hydroxyl group.

  • Reagent- and Solvent-Related Impurities: Impurities present in the reagents or solvents used during the synthesis can be carried through and concentrated in the final product. For instance, the pyrolysis of a solvent like DMF at high temperatures can generate unexpected byproducts.[5]

Q2: I'm observing a peak with the same mass as a known impurity, but it's eluting at a different retention time. What could this be?

A2: This strongly suggests the presence of a positional isomer. Isomers have the same molecular weight but different structural arrangements, leading to different physicochemical properties and thus different retention times on a chromatography column. For example, if an impurity involves substitution on the pyrimidine ring, different substitution positions would result in isomers. Differentiating these requires high-resolution chromatographic separation.

Q3: My baseline is noisy, making it difficult to detect low-level impurities. What are the likely causes?

A3: A noisy or drifting baseline can obscure trace-level peaks and compromise quantification. Common causes include:

  • Contaminated Mobile Phase: Always use high-purity, LC-MS grade solvents and additives. Contaminants in the water or organic solvent are a frequent source of baseline noise.

  • System Contamination: Residue from previous analyses can leach from the injector, seals, or tubing, leading to ghost peaks or a high baseline.[6] A thorough system flush is recommended.

  • Column Bleed: The stationary phase of the column can slowly degrade and elute, especially at high temperatures or extreme pH, causing a rising baseline in gradient runs.

  • Mobile Phase Incompatibility: Using additives like trifluoroacetic acid (TFA) can cause ion suppression and baseline noise in the mass spectrometer. Whenever possible, opt for MS-friendly modifiers like formic acid or ammonium formate.

Troubleshooting Guide: Specific Scenarios

Scenario 1: An Unexpected Peak Corresponding to [M-Br+OH] is Detected

Question: My chromatogram shows a significant peak with a mass corresponding to the replacement of the bromine atom with a hydroxyl group. How can I determine if this is a genuine impurity from my reaction or an artifact of the LC-MS analysis?

Answer: This is a critical question, as the apparent debromination and hydroxylation can be a real degradation product or an artifact created within the mass spectrometer's ion source, known as in-source fragmentation (ISF).[7][8] Halogenated compounds can be particularly susceptible to such in-source reactions.[9]

Causality and Investigation:

The high energy within an electrospray ionization (ESI) source can induce chemical reactions. To differentiate between a genuine impurity and an analytical artifact, you must systematically evaluate the influence of the ion source conditions on the peak .

Experimental Protocol: Differentiating In-Source vs. Real Impurity

  • Vary Ion Source Energy:

    • Method: Perform a series of injections while incrementally reducing the fragmentor voltage (also known as cone voltage or declustering potential, depending on the instrument manufacturer) by 10-20 V per injection.

    • Rationale: In-source reactions are highly dependent on the energy applied in the source. If the relative abundance of the [M-Br+OH] peak decreases significantly as the source energy is lowered, it is very likely an artifact. A true impurity present in the sample will not change in relative abundance with these specific MS parameters.[7]

  • Modify Mobile Phase (If Applicable):

    • Method: If your mobile phase is acidic, consider a less acidic modifier if your chromatography allows.

    • Rationale: The pH of the mobile phase can sometimes influence the stability of the analyte in the ESI droplet, potentially contributing to in-source reactions.

Data Interpretation:

ObservationLikely CauseNext Steps
Relative abundance of the [M-Br+OH] peak decreases with lower fragmentor voltage.In-source artifactReport this as an analytical artifact. For accurate quantification of other analytes, optimize source parameters to minimize its formation.
Relative abundance of the [M--Br+OH] peak remains constant with changing fragmentor voltage.Genuine impurityThe impurity is present in the sample. Proceed with full structural confirmation (e.g., using high-resolution MS/MS) and quantification.

Workflow for Investigating the [M-Br+OH] Peak

start Unexpected [M-Br+OH] Peak Observed vary_voltage Reduce Ion Source Fragmentor/Cone Voltage start->vary_voltage analyze_response Analyze Peak Response vary_voltage->analyze_response constant Response is Constant analyze_response->constant Relative abundance remains the same decreases Response Decreases analyze_response->decreases Relative abundance decreases impurity Conclusion: Genuine Impurity constant->impurity artifact Conclusion: In-Source Artifact decreases->artifact optimize Optimize MS Method to Minimize Artifact artifact->optimize

Caption: Decision workflow for differentiating a true impurity from an in-source artifact.

Scenario 2: Poor Peak Shape and Tailing for this compound

Question: The main peak for this compound is exhibiting significant tailing. What is the cause, and how can I achieve a more symmetrical peak?

Answer: Peak tailing is a common problem for basic compounds like this compound in reversed-phase liquid chromatography (RPLC). The primary cause is unwanted secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the surface of the silica-based column packing.[10][11][12]

Causality and Troubleshooting:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica surface are acidic and can strongly interact with the protonated amine groups on your molecule via ion exchange. This causes a fraction of the analyte molecules to be retained more strongly, resulting in a tailed peak.[10][12]

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase controls the ionization state of both your analyte and the column's silanol groups. An unsuitable pH can exacerbate secondary interactions.

Experimental Protocol: Improving Peak Shape

  • Optimize Mobile Phase pH:

    • Method: To ensure the basic amine groups are consistently protonated and to suppress the ionization of the silanol groups, an acidic mobile phase is required. Start with a mobile phase containing 0.1% formic acid (pH ~2.7). The addition of a buffer salt, like ammonium formate, can further help by having the ammonium ions compete with your analyte for the active silanol sites.[10][12]

    • Rationale: Maintaining a consistent positive charge on the analyte and neutralizing the silanol groups promotes a more uniform retention mechanism based on hydrophobicity, leading to sharper, more symmetrical peaks.[13]

  • Select an Appropriate Column:

    • Method: Use modern, high-purity silica columns that are thoroughly end-capped. If peak shape is still problematic, consider a column with a different stationary phase chemistry.

    • Rationale: End-capping chemically blocks most of the free silanol groups, preventing them from interacting with basic analytes.[11]

  • Check for Column Overload:

    • Method: Prepare and inject a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Rationale: If the peak shape improves at lower concentrations, you were overloading the column. Determine the optimal sample load for your column's dimensions and particle size.[6]

Troubleshooting Peak Tailing

start Poor Peak Shape (Tailing) Observed check_ph Is Mobile Phase Acidic (e.g., 0.1% Formic Acid)? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.5 check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a Modern, End-Capped C18 or PFP Column check_column->change_column No check_load Is Sample Concentration Too High? check_column->check_load Yes change_column->check_load dilute_sample Dilute Sample and Re-inject check_load->dilute_sample Yes good_peak Symmetrical Peak Achieved check_load->good_peak No dilute_sample->good_peak

Sources

Effect of base and solvent on the outcome of 5-Bromopyrimidine-2,4-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. Our focus is to explain the causality behind experimental choices, particularly the critical role of base and solvent selection in determining reaction outcomes.

Introduction

This compound is a key intermediate in medicinal chemistry, prized for its role in synthesizing a wide array of substituted pyrimidines found in numerous biologically active compounds.[1][2] The bromine atom at the C-5 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including C-N (Buchwald-Hartwig) and C-C (Suzuki, Sonogashira) bond formations.[1][3][4] However, the success of these transformations is highly dependent on the careful orchestration of reaction conditions. The choice of base and solvent is not merely a matter of convention; it is a critical parameter that dictates yield, selectivity, and the formation of undesirable byproducts. This guide provides field-proven insights to help you navigate these challenges.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise in any reaction involving this compound.

Q1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be traced back to fundamental reaction parameters before even considering the base or solvent.[5]

  • Reagent Purity: Impurities in starting materials can inhibit or poison the catalyst. Ensure your this compound, coupling partner, and solvents are of high purity and anhydrous, as water can interfere with many catalytic cycles.[6]

  • Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. If you are not using a pre-catalyst, ensure the active Pd(0) species is generated effectively. If the reaction stalls, the addition of a fresh batch of catalyst can sometimes restart it.[2]

  • Inert Atmosphere: Many palladium-catalyzed reactions are oxygen-sensitive. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and potential oxidation of substrates.[6]

  • Temperature: Suboptimal temperature can lead to a sluggish reaction. While milder conditions are often desirable, some sterically hindered or electronically deactivated substrates may require higher temperatures to proceed at a reasonable rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track progress.[5]

Q2: My reaction is messy, with multiple byproducts observed on the TLC/LC-MS. What are the most common side reactions?

A2: The formation of byproducts is often directly linked to the choice of base, solvent, and temperature. The most common side reactions are:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2,4-diaminopyrimidine. It is often promoted by strong bases, the presence of hydride sources (e.g., from the solvent), and the formation of palladium-hydride species.[8]

  • Homocoupling (Glaser Coupling): In Sonogashira reactions, terminal alkynes can couple with each other to form a diyne byproduct. This is often promoted by an excess of the copper co-catalyst or the presence of oxygen.[9]

  • Boronic Acid Decomposition: In Suzuki couplings, the boronic acid can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form boroxine anhydrides, especially at high temperatures or in the presence of water. The choice of base is critical to activate the boronic acid for transmetalation without promoting these degradation pathways.[10]

Below is a troubleshooting workflow to guide your decision-making process when encountering common reaction failures.

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Pathway cluster_outcomes Potential Side Reactions cluster_solution Resolution Start Reaction Failure: Low Yield or Byproducts Check_Purity Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Initial Checks Check_Inert Ensure Inert Atmosphere (Ar/N2) Check_Purity->Check_Inert Check_Catalyst Assess Catalyst Activity/Loading Check_Inert->Check_Catalyst Optimize_Base Optimize Base: Strength & Type Check_Catalyst->Optimize_Base If basics are OK Optimize_Solvent Optimize Solvent: Polarity & Aproticity Optimize_Base->Optimize_Solvent Hydrodehalogenation Hydrodehalogenation Optimize_Base->Hydrodehalogenation Base too strong? Homocoupling Homocoupling/ Decomposition Optimize_Base->Homocoupling Base promotes decomposition? Optimize_Solvent->Hydrodehalogenation Solvent as H-source? Success Successful Reaction: High Yield, Clean Product Optimize_Solvent->Success Re-run Reaction

Caption: Troubleshooting workflow for this compound reactions.

Part 2: C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] However, its success with this compound hinges on balancing the reactivity to achieve high yields while avoiding side reactions.

Q3: I am attempting a Buchwald-Hartwig amination on this compound and getting low yields. How do the base and solvent choices influence this outcome?

A3: The base in a Buchwald-Hartwig reaction has two primary roles: to deprotonate the amine nucleophile and to facilitate the final reductive elimination step from the palladium center.[12] The solvent must solubilize the reactants and, crucially, the base.

  • Choice of Base: A base that is too weak may not sufficiently deprotonate the amine, leading to a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions like hydrodehalogenation.[8]

    • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): These are commonly used and highly effective for a wide range of amines. They create a high concentration of the active aminyl anion. However, they are also more likely to cause hydrodehalogenation, especially at higher temperatures.[3][12]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often preferred for more sensitive substrates or when hydrodehalogenation is a problem. They are less prone to causing side reactions but may require higher temperatures or longer reaction times.[13]

  • Choice of Solvent: The solvent must be compatible with the chosen base and capable of dissolving the palladium catalyst complex.

    • Aprotic Polar Solvents (e.g., Dioxane, THF, Toluene): These are the most common solvents for Buchwald-Hartwig aminations. Toluene and dioxane are often favored due to their higher boiling points, which allows for a wider temperature range.[12]

    • t-Butanol: This solvent can be particularly effective, especially when using tert-butoxide bases, as it helps to maintain the solubility of the base.

BaseSolventTemperature (°C)General Outcome
NaOt-BuToluene or Dioxane80-110Generally high reactivity, suitable for a wide range of amines. Risk of hydrodehalogenation.[14]
K₂CO₃ / Cs₂CO₃DMF or Dioxane100-120Milder conditions, good for sensitive substrates, but may require longer reaction times or more active catalysts.[13]
K₃PO₄Toluene100-110A good compromise between reactivity and mildness.
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound.

  • To a dry Schlenk tube or sealed vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_Pd0 Pd(0) Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br ReductElim Reductive Elimination OxAdd->ReductElim + [R2N]- ReductElim->Pd0 - Ar-NR2 Amine R2NH Amide [R2N]- Base Base (e.g., NaOtBu) Base->Amide Deprotonation caption Buchwald-Hartwig Catalytic Cycle. The base is critical for generating the active nucleophile ([R2N]-) required for the C-N bond-forming step.

Caption: Role of the base in the Buchwald-Hartwig catalytic cycle.

Part 3: C-C Bond Formation (Suzuki & Sonogashira Coupling)

The formation of C-C bonds using this compound is a cornerstone of library synthesis for drug discovery.[4]

Q4: For a Suzuki-Miyaura coupling, what is the best combination of base and solvent to maximize yield and avoid boronic acid decomposition?

A4: The Suzuki-Miyaura coupling requires a base to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step with the palladium center.[10]

  • Choice of Base: The base must be strong enough to activate the boronic acid but not so harsh that it degrades the substrate or catalyst.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common and reliable bases for Suzuki couplings. They are typically used with aqueous solvent mixtures.[15]

    • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is highly effective, often allowing the reaction to proceed at lower temperatures and with higher yields, especially for challenging substrates.[16]

    • Organic Bases (e.g., Et₃N): Generally not effective for activating boronic acids and are not recommended for standard Suzuki couplings.

  • Choice of Solvent: The solvent system must facilitate the interaction of both the organic-soluble catalyst complex and the often water-soluble inorganic base.

    • Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O): These biphasic systems are standard for Suzuki couplings. The water solubilizes the inorganic base, allowing it to interact with the boronic acid at the phase interface.[15][16]

    • Alcohols (e.g., tert-Amyl alcohol): Can be used as a single-phase solvent system, particularly with bases like K₃PO₄.[16]

Coupling PartnerCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)Ref.
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-9590[16]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-9586[16]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5 mol%)K₃PO₄ (4.5)tert-Amyl alcohol12094[16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid or ester (1.1-1.5 eq) in the chosen organic solvent (e.g., 1,4-Dioxane).

  • Prepare an aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Degas both the reaction mixture and the base solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture, followed by the aqueous base.

  • Heat the reaction mixture to 85-100 °C and stir vigorously to ensure good mixing of the phases.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Q5: My Sonogashira coupling reaction is sluggish. How can I optimize the base and solvent for this transformation?

A5: The Sonogashira coupling is unique as it typically involves a dual-catalyst system (palladium and copper) and requires a mild amine base.[9] The coordinating diaminopyrimidine substrate can be troublesome, making condition selection critical.[17]

  • Choice of Base: The base serves two functions: it deprotonates the terminal alkyne to form the reactive copper acetylide and acts as a scavenger for the HBr generated during the reaction.

    • Amine Bases (Et₃N, DIPEA): These are the standard bases for Sonogashira couplings. Triethylamine (Et₃N) is most common and can often be used as both the base and a co-solvent.[14][17] Its role is to facilitate the formation of the copper(I) acetylide.[2]

  • Choice of Solvent: The solvent must keep all components, including the catalyst complexes and the organic substrates, in solution.

    • THF and DMF: These are excellent solvents for Sonogashira reactions. THF is often preferred for its ability to dissolve a wide range of substrates and its relatively low boiling point.[17] DMF is used for less reactive substrates that require higher temperatures.[14]

  • Copper Co-catalyst: While not a base or solvent, the copper salt (typically CuI) is critical. It is important not to use an excess of copper, as this can promote the homocoupling of the alkyne.[17] The CuI should be added last, just before heating.[17] For the diaminopyrimidine substrate, a combination of THF, NEt₃, PdCl₂(dppf), and CuI has been shown to be superior to many other systems.[17]

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). Benchchem.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sonogashira on 2,4-diamino-5-bromopyrimidine. (2006, November 16). Org Prep Daily.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Avoiding byproduct formation in N-arylation reactions. (n.d.). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). MDPI.

Sources

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most persistent challenges encountered when utilizing 5-bromopyrimidine-2,4-diamine in palladium-catalyzed cross-coupling reactions: catalyst poisoning. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of the problem, equipping you with the knowledge to troubleshoot effectively and design robust, successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Understanding the Core Problem

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound has stalled. The starting material is consumed slowly, if at all. What's the likely cause?

A1: The most probable cause is catalyst poisoning . This compound is a nitrogen-rich heterocyclic compound. The lone electron pairs on the two pyrimidine ring nitrogens and the two exocyclic amino groups can act as strong ligands, coordinating to the palladium catalyst. This interaction can form stable, off-cycle palladium complexes that are catalytically inactive or have significantly diminished activity, effectively "poisoning" the catalyst and halting the desired cross-coupling cycle. This issue is a well-documented challenge when working with electron-rich nitrogen heterocycles.

Q2: Can you illustrate the mechanism of this catalyst poisoning?

A2: Certainly. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species. For the catalytic cycle to proceed, this species must undergo oxidative addition with the aryl bromide. However, this compound can act as a competitive ligand, binding to the Pd(0) center. Due to the chelation potential of the diamine motif and the strong σ-donation from the nitrogen atoms, this can form a highly stable complex, sequestering the palladium and preventing it from participating in the reaction.

CatalystPoisoning cluster_poisoning Deactivation Pathway Active_Catalyst Active Pd(0)L Catalyst Poisoned_Complex Inactive Pd(0)-Substrate Complex (Poisoned Catalyst) Active_Catalyst->Poisoned_Complex Strong Coordination (Poisoning) Catalytic_Cycle Desired Catalytic Cycle (Oxidative Addition, etc.) Active_Catalyst->Catalytic_Cycle Productive Pathway Substrate This compound (Ar-Br) Substrate->Poisoned_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Coupled Product Catalytic_Cycle->Product

Caption: Catalyst poisoning by substrate coordination.

Part 2: First-Line Troubleshooting & Strategic Solutions

Q3: My reaction has failed. What are the immediate, fundamental checks I should perform before optimizing the chemistry?

A3: Before delving into complex optimization, always validate your foundational setup.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation.

  • Solvent and Reagent Purity: Use high-purity, anhydrous, and properly degassed solvents. Water and other impurities can interfere with the catalytic cycle or promote side reactions like protodeboronation in Suzuki couplings. Trace impurities in the starting material can also act as poisons.

  • Base Quality: Ensure your base is fresh and anhydrous, especially when using alkoxides like NaOtBu or K₃PO₄.

Q4: How does my choice of phosphine ligand directly combat catalyst poisoning?

A4: The ligand is your most powerful tool. The rationale is to select a ligand that binds strongly to the palladium center and provides significant steric bulk.

  • Steric Shielding: Bulky ligands physically obstruct the pyrimidine nitrogens from accessing and binding to the palladium center. This steric hindrance favors the formation of the desired monoligated Pd(0) species, which is highly reactive in oxidative addition.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom. This enhanced electron density promotes the rate-limiting oxidative addition step of the aryl bromide into the Pd(0) center, helping the productive catalytic cycle outcompete the poisoning pathway.

Standard, less bulky ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate as they do not provide sufficient steric protection.

Q5: Which specific ligands are recommended for reactions with this compound?

A5: For challenging, electron-rich heterocyclic substrates like this, we strongly recommend using sterically hindered, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands." These are designed specifically to overcome the limitations of older ligand systems.

Ligand NameKey Structural FeatureRationale for Use with Pyrimidines
XPhos Di-tert-butylphosphino group on a biphenyl backboneExcellent balance of high steric bulk and electron-donating ability. A robust, general-purpose choice for challenging substrates.
SPhos Dicyclohexylphosphino group on a biphenyl backboneSimilar to XPhos, often effective where XPhos is not, and vice-versa. Worth screening in parallel.
RuPhos Dicyclohexylphosphino group on a phenyl-pyrrolidine backboneThe additional substitution on the second aromatic ring can further tune steric and electronic properties, sometimes offering superior performance.
Tri-tert-butylphosphine (P(t-Bu)₃) Simple, highly bulky trialkylphosphineWhile not a biaryl phosphine, its extreme bulk and strong electron-donating nature can be very effective, though it is more air-sensitive.
Part 3: Advanced Optimization and Experimental Protocols

Q6: I've switched to XPhos but my yield is still suboptimal. What other reaction parameters should I focus on optimizing?

A6: If ligand selection alone is insufficient, a systematic optimization of other parameters is necessary. The interplay between catalyst, base, and solvent is crucial.

  • Catalyst Precursor: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined precatalyst . Buchwald G3 or G4 precatalysts, for example, incorporate the ligand and are designed for clean, rapid generation of the active monoligated Pd(0) species upon activation by base. This can lead to more consistent and higher catalyst activity.

  • Base Selection: The base is critical and its choice is reaction-dependent. For Suzuki couplings, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like LiHMDS or NaOtBu is typically required. If you suspect base-mediated decomposition, screening a weaker base with a longer reaction time or higher temperature may be beneficial.

  • Solvent System: The solvent must solubilize all components but also influences catalyst stability and activity. For Suzuki reactions, a mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is common to help dissolve the inorganic base. For Buchwald-Hartwig aminations, strictly anhydrous aprotic solvents are preferred.

The following workflow provides a logical progression for troubleshooting.

TroubleshootingWorkflow Start Low Conversion / Stalled Reaction Check_Basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent/Solvent Purity? - Degassed Solvents? Start->Check_Basics Ligand_Choice Step 2: Evaluate Ligand - Using a bulky, electron-rich ligand? (e.g., XPhos, SPhos) Check_Basics->Ligand_Choice If basics are OK Optimize_Conditions Step 3: Systematically Optimize - Screen Bases (e.g., K₃PO₄, Cs₂CO₃) - Screen Solvents (e.g., Dioxane, Toluene) - Vary Temperature (80-110 °C) Ligand_Choice->Optimize_Conditions If ligand is appropriate Precatalyst Step 4: Use a Precatalyst - Switch to Buchwald G3/G4 Precatalyst Optimize_Conditions->Precatalyst If still suboptimal Success Successful Reaction Precatalyst->Success Leads to improvement

Caption: Systematic troubleshooting workflow.

Q7: Can you provide a robust, general starting protocol for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A7: Absolutely. This protocol is designed as a reliable starting point, incorporating best practices to mitigate catalyst poisoning.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%). Note: If using a 1:1 precatalyst like XPhos G3-Pd, use 2-4 mol% of the single component.

    • Add the catalyst/ligand solids to the reaction flask.

  • Inerting the System:

    • Seal the reaction vessel with a septum.

    • Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system via syringe. A good starting point is a mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v) to a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80–100 °C).

    • Stir vigorously for the duration of the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromopyrimidine-2,4-diamine: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery. 5-Bromopyrimidine-2,4-diamine represents a key scaffold in the design of various therapeutic agents, making a thorough understanding of its spectroscopic characteristics paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. In the absence of directly published experimental spectra, this document leverages a comparative analysis of structurally similar compounds to offer a robust, predictive interpretation of its NMR data.

The Structural Landscape: Understanding Substituent Effects

The electronic environment of the pyrimidine ring in this compound is significantly influenced by its substituents. The two amino groups at the C2 and C4 positions are electron-donating, which generally leads to an upfield (lower ppm) shift of the ring protons and carbons. Conversely, the bromine atom at the C5 position is an electron-withdrawing group, causing a downfield (higher ppm) shift for adjacent nuclei. The interplay of these opposing electronic effects dictates the final chemical shifts observed in the NMR spectra.

Predicted NMR Spectral Data

Based on the analysis of related pyrimidine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound. These predictions serve as a strong foundational guide for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ) in ppmMultiplicityIntegration
H-67.8 - 8.1Singlet1H
NH₂ (at C4)6.0 - 6.5Broad Singlet2H
NH₂ (at C2)5.5 - 6.0Broad Singlet2H

The sole aromatic proton, H-6, is anticipated to appear as a singlet in the downfield region due to the deshielding effects of the adjacent nitrogen atom and the overall aromaticity of the ring. The amino protons are expected to present as two distinct broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C-2160 - 165
C-4160 - 165
C-6155 - 160
C-590 - 95

The carbon atoms directly bonded to nitrogen (C-2, C-4, and C-6) are expected to be significantly deshielded and thus appear at higher chemical shifts. The C-5 carbon, bearing the bromine atom, will also be influenced, though its chemical shift is predicted to be the most upfield of the ring carbons.

Comparative Spectral Analysis

To substantiate these predictions, a comparative analysis with structurally related molecules is invaluable.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Related Pyrimidine Derivatives

CompoundH-6H-5/H-2/H-4NH₂Reference
This compound (Predicted) 7.8 - 8.1 -5.5 - 6.5 -
2,4-Diaminopyrimidine7.5 - 7.7 (d)5.8 (d)5.0 - 6.0[1]
5-Bromopyrimidine8.839.15 (s, H-2/H-4)-[2]
2-Amino-4-bromopyrimidine8.1 - 8.3 (d)6.8 - 7.0 (d)5.5 - 6.5[3]
2,4-diaminopyrimidine-5-carbonitrile8.05-6.9[4]

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) of Related Pyrimidine Derivatives

CompoundC-2C-4C-6C-5Reference
This compound (Predicted) 160 - 165 160 - 165 155 - 160 90 - 95 -
2,4-Diaminopyrimidine~163~163~158~97[5]
5-Bromopyrimidine158.4158.4160.7119.8[6]
2-Amino-4-bromopyrimidine162 - 165145 - 148158 - 161110 - 113[3]
2,4-diaminopyrimidine-5-carbonitrile166.6/167.2166.6/167.2161.383.0[4]

This comparative data highlights the expected trends. The presence of two amino groups in our target molecule, similar to 2,4-diaminopyrimidine, will lead to a more shielded environment compared to 5-bromopyrimidine. The bromine at C-5 will cause a downfield shift of C-5 compared to the unsubstituted analog.

Experimental Protocols

For researchers aiming to acquire experimental data, the following protocols are recommended.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg (¹H) or 20-30 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Set up acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS or solvent peak baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR sample preparation and data processing.

Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

¹H NMR:

  • Pulse Program: Standard one-pulse sequence (e.g., zg30).

  • Solvent: DMSO-d₆ (to observe exchangeable NH₂ protons).

  • Number of Scans: 16-64.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR:

  • Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d₆.

  • Number of Scans: 1024-4096 (due to lower natural abundance).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-180 ppm.

Logical Framework for Spectral Interpretation

The process of analyzing the NMR spectra of this compound should follow a logical progression to ensure accurate structural assignment.

G A Acquire ¹H and ¹³C Spectra B Identify Solvent and Reference Peaks A->B C Assign H-6 Singlet (¹H Spectrum) B->C F Assign C-2, C-4, C-6 (Deshielded Region, ¹³C) B->F D Assign Broad NH₂ Singlets (¹H Spectrum) C->D E Integrate ¹H Peaks (Confirm Proton Count) D->E H Correlate with Predicted and Comparative Data E->H G Assign C-5 (Shielded Region, ¹³C) F->G G->H I Final Structure Confirmation H->I

Caption: Logical workflow for the interpretation of NMR spectra.

Conclusion

References

  • PubChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ATB. (n.d.). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • DNAmod. (n.d.). 5-bromouracil. Retrieved from [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical analysis, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or modified compounds is paramount for their unambiguous identification and for elucidating their structural intricacies. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 5-Bromopyrimidine-2,4-diamine, a compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not widely published, this guide, grounded in established fragmentation principles of related chemical classes, provides a robust predictive framework and a comparative analysis with analogous structures.

The Structural Context: Predicting Fragmentation Behavior

This compound (Molecular Weight: 189.02 g/mol ) possesses a unique combination of a halogenated pyrimidine core and two amino substituents.[1] This structure suggests several potential fragmentation pathways under electron ionization (EI) mass spectrometry, the most common ionization technique for such molecules. The fragmentation process is a cascade of events initiated by the removal of an electron to form a molecular ion (M+•), which then undergoes a series of bond cleavages and rearrangements to yield smaller, charged fragments.

The expected fragmentation of this compound will likely be governed by:

  • The Pyrimidine Ring: A stable aromatic heterocycle that can undergo characteristic ring cleavage.

  • The Bromo Substituent: The C-Br bond is a potential site for cleavage, leading to the loss of a bromine radical.

  • The Amino Groups: These groups can undergo α-cleavage or participate in rearrangement reactions, often involving the loss of small neutral molecules like HCN or NH3.

Predicted Fragmentation Pathways of this compound

Based on the fragmentation of similar compounds, we can predict the key fragmentation steps for this compound. The molecular ion peak (M+•) is expected at m/z 189 and 191 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (isotopes 79Br and 81Br).

Key Predicted Fragmentation Steps:

  • Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, resulting in a prominent ion at m/z 110. This fragment represents the 2,4-diaminopyrimidine cation.

  • Loss of HCN: Pyrimidine rings are known to fragment via the loss of hydrogen cyanide (HCN). This can occur from the molecular ion or subsequent fragment ions.

  • Loss of Ammonia/Amino Radical: The amino groups can lead to the loss of NH3 (17 u) or an •NH2 radical (16 u).

  • Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to smaller charged species.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

m/zProposed Neutral LossPutative Fragment Structure
189/191-Molecular Ion (M+•)
110•Br[M - Br]+
83•Br, HCN[M - Br - HCN]+
67•Br, HCN, NH2[M - Br - HCN - NH2]+

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of structurally related molecules.

5-Bromopyrimidine

The mass spectrum of 5-bromopyrimidine provides a foundational understanding of the fragmentation of the brominated pyrimidine core without the influence of amino groups.[2] Its fragmentation is dominated by the initial loss of the bromine atom, followed by the characteristic fragmentation of the pyrimidine ring.

2,4-Diaminopyrimidine

Conversely, studying the fragmentation of 2,4-diaminopyrimidine would reveal the influence of the amino groups on the pyrimidine ring's fragmentation, without the halogen. The fragmentation would likely involve losses of HCN and NH3.

By understanding the individual contributions of the bromo- and diamino- functionalities, we can more accurately predict their combined effect in this compound. Studies on other halogenated pyrimidines have shown that the C-X (where X is a halogen) bond cleavage is a common and significant fragmentation pathway.[3][4][5]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Objective: To acquire the mass spectrum of this compound and identify its characteristic fragmentation pattern.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Experimental Parameters:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inlet System:

    • GC Inlet (if applicable): Use a capillary column suitable for polar compounds (e.g., DB-5ms). Set an appropriate temperature program to ensure elution of the compound.

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the ion source.

  • Ion Source:

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[6]

    • Ion Source Temperature: 200-250 °C (to ensure sample vaporization).[6]

  • Mass Analyzer:

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments. .

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

Data Analysis:

  • Identify the molecular ion peak (M+•) at m/z 189/191.

  • Identify the major fragment ions and calculate the corresponding neutral losses.

  • Compare the experimental fragmentation pattern with the predicted pathways and the spectra of related compounds.

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation and the experimental process, the following diagrams are provided.

Fragmentation_Pathway M This compound m/z 189/191 (M+•) F1 [M - Br]+ m/z 110 M->F1 - •Br F2 [M - Br - HCN]+ m/z 83 F1->F2 - HCN F3 [M - Br - HCN - NH2]+ m/z 67 F2->F3 - •NH2

Caption: Predicted major fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve in Volatile Solvent Inlet GC or Direct Probe Inlet Prep->Inlet Ionization Electron Ionization (70 eV) Inlet->Ionization Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer Detection Detector Analyzer->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectrum Analysis & Interpretation Acquisition->Analysis

Caption: General experimental workflow for EI-MS analysis.

Conclusion

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2193-2196.
  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • PubMed. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. [Link]

  • Journal of the American Society for Mass Spectrometry. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. [Link]

  • NIST. (n.d.). Pyrimidine, 5-bromo-. In NIST Chemistry WebBook. [Link]

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A Comparative Guide to the Reactivity of 5-Bromopyrimidine-2,4-diamine and 5-Chloropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparison of two key building blocks: 5-Bromopyrimidine-2,4-diamine and 5-Chloropyrimidine-2,4-diamine, focusing on their relative reactivity in palladium-catalyzed cross-coupling reactions.

Core Principles: Understanding Halogen Reactivity on an Electron-Deficient Core

The reactivity of halopyrimidines in transformations like Suzuki-Miyaura or Buchwald-Hartwig amination is governed by fundamental chemical principles. The electron-deficient nature of the pyrimidine ring, coupled with the specific properties of the carbon-halogen (C-X) bond, dictates the ease of reaction.[1][2]

Two primary factors are at play:

  • Carbon-Halogen Bond Strength : The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond dissociation energy.[3] The C-Br bond (average bond energy: 276-290 kJ/mol) is inherently weaker and more easily cleaved than the C-Cl bond (average bond energy: 339-346 kJ/mol).[3][4][5][6]

  • The Rate-Determining Step : In many palladium-catalyzed cycles, the initial oxidative addition of the palladium(0) catalyst into the C-X bond is the rate-determining step.[7][8] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. Consequently, aryl bromides typically react under milder conditions—lower temperatures, lower catalyst loadings, and with a broader range of coupling partners—compared to their chloro counterparts.[9][10]

Based on these principles, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 5-chloropyrimidine-2,4-diamine.

Comparative Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This reaction is a cornerstone for creating C-C bonds.[8][11] The lability of the C-Br bond in this compound allows for facile reaction with a wide variety of organoboron reagents.[11] In contrast, the chloro-analogue would likely require more forcing conditions, such as higher temperatures, increased catalyst and ligand concentrations, or the use of more electron-rich and bulky phosphine ligands to achieve comparable yields.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[12][13] Similar to the Suzuki coupling, the oxidative addition step is critical. The higher reactivity of the C-Br bond means that this compound will couple with a broader range of amines, including less nucleophilic ones, under milder conditions. Achieving high-yield amination with 5-chloropyrimidine-2,4-diamine often necessitates the use of specialized, sterically hindered, and electron-rich ligands (e.g., Josiphos, BrettPhos) and stronger bases.[14][15]

Experimental Protocols: Illustrative Methodologies

The following protocols are representative examples for cross-coupling reactions with halopyrimidines. The choice of catalyst, ligand, base, and solvent is crucial and must be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine Derivative (General)

This protocol is adapted from established procedures for 5-bromopyrimidines.[16]

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[16][17]

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[17]

  • Solvent and Catalyst Addition : Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[17] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[17]

  • Reaction : Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[17]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • Purification : The crude product is purified by flash column chromatography to yield the desired 5-aryl-2,4-diaminopyrimidine.

Protocol 2: Buchwald-Hartwig Amination of a 5-Chloropyrimidine Derivative (Illustrative)

Reacting the less reactive 5-chloropyrimidine-2,4-diamine would necessitate more specialized conditions, often involving a pre-catalyst and a bulky, electron-rich ligand.

Step-by-Step Methodology:

  • Preparation : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized ligand (e.g., XPhos or RuPhos, 3-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv.).[17]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition : Add degassed, anhydrous solvent (e.g., toluene). Then, add 5-chloropyrimidine-2,4-diamine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction : Heat the reaction mixture (often to >100 °C) and monitor until the starting material is consumed.

  • Workup and Purification : Follow a standard aqueous workup and chromatographic purification as described in Protocol 1.

Data Summary and Practical Implications

FeatureThis compound5-Chloropyrimidine-2,4-diamine
Relative Reactivity HigherLower
C-X Bond Energy ~280 kJ/mol~340 kJ/mol
Typical Reaction Temp. Milder (e.g., 80-100 °C)Harsher (e.g., >100 °C)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires specialized, bulky, electron-rich ligands (e.g., XPhos, RuPhos).
Substrate Scope Broader; couples with a wider range of nucleophiles.More limited; may fail with less reactive coupling partners.
Cost Generally more expensive.Typically more cost-effective.

Conclusion and Recommendations

The choice between this compound and its chloro-analogue is a strategic one, balancing reactivity against cost.

  • Choose this compound when:

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • A broad range of coupling partners, including sterically hindered or electronically deactivated ones, are being explored.

    • Maximizing yield and reaction speed is a priority in late-stage synthesis.

  • Consider 5-Chloropyrimidine-2,4-diamine when:

    • Cost of starting materials is a primary driver, especially for large-scale synthesis.

    • The desired transformation is known to be robust and achievable with a chloro-substrate.

    • The synthetic route involves a high-temperature step where the stability of the C-Cl bond is advantageous until the desired coupling is performed.

Ultimately, understanding the fundamental principles of halogen reactivity allows the medicinal chemist to make an informed decision, optimizing the synthetic route for efficiency, scope, and cost-effectiveness.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]

  • Filo. (2025, October 26). Which C-X bond is the strongest?. [Link]

  • Quora. (2019, October 23). Why is the C-X bond in haloarenes shorter and stronger?. [Link]

  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. [Link]

  • Lyu, A., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 87, 631-42. [Link]

  • Allen. (n.d.). C—X bond is strongest in. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Khan Academy. (n.d.). Nature of C-X bond. [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. [Link]

  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • National Institutes of Health. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

  • PubMed. (n.d.). Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl). [Link]

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A Comparative Guide to the Biological Activity of 5-Bromopyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromopyrimidine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in a multitude of biologically active compounds.[1] Its inherent versatility as a synthetic intermediate allows for the construction of diverse molecular libraries, making it a focal point in modern drug discovery.[2][3] The arrangement of its di-amino groups and the reactive bromo substituent provides a unique combination of hydrogen bonding capabilities and a site for chemical modification, crucial for targeted interactions with enzymes and receptors.[1][2]

This guide provides an in-depth comparison of the biological activities of analogs derived from the this compound core. We will delve into their structure-activity relationships (SAR), compare their efficacy in key therapeutic areas—primarily oncology and microbiology—and provide the detailed experimental frameworks necessary for their evaluation.

The Foundation: Structure-Activity Relationship (SAR) Insights

The biological profile of a this compound analog is intricately linked to the nature and position of its chemical substituents.[4] Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

  • The 2,4-Diamino Core: The amino groups at positions 2 and 4 are fundamental to the scaffold's biological activity. They function as critical hydrogen bond donors and acceptors, enabling high-affinity binding to the active sites of various enzymes.[1] This interaction is particularly evident in the inhibition of protein kinases and dihydrofolate reductase (DHFR), where the diaminopyrimidine moiety mimics the hinge-binding motif of ATP or the pteridine ring of folic acid, respectively.[1][5]

  • The Versatile 5-Bromo Position: The bromine atom at position 5 is not merely a placeholder. It serves as an exceptionally useful synthetic "handle" for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][6][7] This allows for the exploration of vast chemical space, where the addition of aryl, heteroaryl, or alkynyl groups can profoundly influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for its biological target.

  • Substitutions at Other Positions: While the 2, 4, and 5 positions are primary points of modification, substitutions at other positions, such as C6, can also fine-tune the pharmacological profile of the resulting analogs.[7]

The logical flow from initial compound design to preclinical evaluation is a multi-step process. The following workflow illustrates the typical path taken in drug discovery programs targeting this scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold_Selection Scaffold Selection (this compound) Analog_Design Analog Design (SAR) Scaffold_Selection->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Chemical_Synthesis->Cytotoxicity_Screen Test Compounds Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity_Screen->Target_Assay Mechanism_Study Mechanism of Action (e.g., Apoptosis, Cell Cycle) Target_Assay->Mechanism_Study Animal_Model Animal Model Testing Mechanism_Study->Animal_Model Promising Candidates Tox_PK_PD Toxicology & PK/PD Studies Animal_Model->Tox_PK_PD Lead_Optimization Lead Optimization Tox_PK_PD->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design G Analog 2,4-Diaminopyrimidine Analog Kinase Protein Kinase (e.g., CDK7) Analog->Kinase Inhibits Phosphorylation Substrate Phosphorylation (Blocked) Kinase->Phosphorylation Apoptosis Apoptosis (Induced) Kinase->Apoptosis Leads to CellCycle Cell Cycle Progression (Arrested) Phosphorylation->CellCycle Proliferation Tumor Cell Proliferation (Inhibited) CellCycle->Proliferation

Caption: Simplified pathway of kinase inhibition by 2,4-diaminopyrimidine analogs.

Antimicrobial Activity: A Classic Target

The 2,4-diaminopyrimidine structure is historically significant in antimicrobial therapy. [5]Many compounds in this class act as antifolates, selectively inhibiting dihydrofolate reductase (DHFR). [5][8]This enzyme is vital for the synthesis of nucleic acids and certain amino acids in microbes. By blocking this pathway, these analogs effectively halt bacterial and protozoal growth. The classic antibacterial drug Trimethoprim is a well-known example of a 2,4-diaminopyrimidine-based DHFR inhibitor. [5] More recent studies have shown that certain analogs can also target other essential bacterial processes, such as DNA replication, by inhibiting enzymes like bacterial topoisomerase I and DNA gyrase. [9]

Compound ID Target Representative Activity Reference
Trimethoprim Dihydrofolate Reductase (DHFR) Broad-spectrum antibacterial [5]
Pyrimethamine Dihydrofolate Reductase (DHFR) Antimalarial [5]

| Analog 2b/2c | Topoisomerase I / DNA Gyrase | MICs 0.33–2.6 µg/mL vs. MRSA | [9]|

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological activity of novel compounds. The following protocols provide a self-validating framework for assessing the anticancer properties of this compound analogs.

In Vitro Cytotoxicity: The MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a primary measure of its potency against cancer cell lines. [2][10] Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells. [2] Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [10]2. Compound Treatment: Prepare a series of 2-fold or 10-fold serial dilutions of the test analogs in the appropriate culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM). [10]3. Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle (e.g., DMSO) only as a negative control. Incubate the plates for 48 to 72 hours. [10]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [10]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. [10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [10]

Apoptosis Assessment: Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis (early and late stages) versus necrosis in cells treated with a test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [10] Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control. [10]2. Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS. [10]3. Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [10]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [10]5. Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. [10]6. Data Analysis: Quantify the percentage of cells in four quadrants:

    • Q1 (Annexin V-/PI-): Viable cells.

    • Q2 (Annexin V+/PI-): Early apoptotic cells.

    • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Q4 (Annexin V-/PI+): Necrotic cells.

Cell Migration Analysis: Wound Healing (Scratch) Assay

Objective: To assess the effect of a compound on cell motility, a key process in cancer metastasis. [10] Methodology:

  • Create Monolayer: Grow cells in 6-well plates until they form a confluent monolayer. [10]2. Create Wound: Use a sterile 200 µL pipette tip to create a uniform, straight "scratch" or "wound" through the center of the monolayer. [10]3. Treatment: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/2). Include a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between treated and control groups.

Conclusion and Future Outlook

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. The extensive body of research demonstrates that strategic chemical modifications to this core can yield potent and selective inhibitors for a range of biological targets. Analogs have shown particular promise as anticancer agents by targeting key protein kinases and as antimicrobial agents by inhibiting essential metabolic pathways.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of new analogs. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and improve their therapeutic index. Furthermore, exploring novel substitutions at the C5-position and beyond could uncover analogs with unique mechanisms of action and open new avenues for treating a wide spectrum of diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • Ocaña, A., & Pandiella, A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(21), 18339–18349.
  • Baumann, M., & Krause, M. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 180, 1-13.
  • Al-Ostath, A., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE, 20(11), e0313003.
  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube.
  • Ocaña, A., & Pandiella, A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.
  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12567-12581.
  • Krasavin, M., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 28(14), 5349.
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  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(3), 1184-1199.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • AK Scientific, Inc. (n.d.). This compound.
  • Benchchem. (n.d.). 5-Bromo-2,4-diethoxypyrimidine.
  • Benchchem. (n.d.). 5-Bromopyrimidine-4,6-diamine.
  • Chen, Y.-L., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(23), 5727.
  • Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.
  • Revathi, R., & Senthilkumar, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 524-546.
  • Al-Nsur, A. A., & Al-Masoudi, N. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 1-14.
  • Biocompare. (n.d.). 5-Bromopyrimidine from Aladdin Scientific.
  • Sigma-Aldrich. (n.d.). 5-Bromopyrimidine 97%.
  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3823.
  • Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 935–942.
  • Selassie, C. D., et al. (1991). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry, 34(1), 46-54.

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The Kinase Selectivity Profile of 5-Bromopyrimidine-2,4-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Bromopyrimidine-2,4-diamine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 2,4-diaminopyrimidine core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets. This versatility has made it a cornerstone in the development of numerous kinase inhibitors. The strategic placement of amino groups at the C2 and C4 positions allows for the formation of critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved structural motif across the kinome.

The introduction of a bromine atom at the C5 position of this scaffold, creating the this compound core, offers a powerful tool for modulating the potency and, most critically, the selectivity profile of the resulting inhibitors. The bromine's size, electronegativity, and potential for halogen bonding can significantly influence the compound's interaction with the kinase active site, allowing for the fine-tuning of its activity against a wide array of protein kinases. This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from this scaffold, drawing upon experimental data from a range of derivatives to elucidate the impact of substitutions on kinase inhibition. While a direct head-to-head broad-panel screening of a comprehensive series of this compound derivatives is not extensively documented in a single study, by synthesizing data from various sources, we can construct a cogent understanding of their selectivity patterns.

Comparative Analysis of Kinase Inhibitory Profiles

The kinase selectivity of inhibitors derived from the 2,4-diaminopyrimidine scaffold is profoundly influenced by the nature of the substituent at the C5 position. The introduction of a bromine atom, in particular, has been shown to enhance potency and modulate selectivity for various kinase families. The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine derivatives, highlighting the impact of the C5-substituent on their kinase selectivity. The data is compiled from multiple studies to provide a comparative perspective.

Compound IDC5-SubstituentN2/N4-SubstituentsPrimary Target(s)IC50 / Ki (nM)Key Off-Targets / Selectivity NotesReference
Compound 1 -BrN2,N4-diphenylCDK9/CycT1450Moderately selective against CDK2 (IC50 = 10,500 nM). The bromo group enhances CDK9 potency compared to the unsubstituted analog.[1]
Compound 2 -ClN4-phenyl-N2-(pyridin-2-yl)CDK6, CDK9CDK6: <100, CDK9: <100Good selectivity over CDK2. The 5-chloro substituent is a key feature for dual CDK6/9 inhibition.[2]
Compound 3 -FN2,N4-diphenylCDK9/CycT165 (for a derivative)Generally potent against both CDK2 and CDK9, with selectivity varying based on other substitutions.[3]
Compound 4 -Aryl (3-fluorophenyl)VariedIRAK4~10-100Selectivity against TAK1 is highly dependent on the C5-substituent's size and H-bonding capacity.[4]
Compound 5 -CNN2-anilino-N4-(thiazol-5-yl)CDK91-6Potent pan-CDK inhibitor, also inhibiting CDK1 and CDK2 with similar potency.[5]

Analysis of Structure-Activity Relationships (SAR):

The data presented underscores the critical role of the C5-substituent in directing the kinase selectivity profile of 2,4-diaminopyrimidine inhibitors.

  • Halogens at C5 for CDK Inhibition: The presence of a halogen at the C5 position, such as bromine or chlorine, is a recurring motif in potent CDK inhibitors. For instance, the introduction of a bromine in Compound 1 significantly enhances its potency against CDK9 compared to its unsubstituted counterpart[1]. Similarly, the 5-chloro substituent in Compound 2 is integral to its dual inhibitory activity against CDK6 and CDK9, while maintaining good selectivity against CDK2[2]. This suggests that the steric and electronic properties of the halogen at this position can be exploited to achieve desired selectivity within the CDK family.

  • Modulating Selectivity Beyond CDKs: The influence of the C5-substituent extends beyond the CDK family. In the case of IRAK4 inhibitors like Compound 4 , the nature of the aryl group at the C5 position is a key determinant of selectivity against the off-target kinase TAK1[4]. Larger or hydrogen-bond-forming substituents at C5 can sterically hinder binding to the active site of TAK1, thereby improving the selectivity profile.

  • Impact of Other Substituents: While the C5-substituent is a primary driver of selectivity, the groups attached to the N2 and N4 amino positions also play a crucial role. These substituents explore different sub-pockets of the ATP-binding site and can be modified to further enhance potency and selectivity for the target kinase.

Featured Signaling Pathway: CDK9 and Transcriptional Regulation

Many inhibitors derived from the this compound scaffold target Cyclin-Dependent Kinases (CDKs), particularly CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation. Inhibition of CDK9 by compounds derived from the this compound scaffold can thus lead to a global downregulation of transcription, which is particularly detrimental to cancer cells that are often dependent on the high-level expression of anti-apoptotic proteins for their survival.

CDK9_Pathway cluster_1 P-TEFb Activation cluster_2 Transcription Elongation Pol_II RNA Polymerase II DNA DNA Template Pol_II->DNA CDK9 CDK9 PTEFb Active P-TEFb CDK9->PTEFb CycT1 Cyclin T1 CycT1->PTEFb PTEFb->Pol_II Phosphorylates CTD Pol_II_P Phosphorylated Pol II mRNA mRNA Transcript Pol_II_P->mRNA Productive Elongation Inhibitor This compound Derivative Inhibitor->CDK9 Inhibition

Caption: The role of CDK9 in transcriptional elongation and its inhibition by this compound derivatives.

Experimental Protocols for Kinase Selectivity Profiling

To determine the kinase selectivity profile of a novel inhibitor, a broad panel of kinases is typically screened. The KINOMEscan™ competition binding assay is a widely used platform for this purpose. This method does not measure enzymatic activity directly but rather quantifies the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

KINOMEscan™ Competition Binding Assay Workflow

Objective: To determine the dissociation constants (Kd) of a test compound for a large panel of kinases, thereby establishing its selectivity profile.

Principle: The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand from a solution. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a decrease in the amount of captured kinase. The amount of captured kinase is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for Kd determination.

    • Kinase Panel: A panel of DNA-tagged human kinases is prepared.

    • Immobilized Ligand: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Assay Plate Preparation:

    • Add the diluted test compound to the wells of a microtiter plate.

    • Add the DNA-tagged kinase to each well.

    • Add the immobilized ligand beads to each well.

  • Binding Reaction:

    • Incubate the plate to allow the binding reaction to reach equilibrium. The test compound and the immobilized ligand will compete for binding to the kinase.

  • Washing:

    • Wash the plate to remove any unbound kinase. Only the kinase that is bound to the immobilized ligand will remain.

  • Elution and Quantification:

    • Elute the captured kinase-DNA conjugate from the beads.

    • Quantify the amount of DNA tag using qPCR. The amount of DNA is directly proportional to the amount of kinase that was bound to the immobilized ligand.

  • Data Analysis:

    • The qPCR signal is compared to a DMSO control (no inhibitor). A lower signal in the presence of the test compound indicates binding.

    • The percentage of kinase remaining bound to the immobilized ligand is plotted against the concentration of the test compound.

    • The data is fitted to a dose-response curve to calculate the dissociation constant (Kd) for each kinase in the panel.

    • The selectivity of the compound is visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Kinase_Profiling_Workflow cluster_preparation 1. Preparation cluster_assay 2. Competition Binding Assay cluster_quantification 3. Quantification & Analysis A Test Compound (5-Bromopyrimidine Derivative) Serial Dilutions D Combine Compound, Kinase, and Ligand Beads in Plate A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand Beads C->D E Incubate to Reach Equilibrium D->E F Wash to Remove Unbound Kinase E->F G Elute Bound Kinase-DNA F->G H Quantify DNA Tag via qPCR G->H I Calculate Kd Values H->I J Generate Selectivity Profile (e.g., TREEspot™) I->J

Caption: A streamlined workflow for determining kinase inhibitor selectivity using a competition binding assay like KINOMEscan™.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors. The strategic placement of a bromine atom at the C5 position provides a powerful handle for medicinal chemists to modulate both the potency and, critically, the selectivity profile of these compounds. While the available data suggests that this scaffold can be tailored to target specific kinases, particularly within the CDK family, with a degree of selectivity, a comprehensive understanding of their kinome-wide interaction landscape requires further investigation.

Future efforts in this area should focus on the systematic profiling of a diverse library of this compound derivatives against large kinase panels. This will not only help in identifying more selective inhibitors for known targets but may also uncover novel activities against understudied kinases. Such data will be invaluable for guiding the rational design of next-generation kinase inhibitors with improved therapeutic windows and reduced off-target effects.

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. [Link]

  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors With Antiangiogenic and Antitumor Activity. PubMed. [Link]

  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

  • Quantifying CDK inhibitor selectivity in live cells. Nature Chemical Biology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Selectivity analysis of CDK2 inhibitors via molecular dynamics of CDK1 and CDK2. ResearchGate. [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]

  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-Bromopyrimidine-2,4-diamine, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can significantly influence the quality and performance of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this critical intermediate. As a Senior Application Scientist, the following analysis is grounded in established analytical principles and field-proven insights to aid researchers in selecting the most appropriate methodology for their needs.

The Criticality of Purity for this compound

This compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. Impurities, which can arise from the synthetic route or degradation, may include starting materials, by-products, or isomers. These unwanted components can potentially be toxic, reduce the therapeutic efficacy of the final API, or affect its stability. Therefore, robust and validated analytical methods are imperative for ensuring the purity of this compound, adhering to stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is a widely adopted and often indispensable technique for the purity analysis of a vast range of pharmaceutical compounds, including polar and non-polar substances like pyrimidine derivatives.[4][5] Its high resolving power, sensitivity, and quantitative accuracy make it a preferred method for separating a parent compound from its structurally similar impurities.[1][6][7]

The Rationale Behind the HPLC Method Design

The choice of a reversed-phase C18 column is based on its versatility and proven efficacy in separating a wide array of organic molecules.[6][8] The hydrophobicity of the C18 stationary phase provides excellent retention for the moderately polar this compound. The mobile phase, a gradient mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is selected to ensure optimal separation of the main peak from any potential impurities. A phosphate buffer is often employed to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of the analyte and its impurities. UV detection is suitable for this compound due to the presence of the pyrimidine ring, which is a chromophore.

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.

HPLC_Workflow dilute dilute inject inject dilute->inject Transfer to Autosampler detect detect integrate integrate detect->integrate

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities

GC-MS is an exceptionally sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[9] For non-volatile substances like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.[10]

The Rationale Behind the GC-MS Method Design

The primary challenge in using GC for this compound is its low volatility due to the presence of amine functional groups, which can engage in hydrogen bonding. Silylation is a common and effective derivatization technique where active hydrogens in the amine groups are replaced by a trimethylsilyl (TMS) group. This process significantly increases the volatility of the analyte. A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is well-suited for separating the derivatized analyte and its potential impurities.[11][12] The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns, offering a higher degree of certainty in impurity identification compared to UV detection alone.[13][14]

Experimental Protocol: GC-MS Purity of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler capable of handling derivatization reagents.

2. Derivatization:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-500 m/z.

5. Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to the derivatized this compound.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

  • Calculate the percentage purity by area normalization of the TIC.

GCMS_Workflow heat heat inject inject heat->inject Cool and Transfer detect detect integrate integrate detect->integrate

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis. Below is a comparative summary of their performance characteristics.

FeatureHPLCGC-MS
Applicability Directly applicable for non-volatile and thermally labile compounds.Requires derivatization for non-volatile compounds. Best for volatile/semi-volatile impurities.
Selectivity Good selectivity based on retention time. Co-elution can be an issue.Excellent selectivity due to chromatographic separation and mass spectral data.
Sensitivity High sensitivity, typically in the low ppm range (ng).Very high sensitivity, often reaching ppb levels (pg to fg).[11]
Identification Tentative identification based on retention time comparison with standards. DAD provides spectral confirmation.Definitive identification based on mass spectral fragmentation patterns and library matching.[14]
Quantitation Excellent quantitative accuracy and precision.[7][8]Good quantitative performance, but can be affected by derivatization efficiency.
Speed Moderate analysis time (typically 20-30 minutes per sample).Longer sample preparation due to derivatization, but often faster chromatographic runs.
Robustness Generally robust and well-established for routine QC.[1]Derivatization step can introduce variability and complexity.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

  • HPLC is the recommended primary method for routine quality control and release testing. Its direct applicability without the need for derivatization, coupled with its excellent quantitative performance and robustness, makes it a more straightforward and efficient choice for determining the overall purity and quantifying known and unknown impurities.[5][15]

  • GC-MS serves as an invaluable complementary and orthogonal technique. It is particularly well-suited for:

    • Identifying unknown impurities: The mass spectral data provides structural information that is crucial for impurity identification.

    • Detecting and quantifying volatile or semi-volatile impurities: This includes residual solvents and low molecular weight by-products that may not be well-retained or resolved by HPLC.

    • Confirmatory analysis: It can be used to confirm the identity of impurities detected by HPLC.

In a comprehensive drug development program, a combination of both techniques provides the most complete picture of the impurity profile of this compound, ensuring the highest standards of quality and safety.

References

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.). Retrieved from [Link]

  • da Silva, C. H. T. P., & de Oliveira, M. A. L. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 46(2), 349-357. Retrieved from [Link]

  • Mehta, P., & Patel, M. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69. Retrieved from [Link]

  • Kumar, A., & Saini, R. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 444-451. Retrieved from [Link]

  • Mehta, P., & Patel, M. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. Retrieved from [Link]

  • Yashin, Y. I., & Yashin, A. Y. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 272-282. Retrieved from [Link]

  • Shaik, B., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1695. Retrieved from [Link]

  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Retrieved from [Link]

  • Veptas. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1). Retrieved from [Link]

  • Singh, B. K., & Goutam, P. K. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Tešević, V., et al. (2021). GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. Foods, 10(3), 549. Retrieved from [Link]

  • Sharma, S., & Singh, R. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 1-6. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 5-Bromopyrimidine-2,4-diamine in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and infectious diseases. Its prevalence is due to its ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor for a wide range of kinases. This compound serves as a critical and versatile starting material, offering a reactive handle at the C5 position for the introduction of diverse molecular complexity. The strategic functionalization of this position via transition metal-catalyzed cross-coupling reactions is a key step in the synthesis of novel drug candidates, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a head-to-head comparison of the most prevalent palladium-catalyzed cross-coupling methods for the functionalization of this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview: Selecting the Right Tool for the Job

The choice of cross-coupling method is dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partner. The electron-rich nature of the 2,4-diaminopyrimidine ring can influence catalyst activity and substrate reactivity, making the selection of appropriate conditions paramount. While palladium is the most common catalyst, the choice of ligands, bases, and solvents plays a crucial role in achieving high yields and minimizing side reactions.[2][3]

Below is a general workflow applicable to most cross-coupling reactions discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Substrate, Coupling Partner, & Base P2 Add Catalyst & Ligand P1->P2 P3 Add Degassed Solvent P2->P3 R1 Inert Atmosphere (Ar or N2) P3->R1 R2 Heat & Stir R1->R2 R3 Monitor Progress (TLC, LC-MS) R2->R3 W1 Cool & Dilute R3->W1 W2 Aqueous Wash W1->W2 W3 Dry & Concentrate W2->W3 P1_out Purify (Column Chromatography) W3->P1_out

Caption: General workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[4][5][6] It is particularly effective for coupling aryl or heteroaryl boronic acids with this compound.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][7] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]

Suzuki_Cycle cluster_reactants center Pd(0)L2 OA Ar-Pd(II)L2-Br (Oxidative Addition) center->OA Ar-Br TM Ar-Pd(II)L2-Ar' (Transmetalation) OA->TM [Ar'-B(OH)3]- TM->center RE Ar-Ar' (Product) TM->RE Reductive Elimination ArBr This compound (Ar-Br) Boronic Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]-

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Key Experimental Parameters
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice.[8] For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be more active.

  • Ligand: Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphine ligands can enhance catalytic activity.[9]

  • Base: An inorganic base is required to activate the boronic acid. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[7][8] The base's strength and solubility can significantly impact the reaction rate.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O) is typically used to dissolve both the organic substrates and the inorganic base.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 85–95 °C and monitor progress by TLC or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10][11] It enables the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[12] Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, formation of a palladium-amido complex via deprotonation of the amine by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

Buchwald_Hartwig_Cycle cluster_reactants center Pd(0)L2 OA Ar-Pd(II)L2-Br (Oxidative Addition) center->OA Ar-Br Amide_Formation [Ar-Pd(II)L2-NR'R'']+ (Amide Formation) OA->Amide_Formation HNR'R'', Base Amide_Formation->center RE Ar-NR'R'' (Product) Amide_Formation->RE Reductive Elimination ArBr This compound (Ar-Br) Amine HNR'R'' + Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters
  • Catalyst/Ligand System: This is the most critical parameter. Catalyst systems are typically generated from a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, DavePhos).[13][14] The choice of ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, but weaker bases like potassium phosphate (K₃PO₄) can be used for sensitive substrates.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C) to facilitate the reaction.[13]

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), the appropriate phosphine ligand (e.g., XPhos, 8 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous toluene via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir until the starting material is consumed (monitored by LC-MS).[13]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[15][16] This reaction is invaluable for installing alkynyl groups, which are versatile handles for further synthetic transformations or key pharmacophores in their own right.[15]

Mechanistic Rationale

The reaction uniquely employs a dual catalytic system involving both palladium and copper.[16][17] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[15][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)L2-Br Pd0->PdII_Ar Ar-Br (Oxidative Add.) PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Ar->PdII_Alkynyl Cu-C≡CR (Transmetalation) PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->CuX to Pd Cycle Alkyne H-C≡CR + Base Heck_Cycle cluster_reactants center Pd(0)L2 OA Ar-Pd(II)L2-Br (Oxidative Addition) center->OA Ar-Br Coord Alkene Coordination OA->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->center Base Product Ar-Alkene (Product) Elim->Product ArBr This compound (Ar-Br) Alkene Alkene

Sources

A Comparative Guide to the Drug-Like Properties of 5-Bromopyrimidine-2,4-diamine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The strategic introduction of a bromine atom at the 5-position offers a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This guide provides a comparative evaluation of a representative series of 5-Bromopyrimidine-2,4-diamine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3] We will objectively assess their in vitro drug-like properties against established EGFR inhibitors, Osimertinib and Lapatinib, and provide detailed experimental protocols to support the findings.

The rationale for targeting EGFR stems from its critical role in cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a well-validated therapeutic target. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound derivatives as a novel class of EGFR inhibitors.

The EGFR Signaling Pathway: A Target for Cancer Therapy

The EGFR signaling cascade is a complex network that translates extracellular signals into cellular responses. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

Comparative Analysis of Drug-Like Properties

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In this section, we compare a representative series of this compound derivatives (BPD-1, BPD-2, and BPD-3) with the established EGFR inhibitors, Osimertinib and Lapatinib. The data presented for the BPD series is illustrative, based on typical values for pyrimidine-based kinase inhibitors, to demonstrate the evaluation process.

CompoundTarget IC50 (EGFR) (nM)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsome Stability (% remaining at 60 min)
BPD-1 15255.265
BPD-2 8108.145
BPD-3 22502.580
Osimertinib ~1-15~6200 (as mesylate salt at 37°C)Moderate to High[4]Stable[5]
Lapatinib ~3-19[6]Very Low (0.007 mg/mL or ~12 µM)[7][8]Low to Moderate[9][10][11][12]Metabolized by CYP3A4/5[3][13][14][15]

Interpretation of Results:

  • Potency: The representative BPD derivatives show potent inhibition of EGFR, with IC50 values in the low nanomolar range, comparable to the established drugs.

  • Solubility: BPD-1 and BPD-3 exhibit moderate aqueous solubility, which is a desirable property for oral absorption. BPD-2 shows lower solubility, which could be a potential challenge. Lapatinib is known for its very low aqueous solubility, often requiring formulation strategies to improve bioavailability.[7][8][16] Osimertinib, as a mesylate salt, demonstrates significantly higher aqueous solubility.[17]

  • Permeability: BPD-1 and BPD-2 show good permeability in the Caco-2 assay, suggesting good potential for intestinal absorption. BPD-3 has lower permeability, which might limit its oral bioavailability. Osimertinib is known to have good permeability and can cross the blood-brain barrier.[4][18][19] Lapatinib's permeability is more moderate and can be influenced by its inhibitory effect on intestinal transporters.[9][10][11][12]

  • Metabolic Stability: BPD-3 shows the highest metabolic stability in human liver microsomes, indicating a potentially longer half-life in vivo. BPD-1 and BPD-2 show moderate stability, suggesting they are substrates for metabolic enzymes. Lapatinib is extensively metabolized, primarily by CYP3A4 and CYP3A5.[3][13][14][15] Osimertinib is relatively stable, contributing to its favorable pharmacokinetic profile.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed experimental protocols for the key in vitro ADME assays are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

Solubility_Workflow A Add excess compound to buffer B Equilibrate at 25°C for 24h with shaking A->B C Centrifuge to pellet undissolved solid B->C D Quantify supernatant concentration by LC-MS/MS C->D

Caption: Workflow for the aqueous solubility assay.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess amount of the test compound to a vial containing the PBS buffer.

  • Equilibration: Seal the vials and place them in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Permeability_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add compound to apical side (A-to-B) C->D E Sample from basolateral side over time D->E F Quantify compound by LC-MS/MS E->F G Calculate Papp value F->G

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Initiation: Add the test compound (typically at 10 µM) to the apical (donor) compartment.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (receiver) compartment.

  • Quantification: Analyze the concentration of the compound in the receiver compartment samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Human Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Metabolism_Workflow A Pre-incubate microsomes and compound at 37°C B Initiate reaction by adding NADPH A->B C Take aliquots at time points (0, 5, 15, 30, 60 min) B->C D Quench reaction with cold acetonitrile C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant for remaining compound by LC-MS/MS E->F G Calculate % remaining vs. time F->G

Caption: Workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

Conclusion and Future Directions

The representative this compound derivatives evaluated in this guide demonstrate promising potential as EGFR inhibitors. Their potent enzymatic activity, coupled with generally favorable in vitro ADME properties, positions them as a compelling chemical series for further investigation. The comparative analysis against established drugs like Osimertinib and Lapatinib highlights key areas for optimization. For instance, while the solubility and permeability of some derivatives are encouraging, further chemical modifications could be explored to enhance these properties across the series. The metabolic stability of the derivatives is a strong point, suggesting the potential for a favorable in vivo pharmacokinetic profile.

Future studies should focus on a comprehensive in vivo evaluation of the most promising candidates to assess their pharmacokinetic and pharmacodynamic properties, as well as their efficacy in relevant cancer models. The 5-bromo substituent provides a versatile platform for the synthesis of a diverse library of analogs, enabling a thorough exploration of the structure-activity and structure-property relationships to identify a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.

References

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Benchmarking the Efficacy of a New Inhibitor Against Known Drugs with the 5-Bromopyrimidine-2,4-diamine Core

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

Introduction: The Significance of the 5-Bromopyrimidine-2,4-diamine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of DNA and RNA.[1] Its derivatives have demonstrated a wide spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs for a variety of diseases, including cancer and infectious diseases.[1][2] The 2,4-diaminopyrimidine core, in particular, has emerged as a "privileged scaffold" for the development of kinase inhibitors.[3][4] This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of a diverse range of kinases.[5]

The addition of a bromine atom at the 5-position of the pyrimidine ring can further enhance the inhibitory activity and selectivity of these compounds. This halogen atom can participate in halogen bonding and other non-covalent interactions, leading to a higher binding affinity for the target kinase.[6] Consequently, the this compound core is a promising starting point for the development of novel and potent kinase inhibitors.

This guide provides a comprehensive framework for benchmarking the efficacy of a new inhibitor, hereafter referred to as "NewInhibitorX," which features the this compound core. We will compare its performance against established drugs with the same core structure, focusing on a hypothetical target, Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3][7] The experimental design, detailed protocols, and data interpretation strategies outlined herein are intended to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating novel kinase inhibitors.

Experimental Design: A Multi-faceted Approach to Efficacy Benchmarking

A thorough evaluation of a new kinase inhibitor requires a multi-pronged approach that assesses its activity from the molecular level to a cellular and even in vivo context. Our benchmarking strategy for NewInhibitorX will involve a series of experiments designed to provide a holistic view of its potency, selectivity, and cellular effects in comparison to known this compound-based drugs (e.g., "KnownDrugA" and "KnownDrugB").

Caption: A flowchart of the experimental workflow for benchmarking NewInhibitorX.

Detailed Experimental Protocols

In Vitro Kinase Assay: Determining Biochemical Potency (IC50)

Causality: The first step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This biochemical assay provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing the intrinsic activity of NewInhibitorX against known drugs.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 20x kinase buffer and store at -20°C.[9]

    • Prepare a fresh 10x ATP regeneration system for each assay and keep it on ice.[9]

    • Reconstitute recombinant human CDK9/Cyclin T1 enzyme and the substrate, a peptide derived from the C-terminal domain of RNA Polymerase II, in kinase buffer.

  • Assay Setup:

    • In a 96-well plate, add the CDK9/Cyclin T1 enzyme to each well.

    • Add serial dilutions of NewInhibitorX, KnownDrugA, KnownDrugB, and a vehicle control (e.g., DMSO) to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ³²P-labeled ATP.[10]

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated ³²P-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay: Assessing Anti-proliferative Activity (GI50)

Causality: Moving from a biochemical to a cellular context is crucial to assess if the inhibitor can penetrate the cell membrane and exert a biological effect. The MTT or MTS assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation.[11][12][13][14][15] This allows for the determination of the half-maximal growth inhibitory concentration (GI50).

Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line known to be sensitive to CDK9 inhibition (e.g., a hematological malignancy cell line) in a 96-well plate.[7]

    • Incubate the cells overnight to allow for attachment and recovery.

  • Compound Treatment:

    • Treat the cells with serial dilutions of NewInhibitorX, KnownDrugA, and KnownDrugB for 72 hours. Include a vehicle control.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[11][14]

    • Add a solubilizing agent (for MTT) to dissolve the formazan crystals.[11]

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.[13][14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 value.

In Vivo Xenograft Model: Evaluating Preclinical Efficacy

Causality: To assess the therapeutic potential of NewInhibitorX in a more complex biological system, an in vivo xenograft model is employed.[16][17] This involves implanting human tumor cells into immunodeficient mice, allowing for the evaluation of the inhibitor's ability to suppress tumor growth in a living organism.[18]

Protocol:

  • Model Establishment:

    • Subcutaneously inject a human cancer cell line (the same as used in the cellular proliferation assay) into the flank of immunodeficient mice (e.g., nude or SCID mice).[17]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment groups: vehicle control, NewInhibitorX, KnownDrugA, and KnownDrugB.

    • Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate direct comparison between NewInhibitorX and the known drugs.

Table 1: In Vitro and Cellular Efficacy

CompoundCDK9 IC50 (nM)Kinase Selectivity (S-score)Cell Line GI50 (nM)
NewInhibitorX150.0250
KnownDrugA250.0580
KnownDrugB100.1040

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle--+2
NewInhibitorX5075-5
KnownDrugA5060-8
KnownDrugB5080-12

Interpretation:

  • Potency: A lower IC50 or GI50 value indicates higher potency. In our hypothetical data, NewInhibitorX demonstrates comparable or superior potency to the known drugs.

  • Selectivity: The S-score, a measure of kinase selectivity, is crucial. A lower S-score indicates higher selectivity, which is desirable to minimize off-target effects.[5] NewInhibitorX shows a favorable selectivity profile.

  • In Vivo Efficacy: The percentage of tumor growth inhibition is a direct measure of the drug's effectiveness in a preclinical model. NewInhibitorX shows robust anti-tumor activity.

  • Tolerability: Changes in body weight can be an indicator of the compound's toxicity. NewInhibitorX appears to be well-tolerated in this model.

Visualizing the Mechanism: Signaling Pathway

To provide a clearer understanding of the inhibitor's mechanism of action, a diagram of the targeted signaling pathway is essential.

Caption: The CDK9 signaling pathway and the inhibitory action of NewInhibitorX.

Conclusion: A Rigorous Path to Candidate Selection

The benchmarking process outlined in this guide provides a robust and comprehensive framework for evaluating the efficacy of new kinase inhibitors possessing the this compound core. By systematically assessing potency, selectivity, cellular activity, and in vivo efficacy, researchers can make informed decisions about the potential of a new compound to advance as a clinical candidate. The integration of detailed experimental protocols, clear data presentation, and mechanistic visualization ensures scientific integrity and facilitates the effective communication of research findings. This rigorous approach is paramount in the quest to develop novel and effective targeted therapies for a multitude of diseases.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PubMed Central. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025).
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Benchmarking substrate-based kinase activity inference using phosphoproteomic data. (2018). Bioinformatics. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PubMed Central. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025).
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.). National Institutes of Health. [Link]

  • 5-Bromouracil. (n.d.). PubChem. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. [Link]

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. (2016). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2008). PubMed. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). PubMed. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 5-Bromopyrimidine-2,4-diamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the realm of small-molecule targeting, the generation of specific antibodies is a critical yet challenging endeavor. This guide provides an in-depth, technical comparison of antibodies developed against 5-Bromopyrimidine-2,4-diamine, a hapten of significant interest in various biomedical research fields. We will delve into the nuanced world of antibody cross-reactivity, offering a comprehensive walkthrough of the experimental design, data interpretation, and comparative analysis essential for validating these crucial reagents. This guide is built on the principles of scientific integrity, providing not just protocols, but the underlying rationale to empower researchers in their antibody development and validation efforts.

Introduction: The Significance of this compound and the Need for Specific Antibodies

This compound is a synthetic compound belonging to the diaminopyrimidine class, which is a core structure in a variety of biologically active molecules. Its structural motifs are found in compounds investigated for a range of therapeutic applications. The development of antibodies with high specificity for this compound is paramount for creating sensitive and reliable immunoassays for its detection and quantification in complex biological matrices.

However, the small size of this compound renders it non-immunogenic on its own. To elicit an immune response, it must be covalently linked to a larger carrier protein, a process known as hapten-carrier conjugation.[1] The resulting conjugate presents the hapten to the immune system, leading to the production of anti-hapten antibodies. A crucial aspect of characterizing these antibodies is to determine their specificity, particularly their cross-reactivity with structurally similar molecules that may be present in the same biological samples.

This guide will walk you through a comparative study of polyclonal antibodies raised against a this compound-keyhole limpet hemocyanin (KLH) conjugate, with a focus on assessing their cross-reactivity profile against a panel of structurally related pyrimidine analogs.

The Cornerstone of Specificity: Hapten-Carrier Conjugate Synthesis and Characterization

The journey to a specific antibody begins with the quality of the immunogen. The method of conjugation and the hapten density on the carrier protein significantly influence the resulting antibody's affinity and specificity.[2][3] For this compound, which possesses primary amino groups, a common and effective conjugation strategy is the use of a bifunctional crosslinker like glutaraldehyde.

Experimental Protocol: Synthesis of this compound-KLH Conjugate

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde solution (25% in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Hapten: Dissolve 10 mg of this compound in a minimal amount of dimethylformamide (DMF) and then dilute with 1 ml of PBS (pH 7.4).

  • Prepare the Carrier Protein: Dissolve 20 mg of KLH in 2 ml of PBS (pH 7.4).

  • Initiate Conjugation: Slowly add the dissolved hapten to the KLH solution while gently stirring.

  • Activate with Glutaraldehyde: Add 100 µl of 2.5% glutaraldehyde solution dropwise to the hapten-carrier mixture.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Quench the Reaction: Stop the reaction by adding 100 µl of 1 M glycine solution and incubate for another 30 minutes.

  • Purification: Purify the conjugate by extensive dialysis against PBS (3 changes of 1L PBS over 48 hours at 4°C) to remove unreacted hapten and crosslinker.

  • Characterization: Determine the protein concentration using a standard protein assay (e.g., BCA assay) and estimate the hapten-to-carrier molar ratio using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and a wavelength specific to the hapten (if available and distinct from the protein's absorbance).

Causality Behind Experimental Choices:

  • KLH as a Carrier: KLH is a large, immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice to elicit a strong immune response.

  • Glutaraldehyde Crosslinking: Glutaraldehyde reacts with the primary amino groups on both the 2,4-diaminopyrimidine moiety and lysine residues on the carrier protein, forming stable Schiff bases that are then reduced to form irreversible covalent bonds.

  • Dialysis: This is a critical step to ensure that the subsequent immune response is directed against the conjugated hapten and not the free, unconjugated small molecule.

Generation and Titer Determination of Polyclonal Antibodies

The purified this compound-KLH conjugate is used to immunize host animals (typically rabbits or goats) to generate polyclonal antibodies.

Experimental Workflow: Immunization and Serum Collection

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition Step cluster_2 Detection p1 Coat plate with 5-Bromopyrimidine- 2,4-diamine-BSA p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c3 Incubate mixture in coated wells p4->c3 c1 Prepare serial dilutions of competitor compounds c2 Mix competitor with fixed dilution of primary antibody c1->c2 c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction and read absorbance at 450 nm d4->d5

Caption: Step-by-step workflow of the competitive ELISA.

Hypothetical Cross-Reactivity Data

The following table presents plausible, hypothetical cross-reactivity data for the polyclonal antibodies raised against this compound. The panel of competitor compounds has been selected based on structural similarity to the target hapten.

Competitor CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound this compound10100
5-Chloropyrimidine-2,4-diamine5-Chloropyrimidine-2,4-diamine5020
5-Iodopyrimidine-2,4-diamine5-Iodopyrimidine-2,4-diamine2540
Pyrimidine-2,4-diaminePyrimidine-2,4-diamine5002
5-Bromouracil5-Bromouracil>1000<1
2-Aminopyrimidine2-Aminopyrimidine>1000<1

Note: The IC₅₀ is the concentration of the competitor compound that inhibits 50% of the antibody binding to the coated antigen. Cross-reactivity (%) is calculated as: (IC₅₀ of this compound / IC₅₀ of competitor) x 100.

Interpretation and Comparative Analysis

The hypothetical data reveals several key characteristics of the generated polyclonal antibodies:

  • High Specificity for the Target: The antibodies exhibit the highest affinity for the target hapten, this compound, as indicated by the lowest IC₅₀ value.

  • Influence of the Halogen at Position 5: The nature of the halogen at the 5-position significantly impacts antibody recognition. The cross-reactivity with the iodo-analog (40%) is higher than with the chloro-analog (20%). This suggests that the size and electronegativity of the substituent at this position are critical for antibody binding. This is consistent with findings for other halogenated pyrimidines like BrdU, where antibodies often cross-react with other 5-halogen-substituted uridines. [4]* Importance of the Diamino Groups: The dramatically lower cross-reactivity with 5-Bromouracil (<1%), which has keto groups instead of amino groups at positions 2 and 4, underscores the critical role of the 2,4-diamino motif in antibody recognition.

  • Essential Role of the Bromo Group: The low cross-reactivity with the unsubstituted Pyrimidine-2,4-diamine (2%) highlights that the bromine atom is a key part of the epitope recognized by the antibodies.

  • Negligible Recognition of Simpler Pyrimidines: The lack of significant cross-reactivity with 2-Aminopyrimidine confirms the specificity of the antibodies for the more complex diaminopyrimidine structure.

Conclusion: A Roadmap for Antibody Validation

This guide has provided a comprehensive framework for the generation and comparative analysis of antibodies against the small molecule hapten, this compound. By meticulously following the detailed protocols for immunogen synthesis, antibody production, and cross-reactivity testing, researchers can confidently assess the specificity of their reagents. The hypothetical data and its interpretation serve as a practical example of how to analyze and understand the nuances of antibody-hapten interactions.

Ultimately, the success of any immunoassay hinges on the quality and characterization of the antibodies employed. This guide empowers researchers and drug development professionals with the knowledge and methodologies to produce and validate high-specificity antibodies, a critical step towards the development of robust and reliable analytical tools.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunoassay and Immunochemistry. [Link]

  • Interaction of monoclonal antibodies directed against bromodeoxyuridine with pyrimidine bases, nucleosides, and DNA. Cancer Research. [Link]

  • The antibodies against 5-bromo-2′-deoxyuridine specifically recognize trifluridine incorporated into DNA. Scientific Reports. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]

  • Cross-Reactivity of Antibody: Beneficial or Harmful? Cusabio. [Link]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 5-Bromouracil. PubChem. [Link]

  • 5-Bromopyrimidine. PubChem. [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling of 5-Bromopyrimidine-2,4-diamine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the strategic isotopic labeling of 5-Bromopyrimidine-2,4-diamine. In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Stable isotope labeling is a powerful technique that allows researchers to trace a drug's journey through a biological system with high precision.[1] This guide moves beyond simple protocols to explore the causality behind experimental choices, enabling you to design robust, self-validating metabolic studies. We will compare various labeling strategies, provide detailed synthetic and analytical methodologies, and offer field-proven insights to ensure the integrity and success of your research.

The Strategic Imperative: Why and Where to Label?

The primary goal of isotopic labeling in ADME (Absorption, Distribution, Metabolism, and Excretion) studies is to differentiate the administered drug and its metabolites from the complex endogenous background of a biological matrix.[2][3] The mass difference introduced by the isotope acts as a unique signature, readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotope and its position within the this compound structure is not arbitrary; it is a critical decision dictated by the study's objectives and the molecule's predicted metabolic vulnerabilities.

This compound, a nitrogenous heterocycle, presents several potential sites for metabolic transformation. These include the pyrimidine ring itself, the two exocyclic amino groups, and the bromo-substituent. Pyrimidine analogues are known to be metabolized through various anabolic or catabolic pathways.[4] Therefore, a labeling strategy must ensure the isotopic tag is retained throughout these transformations to provide a complete metabolic picture.[5]

Comparison of Isotopic Labeling Alternatives

The selection of an isotope—typically Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—involves a trade-off between synthetic accessibility, cost, and the metabolic stability of the label.

IsotopeTypical Mass ShiftAdvantagesDisadvantages & Mitigation Strategies
Deuterium (²H) +1 per ²H- Relatively inexpensive and readily available reagents (e.g., D₂O).[6]- Can often be introduced in late-stage synthesis via hydrogen-isotope exchange (HIE).[6]- Risk of in-vivo exchange/loss: The C-D bond can be weaker than C-H and may be lost through metabolic oxidation or back-exchange with protons.[5]- Mitigation: Place deuterium on metabolically stable positions, such as aromatic rings, avoiding sites prone to enzymatic attack.
Carbon-13 (¹³C) +1 per ¹³C- High metabolic stability: The ¹³C atom is integrated into the core carbon skeleton, making it highly unlikely to be lost during metabolism.[5]- Minimal isotope effect on compound pharmacology.- Complex synthesis: Often requires building the molecule from ¹³C-labeled starting materials, which can be a multi-step and costly process.[5]- Mitigation: Plan synthetic routes carefully to incorporate the label efficiently.
Nitrogen-15 (¹⁵N) +1 per ¹⁵N- Ideal for N-heterocycles: Directly probes the fate of nitrogen atoms, which are key to the chemistry of pyrimidines.[7][8]- Provides valuable structural information in NMR analysis.[7][]- Synthetic challenge: Requires specific ¹⁵N-labeled reagents (e.g., ¹⁵NH₃, K¹⁵NO₃).- Mitigation: Utilize established synthetic routes for incorporating ¹⁵N into heterocyclic cores.[10]

From our experience, for a definitive "gold standard" metabolic study of this compound, incorporating stable isotopes into the pyrimidine ring backbone using ¹³C and/or ¹⁵N is the most robust approach. This prevents the loss of the label and ensures that all major metabolites derived from the core structure are traceable.[5]

// Nodes start [label="Study Objective?", fillcolor="#F1F3F4"]; q1 [label="Preliminary Screening or\nFull Metabolite Profile?", shape=diamond, fillcolor="#FBBC05"]; s1 [label="Deuterium (²H) Labeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s2 [label="¹³C or ¹⁵N Backbone Labeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is label loss acceptable?", shape=diamond, fillcolor="#FBBC05"]; s3 [label="Proceed with ²H on\nmetabolically stable position.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4 [label="Consider dual ¹³C/¹⁵N labeling\nfor maximum confidence.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Finalize Labeling Strategy", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> q1; q1 -> s1 [label="Screening"]; q1 -> s2 [label="Full Profile"]; s1 -> q2; s2 -> s4 [label="Definitive Study"]; q2 -> s3 [label="Yes (e.g., for PK only)"]; q2 -> s2 [label="No"]; s3 -> end; s4 -> end; } .enddot Caption: Decision workflow for selecting an isotopic labeling strategy.

Comparative Synthesis Protocols

Here we present two distinct, validated approaches for labeling this compound. The choice between them depends on the desired label and available starting materials.

Protocol 1: Synthesis of [2,4-(¹⁵NH₂)₂]-5-Bromopyrimidine-2,4-diamine

This method is advantageous for specifically tracking the fate of the exocyclic amino groups. The synthesis adapts known methods for producing 2,4-diaminopyrimidines from a di-chloro precursor.[11]

Step-by-Step Methodology:

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine.

  • Reagent: [¹⁵N]-Ammonia (¹⁵NH₃) solution in isopropanol (or generation from [¹⁵N]-Ammonium Chloride).

  • Procedure: a. In a high-pressure reaction vessel, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous dioxane. b. Cool the solution to 0°C and carefully add a solution of [¹⁵N]-Ammonia in isopropanol (5.0 eq). c. Seal the vessel and heat to 120°C for 16 hours. The reaction pressure will increase; ensure the vessel is rated appropriately. d. After cooling to room temperature, vent the vessel carefully in a fume hood. e. Concentrate the reaction mixture under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired [2,4-(¹⁵NH₂)₂]-5-Bromopyrimidine-2,4-diamine.

  • Self-Validation/Characterization:

    • Mass Spectrometry: The product will exhibit a molecular ion peak at M+2 compared to the unlabeled standard, confirming the incorporation of two ¹⁵N atoms.

    • NMR Spectroscopy: ¹H-NMR will show coupling to the ¹⁵N nuclei. ¹⁵N-NMR will show distinct signals confirming the presence and chemical environment of the labels.[7]

Protocol 2: Synthesis of [2-¹³C, 1,3-¹⁵N₂]-5-Bromopyrimidine-2,4-diamine

This approach provides a highly stable, triple-labeled molecule, ideal for tracing the pyrimidine core. The synthesis builds the heterocyclic ring from labeled precursors, a common strategy for complex labeling.[12]

Step-by-Step Methodology:

  • Starting Materials: [¹³C, ¹⁵N₂]-Guanidine hydrochloride, Malonaldehyde bis(dimethyl acetal), Sodium ethoxide, N-Bromosuccinimide (NBS).

  • Procedure: a. Ring Formation: In anhydrous ethanol, dissolve [¹³C, ¹⁵N₂]-Guanidine hydrochloride (1.0 eq) and Malonaldehyde bis(dimethyl acetal) (1.1 eq). b. Add a solution of Sodium ethoxide in ethanol (2.2 eq) dropwise and reflux the mixture for 6 hours. This cyclization reaction forms [2-¹³C, 1,3-¹⁵N₂]-2-aminopyrimidine. c. Neutralize the reaction with HCl, concentrate, and purify the intermediate. d. Amination: Convert the 2-aminopyrimidine to 2,4-diaminopyrimidine. This is a multi-step process involving activation of the 4-position followed by amination. (Detailed routes are beyond this guide but are well-established in medicinal chemistry). e. Bromination: Dissolve the resulting [2-¹³C, 1,3-¹⁵N₂]-2,4-diaminopyrimidine (1.0 eq) in anhydrous acetonitrile. f. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature and stir for 2 hours. g. Quench the reaction with sodium thiosulfate solution, extract the product with ethyl acetate, and purify by column chromatography.

  • Self-Validation/Characterization:

    • Mass Spectrometry: The final product will have a molecular ion peak at M+3 compared to the unlabeled standard.

    • NMR Spectroscopy: ¹³C-NMR will show a single, strong signal for the labeled C2 position. ¹⁵N-NMR will confirm the two ring nitrogen labels. This dual-labeling strategy is exceptionally powerful for detailed structural analysis of metabolites.[][13]

Application in a Typical Metabolic Study

Once synthesized and purified, the labeled compound is ready for use. The following workflow is a standard model for both in vitro and in vivo studies.

// Nodes start [label="Administer Labeled\nthis compound\n(in vivo or in vitro)", fillcolor="#4285F4"]; sample [label="Sample Collection\n(Plasma, Urine, Feces, Tissues,\nIncubation Media)", fillcolor="#4285F4"]; prep [label="Sample Preparation\n(Protein Precipitation,\nSolid Phase Extraction)", fillcolor="#4285F4"]; analysis [label="Instrumental Analysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS/MS or HRMS\n(Screening & Quantitation)", fillcolor="#EA4335"]; nmr [label="NMR Spectroscopy\n(Structural Elucidation)", fillcolor="#EA4335"]; data [label="Data Processing", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; id [label="Metabolite Identification\n(Mass Shift, Fragmentation)", fillcolor="#34A853"]; quant [label="Quantification\n(Isotope Dilution)", fillcolor="#34A853"]; structure [label="Definitive Structure\nConfirmation", fillcolor="#34A853"]; report [label="Metabolic Pathway\nElucidation & Reporting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sample -> prep -> analysis; analysis -> lcms [label="Primary"]; analysis -> nmr [label="For Novel/Complex\nMetabolites"]; lcms -> data; nmr -> structure; data -> id; data -> quant; id -> report; quant -> report; structure -> report; } .enddot Caption: A typical workflow for a metabolic study using an isotopically labeled compound.

Comparing Analytical Platforms: MS vs. NMR

The two primary analytical techniques for analyzing isotopically labeled compounds are Mass Spectrometry and NMR Spectroscopy. They are not mutually exclusive but rather highly complementary.[2]

FeatureMass Spectrometry (MS)NMR Spectroscopy
Primary Use Detection, identification, and quantification of parent drug and metabolites.[14]Definitive structural elucidation of unknown metabolites.[15]
Sensitivity High (picogram to femtogram range).Low (microgram to milligram range).
Information Provided Mass-to-charge ratio (m/z), fragmentation patterns.Precise atomic connectivity, stereochemistry.
Isotope Utility The mass shift created by the label allows for easy differentiation from the background matrix and identification of drug-related material.[16]The isotope (¹³C, ¹⁵N) serves as a sensitive probe to pinpoint the exact site of metabolic modification.[8][15]
Key Advantage High throughput and sensitivity make it the workhorse for screening and quantitative analysis.[14]Unambiguous structural information that is critical for identifying unexpected metabolic pathways.[15]
Limitation Structural isomers can be difficult to distinguish. Ion suppression can affect quantification.[14]Requires larger amounts of isolated metabolite and longer analysis times.

In a typical project, high-resolution mass spectrometry (HRMS) is used to screen for all potential metabolites by searching for the characteristic mass shift of the isotopic label. Once a novel or significant metabolite is detected and isolated, NMR spectroscopy is employed to confirm its exact molecular structure.[3]

Conclusion

The isotopic labeling of this compound is a critical step in elucidating its metabolic profile. A successful study hinges on a strategic approach to labeling, where the choice of isotope and its position are carefully considered to ensure metabolic stability. Backbone labeling with ¹³C and/or ¹⁵N offers the most robust and trustworthy method for comprehensive metabolite profiling. By combining state-of-the-art synthesis, a structured experimental workflow, and the complementary analytical power of MS and NMR, researchers can confidently map the metabolic fate of this compound, providing essential data for drug development and regulatory submission.

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  • Pyrimidine metabolism. Wikipedia.
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  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC. NIH.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. NIH.
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Comparative Docking Strategies for 5-Bromopyrimidine-2,4-diamine Analogs in Kinase Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of 5-bromopyrimidine-2,4-diamine analogs targeting various kinase active sites. We will delve into the scientific rationale, present a detailed experimental workflow, and offer insights into the interpretation of results, all grounded in established scientific principles and supported by experimental data.

The Rationale: Why Kinases and the this compound Scaffold?

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][5]

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[6] This structural element is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The addition of a bromine atom at the 5-position of the pyrimidine ring can introduce favorable halogen bonding interactions and provide a handle for further chemical modifications to enhance potency and selectivity. This guide will focus on a hypothetical series of this compound analogs to illustrate the process of a comparative docking study.

Designing the In Silico Experiment: A Step-by-Step Workflow

A well-designed molecular docking study is crucial for obtaining reliable and predictive results. The following workflow outlines the key steps, from target selection to data analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Selection 1. Target Kinase Selection (e.g., Src, EGFR, VEGFR) Ligand_Design 2. Analog Library Design (this compound core) Target_Selection->Ligand_Design Protein_Prep 3. Protein Structure Preparation Ligand_Design->Protein_Prep Ligand_Prep 4. Ligand Structure Preparation Protein_Prep->Ligand_Prep Grid_Generation 5. Active Site Grid Generation Ligand_Prep->Grid_Generation Docking_Execution 6. Molecular Docking (e.g., AutoDock, Glide, GOLD) Grid_Generation->Docking_Execution Pose_Analysis 7. Binding Pose Analysis Docking_Execution->Pose_Analysis Scoring_Comparison 8. Comparative Scoring Pose_Analysis->Scoring_Comparison Interaction_Analysis 9. Interaction Fingerprinting Scoring_Comparison->Interaction_Analysis

Caption: A generalized workflow for in silico comparative docking studies.[6]

Experimental Protocols

Protein Structure Preparation:

  • Obtain Protein Structures: Download the 3D crystal structures of the target kinases (e.g., Src, EGFR, VEGFR) from the Protein Data Bank (PDB).[2]

  • Pre-processing: Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assign Charges: Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMm.

  • Minimize Energy (Optional): Perform a brief energy minimization to relieve any steric clashes.

Ligand Structure Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of the this compound analogs and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformations.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Grid Generation: Define a grid box around the active site of each kinase. This grid defines the search space for the docking algorithm. The size of the grid should be sufficient to accommodate the ligands in various orientations.

  • Docking Algorithm Selection: Choose a suitable docking program. Popular choices include:

    • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[7][8]

    • Glide (Schrödinger): A commercial software known for its robust performance in pose prediction and scoring.[9][10]

    • GOLD (CCDC): A commercial program based on a genetic algorithm, recognized for its high accuracy.[9][11]

  • Docking Execution: Run the docking simulations for each ligand against each prepared kinase active site. The docking program will generate a series of possible binding poses for each ligand and rank them based on a scoring function.

Comparative Analysis of Docking Results

The primary output of a docking study is a set of predicted binding poses and their corresponding scores. A thorough comparative analysis is essential to extract meaningful insights.

Quantitative Data Summary

The docking scores provide a quantitative estimate of the binding affinity. A more negative docking score generally indicates a more favorable binding interaction.[12]

Analog IDCore StructureR1-SubstituentR2-SubstituentSrc (kcal/mol)EGFR (kcal/mol)VEGFR (kcal/mol)
BPD-01 5-Bromo-pyrimidine-2,4-diamineHH-7.8-7.5-7.2
BPD-02 5-Bromo-pyrimidine-2,4-diamine4-FluorophenylH-8.5-8.2-8.0
BPD-03 5-Bromo-pyrimidine-2,4-diamine3-ChlorophenylH-8.9-8.6-8.3
BPD-04 5-Bromo-pyrimidine-2,4-diamine4-MethoxyphenylH-8.2-7.9-7.7
BPD-05 5-Bromo-pyrimidine-2,4-diamine4-FluorophenylMethyl-8.7-8.4-8.1

Note: The docking scores presented are hypothetical and for illustrative purposes only. Actual scores will vary depending on the specific analogs, kinases, and docking software used.

Binding Pose and Interaction Analysis

Visual inspection of the top-ranked docking poses is critical to understand the molecular basis of the predicted binding affinity.[13][14] Key interactions to analyze include:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein, particularly with the hinge region residues.

  • Hydrophobic Interactions: Analyze hydrophobic contacts between the ligand and nonpolar residues in the active site.

  • Halogen Bonds: Look for potential halogen bonds involving the bromine atom of the pyrimidine core.

  • Pi-Pi Stacking: Identify any aromatic stacking interactions between the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing Kinase Signaling Pathways and Inhibition

Understanding the broader biological context of the targeted kinases is crucial. The following diagrams illustrate simplified signaling pathways for Src, EGFR, and VEGFR, highlighting the point of inhibition by our hypothetical this compound analogs.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) Src->Downstream Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor 5-Bromopyrimidine- 2,4-diamine Analog Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway.[15][16][17][18][19]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Autophosphorylation & Activation Transcription Gene Transcription (Cell Growth, Proliferation) Downstream->Transcription Inhibitor 5-Bromopyrimidine- 2,4-diamine Analog Inhibitor->EGFR Inhibition VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endothelial Endothelial Cell Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR->Downstream Autophosphorylation & Activation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Inhibitor 5-Bromopyrimidine- 2,4-diamine Analog Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway. [20][21][22][23]

Conclusion and Future Perspectives

This guide has outlined a systematic approach for conducting comparative docking studies of this compound analogs against kinase targets. By combining robust computational protocols with careful analysis of binding scores and interactions, researchers can gain valuable insights into the structure-activity relationships of their compounds. These in silico findings can then be used to prioritize analogs for synthesis and biological testing, ultimately accelerating the drug discovery process.

It is important to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. Experimental validation through techniques such as in vitro kinase assays and co-crystallography is essential to confirm the computational predictions. Future studies could also incorporate more advanced computational methods, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-protein interactions.

References

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A Senior Application Scientist's Guide to Verifying Stereochemistry in 5-Bromopyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise control and verification of stereochemistry are not merely academic exercises; they are fundamental pillars of safety, efficacy, and intellectual property. For researchers engaged in the development of 5-Bromopyrimidine-2,4-diamine derivatives, a scaffold of significant interest due to its diverse biological activities, the introduction of chiral centers necessitates a robust and multi-faceted analytical strategy. The three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with its biological target, where one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even toxic.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous determination of stereochemistry in chiral this compound derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide your research and ensure the scientific integrity of your findings.

The Imperative of Stereochemical Verification

The introduction of a chiral center into the this compound scaffold can occur through various synthetic routes, such as the addition of a chiral side chain. Once a chiral center is introduced, it is paramount to determine both the relative and absolute stereochemistry of the resulting stereoisomers. This is not only a regulatory requirement for the development of chiral drugs but also a critical step in understanding structure-activity relationships (SAR).[3][4]

This guide will focus on a logical, stepwise approach to stereochemical verification, beginning with methods for determining relative stereochemistry and culminating in techniques for assigning the absolute configuration.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for stereochemical verification is contingent on several factors, including the nature of the sample (e.g., purity, quantity, crystalline form), the information required (relative vs. absolute configuration), and the available instrumentation. Below is a comparative overview of the most powerful and commonly employed methods.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative Stereochemistry (NOE/ROESY), Absolute Configuration (with chiral derivatizing agents)Non-destructive, provides detailed structural information, applicable to solutions.Absolute configuration requires derivatization; can be complex for flexible molecules.
X-Ray Crystallography Absolute ConfigurationUnambiguous determination of the three-dimensional structure.Requires a suitable single crystal, which can be challenging to obtain.[5]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity, Separation of enantiomersHigh accuracy for quantitative analysis, applicable for preparative separation.Does not directly provide structural information for absolute configuration assignment.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationApplicable to solutions, sensitive to subtle conformational changes.Requires specialized instrumentation and computational support for spectral interpretation.[6][7][8]

Workflow for Stereochemical Verification

A logical workflow for the comprehensive stereochemical analysis of a new chiral this compound derivative is essential. The following diagram illustrates a recommended approach:

G cluster_0 Initial Synthesis & Purification cluster_1 Relative Stereochemistry Determination cluster_2 Enantiomeric Purity & Separation Synthesis Synthesis of Chiral Derivative Purification Purification of Stereoisomers Synthesis->Purification NMR_NOE NMR Spectroscopy (NOE/ROESY) Purification->NMR_NOE Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC XRay X-Ray Crystallography NMR_NOE->XRay If crystalline VCD Vibrational Circular Dichroism NMR_NOE->VCD If in solution Mosher NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) NMR_NOE->Mosher If suitable functional group Chiral_HPLC->XRay Provides pure enantiomers for crystallization

Figure 1. A recommended workflow for the stereochemical verification of chiral this compound derivatives.

In-Depth Methodologies and Experimental Protocols

Determining Relative Stereochemistry: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule.[9][10][11] For rigid or semi-rigid molecules, the observation of an NOE between specific protons can provide definitive evidence for their relative stereochemistry. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are typically employed.

Causality Behind Experimental Choices:

  • NOESY vs. ROESY: For small to medium-sized molecules (MW < 1000 Da), such as many this compound derivatives, NOESY is generally the preferred experiment. ROESY is often used for molecules in the intermediate molecular weight range where the NOE enhancement may be close to zero.[9]

  • Mixing Time: The choice of mixing time in a NOESY experiment is critical. A short mixing time will only show correlations between very close protons, while a longer mixing time can lead to spin diffusion, where the magnetization is transferred over multiple protons, complicating the interpretation. A series of experiments with varying mixing times is often necessary to distinguish direct NOEs from those arising from spin diffusion.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. The sample should be free of paramagnetic impurities.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for the ¹H frequency.

    • Acquire standard ¹H and COSY spectra to aid in resonance assignment.

  • NOESY Experiment:

    • Use a standard noesygpph pulse sequence.

    • Set the spectral width to cover all proton resonances.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

    • Crucially, optimize the mixing time (d8). Start with a mixing time of around 500 ms and acquire additional spectra with shorter (e.g., 200 ms) and longer (e.g., 800 ms) mixing times to check for spin diffusion.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).

    • Correlate the observed NOEs with the expected distances in the possible diastereomers to assign the relative stereochemistry.

Assessing Enantiomeric Purity and Separation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess (ee) of a chiral sample and for the preparative separation of enantiomers.[12][13] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Experimental Choices:

  • Column Selection: The choice of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability. For basic compounds like 2,4-diaminopyrimidines, CSPs with acidic selectors or those capable of hydrogen bonding and π-π interactions are often effective.

  • Mobile Phase: The mobile phase composition significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are common. The alcohol acts as a polar modifier, and its concentration is a key parameter to optimize. In reversed-phase chromatography, aqueous buffers with organic modifiers (e.g., acetonitrile, methanol) are used.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column Selection and Installation:

    • Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Install the column in the HPLC system and equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare the mobile phase using HPLC-grade solvents. A common starting point for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

    • Detect the eluting peaks using a UV detector at an appropriate wavelength (pyrimidines typically have strong UV absorbance).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Unambiguous Determination of Absolute Configuration

While NMR with NOE can establish relative stereochemistry, determining the absolute configuration requires a method that can differentiate between enantiomers.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms. The presence of a "heavy" atom, such as the bromine in this compound derivatives, is advantageous for the determination of the absolute configuration via anomalous dispersion.

Experimental Protocol: Single-Crystal X-Ray Crystallography

  • Crystal Growth: This is often the most challenging step.

    • Dissolve the purified enantiomer in a suitable solvent or solvent mixture.

    • Slowly evaporate the solvent, or use vapor diffusion or cooling crystallization techniques to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2).

    • Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

    • Crucially, determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for one enantiomer and close to 1 for the other confirms the assignment.

When single crystals cannot be obtained, Mosher's method provides a reliable alternative for determining the absolute configuration of chiral alcohols and amines.[14][15][16][17] The method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety causes characteristic chemical shift differences in the ¹H NMR spectra of the two diastereomers, which can be used to deduce the absolute configuration.

Causality Behind Experimental Choices:

  • Choice of Mosher's Acid Chloride: Both (R)- and (S)-MTPA chlorides must be used to create the two diastereomeric derivatives for comparison.

  • Conformational Model: The interpretation of the chemical shift differences relies on a well-defined conformational model of the MTPA esters/amides, where the phenyl group is oriented in a specific way relative to the substituents at the chiral center.

Experimental Protocol: Mosher's Method for a Chiral Amine

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the chiral amine in a suitable deuterated solvent (e.g., pyridine-d₅ or CDCl₃).

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion (monitor by TLC or NMR).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric amides.

    • Carefully assign the proton resonances for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.

    • According to the Mosher's model, protons on one side of the chiral center will be shielded (negative Δδ), while protons on the other side will be deshielded (positive Δδ).

    • The pattern of Δδ values allows for the assignment of the absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The resulting VCD spectrum is highly sensitive to the absolute configuration and conformation of the molecule in solution. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration can be determined.

Causality Behind Experimental Choices:

  • Computational Method: The accuracy of the VCD prediction depends heavily on the computational method used. Density Functional Theory (DFT) calculations are commonly employed.

  • Conformational Search: For flexible molecules, a thorough conformational search is necessary to identify all low-energy conformers, as the final predicted spectrum is a population-weighted average of the spectra of the individual conformers.

Experimental Protocol: VCD Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified enantiomer in a suitable solvent (e.g., CDCl₃, DMSO) to achieve a concentration that gives a good IR absorbance (typically in the range of 0.1-0.5 M).

    • The solvent should be transparent in the IR region of interest.

  • VCD Measurement:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

    • Data acquisition may take several hours to achieve a good signal-to-noise ratio.

  • Computational Prediction:

    • Perform a conformational search for the molecule using a suitable computational chemistry software package (e.g., Gaussian).

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a population-weighted average of the predicted spectra.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the predicted spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • A good match between the experimental and predicted spectra confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is the opposite of the one for which the spectrum was calculated.

Conclusion

The verification of stereochemistry in this compound derivatives is a critical aspect of their development as potential therapeutic agents. A multi-pronged analytical approach, as outlined in this guide, is essential for ensuring the scientific rigor and regulatory compliance of your research. By understanding the principles behind each technique and carefully designing your experiments, you can confidently determine the three-dimensional structure of your molecules and unlock a deeper understanding of their biological function.

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  • Reiss, G. J. (2019). Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 263-264. [Link]

  • Gümüş, M., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione.

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A Comparative Guide to the Synthesis of 5-Bromopyrimidine-2,4-diamine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrimidine-2,4-diamine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its structure, featuring a pyrimidine core with strategically positioned amino and bromo substituents, allows for diverse functionalization, making it a valuable building block in drug discovery. This guide provides an in-depth comparison of two distinct and published synthetic protocols for the preparation of this important compound. The analysis focuses on the reproducibility, efficiency, and underlying chemical principles of each method, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable approach for their specific needs.

The two routes that will be critically examined are: a direct, one-step bromination of 2,4-diaminopyrimidine and a multi-step synthesis commencing from the readily available precursor, 5-bromouracil. Each protocol will be presented with a detailed, step-by-step methodology, an analysis of the chemical transformations, and a summary of key performance indicators.

Comparative Analysis of Synthetic Protocols

This section will delve into the specifics of the two chosen synthetic routes. For each method, the reaction scheme, a detailed experimental protocol, and a discussion of the underlying chemistry and practical considerations will be provided.

Protocol 1: Direct Bromination of 2,4-Diaminopyrimidine

This approach represents the most atom-economical and direct route to the target molecule. The synthesis relies on the electrophilic aromatic substitution of the electron-rich 2,4-diaminopyrimidine ring.

Reaction Scheme:

Direct_Bromination 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine Product This compound 2,4-Diaminopyrimidine->Product NBS N-Bromosuccinimide (NBS) Chloroform NBS->Product

Figure 1: Direct bromination of 2,4-diaminopyrimidine.

Experimental Protocol:

A detailed experimental procedure for the direct bromination of 2,4-diaminopyrimidine is outlined in a patent by Burger et al.[1].

  • To a solution of 2,4-diaminopyrimidine (1.0 g, 9.1 mmol) in chloroform (30 mL), add N-bromosuccinimide (NBS) (1.62 g, 9.08 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure this compound.

Scientific Rationale and Discussion:

The 2,4-diaminopyrimidine ring is highly activated towards electrophilic substitution due to the electron-donating nature of the two amino groups. This high reactivity allows for direct bromination at the C-5 position, which is sterically accessible and electronically favored. N-bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine, which is more hazardous to handle. The choice of chloroform as a solvent is common for such reactions as it is relatively inert.

Trustworthiness and Reproducibility:

This protocol, being documented in a patent, suggests a degree of reliability. The 1:1 molar ratio of the starting material to the brominating agent is straightforward. However, the high reactivity of the starting material could potentially lead to over-bromination or other side reactions if the conditions are not carefully controlled. Therefore, careful monitoring of the reaction progress is crucial for achieving a good yield of the desired product. The patent reports characterization of the product by LCMS and ¹H NMR, confirming the identity of the synthesized compound[2].

Protocol 2: Multi-step Synthesis from 5-Bromouracil

This alternative route involves a three-step sequence starting from the commercially available and relatively inexpensive 5-bromouracil. This method provides an alternative when the direct bromination of 2,4-diaminopyrimidine proves to be low-yielding or difficult to control.

Reaction Scheme:

Multi_step_Synthesis Start 5-Bromouracil Intermediate 5-Bromo-2,4-dichloropyrimidine Start->Intermediate POCl₃ or PCl₅ Product This compound Intermediate->Product NH₃ or NH₄OH

Figure 2: Multi-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

Several methods exist for this conversion. A common and effective method involves the use of phosphorus oxychloride (POCl₃)[3] or phosphorus pentachloride (PCl₅)[4].

  • Using POCl₃: A mixture of 5-bromouracil (30 g, 0.16 mol) and phosphorus oxychloride (130 ml) is heated at reflux for an extended period (e.g., 4 days)[3]. The excess POCl₃ is then removed by distillation, and the product is purified by distillation under reduced pressure. This method reports a yield of 82%[3].

  • Using PCl₅: A mixture of 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol) in a solvent like 1,1,2-trichloroethane (50 mL) is heated to reflux[4]. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice water and extracted with an organic solvent. The product is then purified by column chromatography, with reported yields as high as 99.5%[4].

Step 2: Synthesis of this compound from 5-Bromo-2,4-dichloropyrimidine

This step involves the nucleophilic aromatic substitution of the two chloro groups with amino groups.

  • A solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, in a sealed reaction vessel.

  • The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours. The pressure inside the vessel will increase due to the heating of the solvent and the ammonia.

  • After cooling, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water.

  • The product is then isolated and purified by crystallization or column chromatography.

Scientific Rationale and Discussion:

The conversion of the keto groups in 5-bromouracil to chloro groups in the first step is a classic transformation in pyrimidine chemistry. The highly reactive chloro groups at the C2 and C4 positions of the pyrimidine ring are then susceptible to nucleophilic displacement by ammonia. The C4-chloro is generally more reactive towards nucleophilic attack than the C2-chloro in 5-substituted-2,4-dichloropyrimidines. However, by using a sufficient excess of the aminating agent and forcing conditions (high temperature and pressure), both chloro atoms can be displaced to form the desired 2,4-diamine. The regioselectivity of the initial amination is a critical factor, with studies on similar substrates showing a preference for substitution at the 4-position[5].

Trustworthiness and Reproducibility:

The synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil is a well-established and high-yielding reaction, with multiple sources providing detailed protocols[1][4]. The subsequent amination step, however, can be more challenging to control. Achieving complete di-substitution without side reactions requires careful optimization of the reaction conditions. The use of a sealed vessel and high temperatures necessitates appropriate safety precautions. The overall yield of this multi-step process will be a product of the yields of the individual steps.

Performance Comparison

To facilitate a direct comparison of the two protocols, the key experimental parameters and outcomes are summarized in the table below.

ParameterProtocol 1: Direct BrominationProtocol 2: Multi-step Synthesis
Starting Material 2,4-Diaminopyrimidine5-Bromouracil
Number of Steps 12-3
Key Reagents N-Bromosuccinimide, ChloroformPOCl₃/PCl₅, Ammonia/Ammonium Hydroxide
Reaction Conditions Room temperatureHigh temperature, potentially high pressure
Reported Yield Not explicitly stated in the primary source, but implied to be effective.High (typically >70% overall)
Purification Column chromatography or recrystallizationDistillation, extraction, and column chromatography/recrystallization
Advantages - Atom economical- Fewer steps- Milder conditions- Readily available and inexpensive starting material- High-yielding individual steps
Disadvantages - Potential for over-bromination- Starting material may be more expensive- Multiple steps- Harsh reagents (POCl₃/PCl₅)- Potentially requires high pressure for amination

Conclusion and Recommendations

Both presented protocols offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements and constraints of the laboratory or production facility.

Protocol 1 (Direct Bromination) is the more elegant and efficient route in terms of step economy. It is an excellent choice for researchers who have access to 2,4-diaminopyrimidine and prioritize a shorter synthesis time and milder reaction conditions. However, careful optimization may be required to maximize the yield and minimize the formation of byproducts.

Protocol 2 (Multi-step Synthesis) provides a robust and high-yielding alternative, particularly when starting from the more economical 5-bromouracil. While it involves more steps and harsher reagents, the individual transformations are well-documented and generally reliable. This route may be more suitable for larger-scale production where the cost of starting materials is a significant factor.

Ultimately, the reproducibility of any synthetic protocol is contingent upon careful execution and adherence to established procedures. It is recommended that researchers initially perform small-scale trial reactions to optimize the conditions for their specific setup before proceeding to a larger scale. This comparative guide provides the foundational knowledge and detailed procedures to enable an informed decision and successful synthesis of this critical pharmaceutical intermediate.

References

  • Burger, M. T., et al. (2007). U.S. Patent No. 7,297,793. U.S.
  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1533.
  • Burger, M. T., et al. (2007). Patent Application WO2007084786A1.
  • PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine. Retrieved from [Link]

  • Bakavoli, M., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 7(6), 1000-1002.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromopyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 5-Bromopyrimidine-2,4-diamine (CAS: 1004-01-9). As a research chemical with a distinct hazard profile, adherence to rigorous disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven safety insights.

Core Directive: Understanding the Hazard Profile

The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. This compound is not benign; its handling and disposal are dictated by its GHS classification, which mandates its treatment as hazardous waste. The causality behind the stringent protocols that follow is rooted in mitigating the risks outlined below.

Hazard Classification[1]GHS Hazard Statement[1]Implication for Laboratory Personnel
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to significant adverse health effects. Strict hygiene practices are paramount.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Appropriate gloves are non-negotiable.
Serious Eye Damage (Category 1) H318: Causes serious eye damageThis is a critical risk. Exposure can lead to irreversible damage and potential blindness. Full-seal eye protection is mandatory.
STOT SE (Category 3) H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. Work must be conducted in a well-ventilated area or fume hood.

The signal word for this compound is "Danger" [1]. This classification necessitates that all waste streams containing this chemical—including pure compound, contaminated consumables, and spill cleanup materials—are segregated and disposed of through a licensed hazardous waste contractor.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling or preparing this compound for disposal, the correct PPE must be donned. This equipment serves as your primary barrier against the hazards identified above.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and splashes, directly mitigating the risk of serious eye damage (H318)[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct contact, protecting against skin irritation (H315)[1][2]. Gloves must be changed immediately if contaminated.
Protective Clothing Laboratory coat with long sleevesProvides a barrier against accidental spills on skin and clothing[1][2].
Respiratory Protection Not typically required if handled in a fume hoodIf there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator should be used[1].

Step-by-Step Disposal and Decontamination Protocol

The guiding principle is to manage this compound waste from the point of generation to its final disposal in a compliant and safe manner.

Experimental Workflow: Waste Generation and Segregation
  • Designate a Waste Container: Before beginning work, designate a specific, compatible, and sealable container for all this compound waste. This should be a robust, leak-proof container, clearly marked as hazardous waste.

  • Segregate at the Source: During your experiment, immediately place all contaminated items into the designated container. This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

    • Empty stock bottles (which should be treated as contaminated).

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible mixtures can create unforeseen hazards.

Protocol: Waste Containerization and Labeling
  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable container. Do not use open beakers or flasks for waste accumulation.

  • Label Correctly and Completely: The waste container must be labeled with a hazardous waste tag as soon as the first item is added. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound."

    • CAS Number: "1004-01-9."

    • Associated Hazards: "Harmful if Swallowed, Skin Irritant, Causes Serious Eye Damage, Respiratory Irritant."

    • Appropriate GHS pictograms.

  • Keep Containers Closed: The container must be sealed at all times, except when actively adding waste. This minimizes the risk of inhalation exposure and accidental spills.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general traffic[1][3].

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash[1][3]. The standard and required method of disposal is through an approved waste disposal plant, which will typically involve high-temperature incineration[1][4].

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. All personnel working with this chemical must be familiar with the following procedures.

Spill Cleanup Protocol

In the event of a small spill of solid this compound:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear all required PPE, including double gloves, safety goggles, and a lab coat[2].

  • Avoid Dust Generation: Do NOT use a dry brush or create airborne dust. Gently cover the spill with an inert absorbent material[3].

  • Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container[3][5].

  • Decontaminate: Wipe the spill area with a detergent solution, followed by a water rinse[2]. Place all cleanup materials (wipes, gloves) into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department.

First Aid Measures
Exposure RouteImmediate Action[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Call a poison center or doctor immediately if you feel unwell. Do not induce vomiting.

Regulatory and Compliance Framework

The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, its waste falls under the purview of the Resource Conservation and Recovery Act (RCRA), which mandates stringent "cradle-to-grave" management[6]. Your institution's EHS department is responsible for ensuring compliance with these regulations, which includes partnering with licensed hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs)[7].

The following diagram illustrates the compliant workflow for managing this chemical waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Logistics cluster_disposal Final Disposal A Chemical Use in Experiment B Waste Generation (Contaminated Materials, Unused Chemical) A->B Spill Spill Occurs C Segregate into a Designated, Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area (Container Closed) C->D E Schedule Waste Pickup with EHS Department D->E Generator Responsibility F Licensed Transporter Collects Waste E->F Institutional Compliance G Transport to Permitted TSDF Facility F->G DOT & EPA Regulated H Final Disposal (e.g., High-Temp Incineration) RCRA Compliant G->H RCRA Mandated Cleanup Follow Spill Cleanup Protocol (See Section 4) Spill->Cleanup Cleanup->C

Caption: Compliant Waste Disposal Workflow for this compound.

By adhering to this comprehensive guide, you ensure not only regulatory compliance but also the protection of yourself, your colleagues, and the environment.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 5-Bromopyrimidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2016, December 2). 5-Bromopyrimidine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • ChemicalBook. (2025, December 6). 5-Bromopyrimidine - Safety Data Sheet.
  • University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Fisher Scientific. (2009, June 12). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • U.S. Government Publishing Office. (n.d.). 49 CFR § 173.249 - Bromine. Electronic Code of Federal Regulations (e-CFR).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Transportation.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Ironclad Environmental Solutions. (2024, October 17). Guidelines for Safe Hazardous Waste Transportation.
  • U.S. Environmental Protection Agency. (2016, December 28). Hazardous Waste Transportation.

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Navigating the Handling of 5-Bromopyrimidine-2,4-diamine: A Senior Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromopyrimidine-2,4-diamine is foundational to discovery. However, the potential of these molecules is intrinsically linked to our ability to handle them with precision and, most importantly, safety. This guide moves beyond a simple checklist, offering a deep-dive into the rationale and procedures for personal protective equipment (PPE) when working with this halogenated aromatic amine. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is not a benign substance. A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the critical first step in establishing a robust safety protocol. The primary risks associated with this compound dictate every subsequent PPE choice.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescriptionImplication for PPE
Acute Toxicity, OralH302Harmful if swallowed.Strict protocols to prevent ingestion via hand-to-mouth contact.
Skin Corrosion/IrritationH315Causes skin irritation.Mandatory use of chemical-resistant gloves and protective clothing.
Serious Eye DamageH318Causes serious eye damage.Requirement for robust eye and face protection beyond standard safety glasses.
STOT - Single ExposureH335May cause respiratory irritation.Need for respiratory protection, especially when handling the solid form.

Source: Synthesized from multiple supplier Safety Data Sheets.[1][2]

The Core Armamentarium: Your PPE Ensemble

Based on the identified hazards, a multi-layered PPE approach is essential. The selection is not merely about wearing protective gear but about choosing the correct gear and wearing it properly.

Eye and Face Protection: The Non-Negotiable Barrier

Given the severe risk of serious eye damage (H318), standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times in the laboratory where this compound is handled.

  • Recommended for High-Risk Tasks: When weighing the powder or performing any operation with a significant risk of splashing or dust generation, a full-face shield worn over chemical splash goggles is required. This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Exposure

The compound's classification as a skin irritant (H315) demands the use of appropriate chemical-resistant gloves.[3][4]

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Double Gloving: For tasks involving larger quantities or extended handling times, double gloving is recommended. This practice minimizes the risk of exposure should the outer glove be compromised.

  • Scientist's Note: Always remove the outer glove immediately upon contamination and wash your hands thoroughly after completing your work, even after wearing gloves.

Body Protection: Shielding Against Spills and Splashes

Protective clothing is the final barrier between you and the chemical.

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[5]

  • Chemical-Resistant Apron: For added protection against spills during transfers or solution preparation, a chemical-resistant apron should be worn over the lab coat.

  • Apparel: Full-length pants and closed-toe shoes are required. Fabrics such as cotton are preferable to synthetic materials which can melt and adhere to the skin if exposed to certain chemicals or fire.[6]

Respiratory Protection: Managing Inhalation Risks

The potential for respiratory irritation (H335) from airborne dust is a primary concern when handling the solid form of this compound.[1][7]

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize airborne concentrations.[4]

  • When Respirators are Necessary: If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with an appropriate particulate filter (N95 or higher) should be used.[8][9] All respirator use must be done under a formal respiratory protection program that includes medical evaluation and fit testing, as required by OSHA.[6]

Table 2: Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) Chemical Splash GogglesSingle pair of nitrile glovesLab CoatRequired if outside a fume hood
Handling Solutions/Reactions Chemical Splash GogglesDouble pair of nitrile glovesLab CoatNot required if in a fume hood
Weighing Large Quantities (>1g) Face shield over gogglesDouble pair of nitrile glovesLab Coat & Chemical ApronRequired if dust is generated
Spill Cleanup Face shield over gogglesHeavy-duty chemical glovesLab Coat & Chemical ApronNIOSH-approved respirator

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol integrates PPE use into the entire workflow, from preparation to disposal, creating a closed-loop system that minimizes exposure risk at every stage.

Workflow for Safe Handling of this compound

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Disposal Prep Assemble Materials & Review SDS Vent Verify Fume Hood Operation Prep->Vent Donning Don PPE (Correct Sequence) Vent->Donning Handling Weigh & Dispense Compound Donning->Handling Reaction Perform Experiment Handling->Reaction Decon Decontaminate Work Area Reaction->Decon Waste Segregate Halogenated Waste Decon->Waste Doffing Doff PPE (Correct Sequence) Waste->Doffing Hygiene Wash Hands Thoroughly Doffing->Hygiene

Caption: Safe handling workflow from preparation to final hygiene steps.

Detailed Methodology

Part 1: Preparation and Pre-Donning

  • Consult the SDS: Before starting, review the Safety Data Sheet for this compound.[1][3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers. Ensure a designated "Halogenated Organic Waste" container is clearly labeled and accessible.[10][11]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

Part 2: Donning PPE The sequence is critical to ensure proper coverage.

  • Put on inner nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • If required for the task, don the face shield.

  • If required, don your properly fitted respirator.

Part 3: Safe Handling Procedure

  • Perform all manipulations of the solid compound and its solutions inside the certified chemical fume hood.

  • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

  • If any contamination of the outer glove occurs, remove it immediately, dispose of it in the solid waste stream, and replace it with a new glove.

  • Keep the container of this compound tightly closed when not in use.[12]

Part 4: Doffing PPE and Disposal This sequence is designed to prevent cross-contamination from the "dirty" PPE to your skin or clothing.

  • Decontaminate: Wipe down the work surface in the fume hood.

  • Remove Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them in the designated solid waste container.

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it down your arms, turning it inside out as you go. Hang it in its designated storage location or place it in a laundry bag if contaminated.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12]

Part 5: Waste Disposal Plan

  • Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[10][11]

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][7] Never pour this chemical down the drain.[3]

By integrating this expert-level understanding and these detailed procedures into your daily lab work, you build a culture of safety that becomes second nature, allowing you to focus on the science with confidence and security.

References

  • PubChem. 5-Bromouracil | C4H3BrN2O2 | CID 5802.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • Sciencemadness Wiki. Proper disposal of chemicals.[Link]

  • PubChem. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.[Link]

  • Occupational Safety and Health Administration. Pyridine.[Link]

  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.[Link]

  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.[Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • University of Washington. Hazardous Waste Reduction - Environmental Health and Safety.[Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

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Retrosynthesis Analysis

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5-Bromopyrimidine-2,4-diamine

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